Vascular disrupting agent 1
描述
属性
分子式 |
C17H11N3OS |
|---|---|
分子量 |
305.4 g/mol |
IUPAC 名称 |
phenyl-[2-(1,3-thiazol-4-yl)-3H-benzimidazol-5-yl]methanone |
InChI |
InChI=1S/C17H11N3OS/c21-16(11-4-2-1-3-5-11)12-6-7-13-14(8-12)20-17(19-13)15-9-22-10-18-15/h1-10H,(H,19,20) |
InChI 键 |
DUXGXOSPVHKQIY-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)C(=O)C2=CC3=C(C=C2)N=C(N3)C4=CSC=N4 |
外观 |
Solid powder |
纯度 |
>98% (or refer to the Certificate of Analysis) |
保质期 |
>2 years if stored properly |
溶解度 |
Soluble in DMSO |
储存 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同义词 |
TBZ-07; TBZ 07; TBZ07; |
产品来源 |
United States |
Foundational & Exploratory
Unraveling the Core Mechanism of Vascular Disrupting Agents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Vascular Disrupting Agents (VDAs) represent a promising class of therapeutics in oncology, distinguished by their unique mechanism of action that targets the established tumor vasculature. Unlike anti-angiogenic agents that inhibit the formation of new blood vessels, VDAs induce a rapid and selective shutdown of existing tumor blood flow, leading to extensive tumor necrosis. This technical guide provides an in-depth exploration of the core mechanisms of action of small-molecule VDAs, supported by quantitative data, detailed experimental protocols, and visual representations of the key signaling pathways.
Two Major Classes of Small-Molecule VDAs
Small-molecule VDAs are broadly categorized into two main classes based on their primary mechanism of action:
-
Tubulin-Binding Agents: These agents interfere with microtubule dynamics within endothelial cells, leading to a cascade of events that culminates in vascular collapse.
-
Cytokine-Inducing Agents: This class of VDAs stimulates the production of pro-inflammatory cytokines within the tumor microenvironment, which in turn mediate the anti-vascular effects.
Tubulin-Binding Vascular Disrupting Agents
The majority of small-molecule VDAs in clinical development belong to the tubulin-binding class. These agents typically bind to the colchicine-binding site on β-tubulin, leading to the inhibition of tubulin polymerization and disruption of the microtubule cytoskeleton in endothelial cells.
Core Mechanism of Action
The primary target of tubulin-binding VDAs is the endothelial cell lining the tumor blood vessels. The disruption of the microtubule network in these cells triggers a series of downstream events:
-
Cytoskeletal Reorganization and Cell Shape Change: Microtubule depolymerization leads to a rapid alteration in endothelial cell morphology. The cells lose their flattened shape and become more rounded.
-
Activation of the RhoA/ROCK Signaling Pathway: The cytoskeletal changes activate the small GTPase RhoA and its downstream effector, Rho-associated coiled-coil containing protein kinase (ROCK). This pathway is a crucial regulator of endothelial cell contraction and permeability.
-
Increased Vascular Permeability: Activation of the RhoA/ROCK pathway promotes the formation of stress fibers and increases actomyosin contractility. This leads to the breakdown of cell-cell junctions (adherens and tight junctions), resulting in increased vascular permeability and leakage.
-
Vascular Shutdown and Tumor Necrosis: The combination of endothelial cell shape changes and increased permeability leads to a rapid increase in interstitial fluid pressure within the tumor, which compresses and collapses the blood vessels. This cessation of blood flow deprives the tumor core of oxygen and nutrients, causing extensive hemorrhagic necrosis.
Quantitative Data on Tubulin-Binding VDAs
The following tables summarize key quantitative data for prominent tubulin-binding VDAs from preclinical and clinical studies. Direct comparison should be made with caution due to variations in experimental conditions.
Table 1: In Vitro Cytotoxicity (IC50 Values)
| Compound | Cell Line | Cancer Type | IC50 (nM) | Reference |
| Plinabulin | HT-29 | Colon Cancer | 9.8 | [1] |
| DU 145 | Prostate Cancer | 18 | [1] | |
| PC-3 | Prostate Cancer | 13 | [1] | |
| MDA-MB-231 | Breast Cancer | 14 | [1] | |
| NCI-H292 | Lung Cancer | 18 | [1] | |
| Jurkat | Leukemia | 11 | [1] | |
| MM.1S | Multiple Myeloma | 8-10 | [2] | |
| Crolibulin | NCI-H460 | Lung Cancer | 30 | [3] |
| HT-29 | Colon Cancer | 520 | [3] | |
| A549 | Lung Cancer | 390 | [3] | |
| Combretastatin A4 | BFTC 905 | Bladder Cancer | <4 | |
| TSGH 8301 | Bladder Cancer | <4 |
Table 2: Clinical Trial Efficacy Data
| Compound | Cancer Type | Phase | Primary Endpoint | Result | Reference |
| Plinabulin + Docetaxel | Non-Small Cell Lung Cancer (EGFR wild-type) | III (DUBLIN-3) | Overall Survival (OS) | Median OS: 10.5 months (vs. 9.4 months with placebo + docetaxel); HR 0.82 (p=0.0399) | [4][5][6] |
| 24-month OS rate | 22.1% (vs. 12.5% with placebo + docetaxel; p<0.01) | [7] | |||
| 36-month OS rate | 11.7% (vs. 5.3% with placebo + docetaxel; p=0.04) | [7] | |||
| Combretastatin A4-P + Bevacizumab | Recurrent Ovarian Cancer | II (GOG-0186I) | Progression-Free Survival (PFS) | Median PFS: 7.3 months (vs. 4.8 months with bevacizumab alone); HR 0.69 (p=0.05) | [8] |
| Crolibulin + Cisplatin | Anaplastic Thyroid Cancer | I/II | Response | 1 Complete Response, 2 Stable Disease (>6 months) in 16 patients | [9] |
Cytokine-Inducing Vascular Disrupting Agents
The second class of small-molecule VDAs comprises synthetic flavonoids, with 5,6-dimethylxanthenone-4-acetic acid (DMXAA) being the most well-studied example. These agents induce the production of pro-inflammatory cytokines, which then mediate the anti-vascular effects. It is important to note that while DMXAA shows potent anti-tumor activity in murine models, it failed in human clinical trials due to species-specific differences in its molecular target, STING (Stimulator of Interferon Genes).
Core Mechanism of Action
The mechanism of cytokine-inducing VDAs involves the following steps:
-
Activation of Innate Immune Signaling: In mice, DMXAA directly binds to and activates the STING protein, a key component of the innate immune system. This leads to the activation of downstream signaling pathways.
-
Induction of Cytokine and Chemokine Production: STING activation triggers the production of a variety of cytokines and chemokines, most notably Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and various interferons.[10][11][12] This cytokine storm occurs within the tumor microenvironment.
-
Endothelial Cell Activation and Vascular Damage: The induced cytokines, particularly TNF-α, act on the tumor endothelial cells, leading to increased vascular permeability and vascular shutdown. The influx of immune cells, such as neutrophils and macrophages, further contributes to the anti-tumor response.[11]
Key Experimental Protocols
This section provides detailed methodologies for key experiments cited in the evaluation of VDAs.
In Vitro Tubulin Polymerization Assay
This assay directly measures the effect of a compound on the assembly of microtubules from purified tubulin.
Principle: Tubulin polymerization into microtubules increases the turbidity of the solution, which can be measured spectrophotometrically at 340 nm.
Materials:
-
Purified tubulin (>99% pure)
-
General Tubulin Buffer (80 mM PIPES, pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)
-
GTP solution (100 mM)
-
Glycerol
-
Test compound and vehicle control (e.g., DMSO)
-
Positive controls (e.g., colchicine for inhibition, paclitaxel for promotion)
-
Temperature-controlled 96-well microplate reader
Procedure:
-
Prepare the tubulin polymerization mix on ice: Resuspend lyophilized tubulin in General Tubulin Buffer to a final concentration of 2-3 mg/mL. Add GTP to a final concentration of 1 mM and glycerol to a final concentration of 10%.
-
Prepare serial dilutions of the test compound in General Tubulin Buffer.
-
Add 10 µL of the compound dilutions (or vehicle/positive control) to the wells of a pre-warmed 96-well plate.
-
To initiate the reaction, add 90 µL of the cold tubulin polymerization mix to each well.
-
Immediately place the plate in the 37°C microplate reader and measure the absorbance at 340 nm every 60 seconds for 60 minutes.
-
Data Analysis: Plot absorbance versus time. The rate of polymerization and the maximum polymer mass can be determined from the kinetic curves. The IC50 for inhibition of polymerization can be calculated by comparing the extent of polymerization at a fixed time point across a range of compound concentrations.
In Vitro Endothelial Cell Permeability Assay (Transwell Assay)
This assay measures the ability of a compound to disrupt the integrity of an endothelial cell monolayer.
Principle: Endothelial cells are grown to form a confluent monolayer on a porous membrane in a Transwell insert. The permeability of the monolayer is assessed by measuring the passage of a fluorescently labeled high-molecular-weight dextran from the upper to the lower chamber.
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs) or other endothelial cell line
-
Endothelial cell growth medium
-
Transwell inserts (e.g., 24-well format with 3.0 µm pore size)
-
Collagen solution for coating
-
FITC-Dextran (e.g., 40 kDa)
-
Test compound and vehicle control
-
Fluorescence plate reader
Procedure:
-
Coat the Transwell inserts with collagen and allow to dry.
-
Seed endothelial cells onto the inserts at a high density and culture until a confluent monolayer is formed (typically 2-3 days).
-
Treat the endothelial monolayers with the test compound or vehicle control for the desired time period.
-
Replace the medium in the upper chamber with medium containing FITC-Dextran (1 mg/mL).
-
Incubate for a defined period (e.g., 30-60 minutes) at 37°C.
-
Collect samples from the lower chamber.
-
Measure the fluorescence of the samples from the lower chamber using a fluorescence plate reader.
-
Data Analysis: The amount of fluorescence in the lower chamber is proportional to the permeability of the endothelial monolayer. Compare the fluorescence values of treated versus control wells.
In Vivo Tumor Blood Flow Measurement
Several techniques can be used to measure the effects of VDAs on tumor blood flow in vivo. Dynamic Contrast-Enhanced Magnetic Resonance Imaging (DCE-MRI) is a commonly used non-invasive method.
Principle: A contrast agent (e.g., a gadolinium-based agent) is injected intravenously, and its uptake and washout in the tumor tissue are monitored over time using rapid MRI acquisitions. Pharmacokinetic models are then applied to the signal intensity-time curves to derive quantitative parameters related to blood flow, blood volume, and vascular permeability.
Materials:
-
Tumor-bearing animal model (e.g., xenograft or syngeneic model)
-
MRI scanner with appropriate coils
-
Gadolinium-based contrast agent
-
Anesthesia and physiological monitoring equipment
Procedure:
-
Anesthetize the tumor-bearing animal and position it in the MRI scanner.
-
Acquire pre-contrast T1-weighted images to map the baseline T1 relaxation time of the tumor.
-
Initiate a rapid T1-weighted imaging sequence and, after a few baseline scans, administer a bolus of the contrast agent intravenously.
-
Continue acquiring images for a period of time to capture the influx and efflux of the contrast agent (e.g., 5-10 minutes).
-
Data Analysis:
-
Draw regions of interest (ROIs) on the tumor in the dynamic images.
-
Generate signal intensity-time curves for each ROI.
-
Convert signal intensity to contrast agent concentration.
-
Fit the concentration-time curves to a pharmacokinetic model (e.g., the Tofts model) to calculate parameters such as Ktrans (volume transfer constant, related to permeability and blood flow) and ve (extravascular extracellular space volume fraction).
-
Compare these parameters before and after VDA treatment.
-
Conclusion
Small-molecule Vascular Disrupting Agents offer a unique and potent approach to cancer therapy by targeting the established tumor vasculature. The two main classes, tubulin-binding agents and cytokine-inducing agents, operate through distinct but convergent mechanisms that lead to a rapid shutdown of tumor blood flow and subsequent necrosis. A thorough understanding of their core mechanisms of action, supported by robust preclinical and clinical data, is crucial for the continued development and optimization of this promising class of anti-cancer drugs. The experimental protocols and signaling pathway diagrams provided in this guide serve as a valuable resource for researchers in this field.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. ashpublications.org [ashpublications.org]
- 3. benchchem.com [benchchem.com]
- 4. The DUBLIN-3 Study: The Treatment Combination of Plinabulin, Docetaxel is Effective at Treating NSCL | Docwire News [docwirenews.com]
- 5. onclive.com [onclive.com]
- 6. Plinabulin plus docetaxel versus docetaxel in patients with non-small-cell lung cancer after disease progression on platinum-based regimen (DUBLIN-3): a phase 3, international, multicentre, single-blind, parallel group, randomised controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. targetedonc.com [targetedonc.com]
- 8. Clinical trial experience with CA4P anticancer therapy: focus on efficacy, cardiovascular adverse events, and hypertension management - PMC [pmc.ncbi.nlm.nih.gov]
- 9. | BioWorld [bioworld.com]
- 10. Neutrophil Influx and Chemokine Production during the Early Phases of the Antitumor Response to the Vascular Disrupting Agent DMXAA (ASA404) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. tandfonline.com [tandfonline.com]
- 12. 5,6-Dimethylxanthenone-4-acetic Acid (DMXAA) Activates Stimulator of Interferon Gene (STING)-dependent Innate Immune Pathways and Is Regulated by Mitochondrial Membrane Potential - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Vascular Disrupting Agent BNC105: A Tubulin Polymerization Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Vascular Disrupting Agents (VDAs) represent a promising class of anticancer therapeutics that target the established tumor vasculature, leading to a rapid shutdown of blood flow and subsequent tumor necrosis. This technical guide focuses on BNC105, a potent tubulin polymerization inhibitor, as a representative VDA. BNC105 selectively disrupts the cytoskeleton of endothelial cells in the tumor microenvironment, causing catastrophic vascular collapse. This document provides a comprehensive overview of the mechanism of action of BNC105, detailed experimental protocols for its evaluation, and a summary of its preclinical efficacy.
Introduction to BNC105 as a Vascular Disrupting Agent
BNC105 is a novel small molecule that acts as a tubulin polymerization inhibitor.[1] Unlike traditional chemotherapy agents that target cancer cells directly, BNC105 primarily targets the tumor's blood supply.[2] The endothelial cells lining the tumor vasculature are particularly sensitive to tubulin disruption, leading to cell shape changes, increased vascular permeability, and ultimately, vascular collapse.[3] This selective action on the tumor vasculature, while sparing normal, quiescent vasculature, offers a therapeutic window for cancer treatment.[1] BNC105 is administered as its disodium phosphate ester prodrug, BNC105P, which is rapidly converted to the active form, BNC105, in vivo.[4][5]
Mechanism of Action: Tubulin Polymerization Inhibition
The primary mechanism of action of BNC105 is the inhibition of tubulin polymerization.[1] Microtubules, which are dynamic polymers of α- and β-tubulin heterodimers, are essential components of the cytoskeleton.[4] They play critical roles in maintaining cell structure, intracellular transport, and cell division.[4] By binding to tubulin, BNC105 prevents the formation of microtubules. This disruption of the microtubule network in endothelial cells triggers a cascade of events leading to vascular disruption.
Signaling Pathway of BNC105-Induced Vascular Disruption
Caption: Mechanism of BNC105-induced vascular disruption.
Quantitative Preclinical Data
BNC105 has demonstrated potent anti-proliferative activity against a range of human cancer cell lines and significant in vivo efficacy in preclinical tumor models.
Table 1: In Vitro Anti-proliferative Activity of BNC105
| Cell Line | Cancer Type | IC50 (nM) | Reference |
| DU145 | Prostate | <1 | [6] |
| Calu-6 | Lung | <1 | [6] |
| MDA-MB-231 | Breast | <1 | [6] |
| A2780cis | Ovarian (cisplatin-resistant) | <10 | [6] |
Table 2: In Vivo Efficacy of BNC105P
| Tumor Model | Treatment | Outcome | Reference |
| MDA-MB-231 Xenograft | 10 mg/kg BNC105P (i.v.) | >95% vascular disruption | [7] |
| RENCA-luc Orthotopic | 150 mg/kg KGP-618 (a similar VDA) | >90% reduction in bioluminescence signal at 2.5h | [8] |
| Various Xenografts | BNC105P | Tumor regressions, with 20% complete tumor clearance | [1] |
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments used to evaluate the activity of BNC105.
Tubulin Polymerization Inhibition Assay (Fluorescence-Based)
This assay measures the effect of a compound on the polymerization of purified tubulin in vitro.
Materials:
-
Purified tubulin (>99% pure)
-
General Tubulin Buffer (80 mM PIPES pH 6.9, 2.0 mM MgCl2, 0.5 mM EGTA)
-
GTP solution (10 mM)
-
Fluorescent reporter (e.g., DAPI)
-
Glycerol
-
Test compound (BNC105) and vehicle control (e.g., DMSO)
-
Positive control (e.g., Paclitaxel for polymerization enhancement, Vinblastine for inhibition)
-
Black 96-well microplate
-
Fluorescence plate reader with temperature control
Procedure:
-
Preparation of Reagents:
-
Prepare a 2x tubulin solution (e.g., 4 mg/mL) in General Tubulin Buffer on ice.
-
Prepare a 2x test compound solution in General Tubulin Buffer.
-
Prepare a polymerization mix containing General Tubulin Buffer, GTP (final concentration 1 mM), fluorescent reporter (e.g., 10 µM DAPI), and glycerol (final concentration 10%).[9][10]
-
-
Assay Setup:
-
Add 50 µL of the 2x test compound or control solution to the wells of a pre-warmed (37°C) black 96-well plate.
-
To initiate the reaction, add 50 µL of the cold 2x tubulin solution to each well.
-
-
Data Acquisition:
-
Immediately place the plate in a fluorescence plate reader pre-warmed to 37°C.
-
Measure the fluorescence intensity (e.g., excitation at 360 nm, emission at 450 nm for DAPI) every minute for 60 minutes.[11]
-
-
Data Analysis:
-
Plot fluorescence intensity versus time to generate polymerization curves.
-
Determine the rate of polymerization (Vmax) and the extent of polymerization (plateau fluorescence).
-
Calculate the percentage of inhibition compared to the vehicle control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.[11]
-
Cell Viability Assay (MTT Assay)
This colorimetric assay assesses the effect of a compound on the metabolic activity of cultured cells, which is an indicator of cell viability.[12]
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)[13]
-
96-well cell culture plate
-
Multi-well spectrophotometer
Procedure:
-
Cell Seeding:
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of BNC105 in culture medium.
-
Remove the medium from the wells and add 100 µL of the compound dilutions or vehicle control.
-
Incubate for the desired treatment period (e.g., 48 or 72 hours).
-
-
MTT Incubation:
-
Add 10 µL of MTT solution to each well (final concentration 0.5 mg/mL).[12]
-
Incubate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
-
Solubilization and Measurement:
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.[13]
-
Measure the absorbance at a wavelength between 500 and 600 nm (e.g., 570 nm) using a multi-well spectrophotometer.
-
-
Data Analysis:
-
Subtract the absorbance of the blank (medium only) from all readings.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
Determine the IC50 value by plotting the percentage of viability against the logarithm of the compound concentration.
-
In Vivo Xenograft Tumor Model
This protocol outlines a general procedure for evaluating the in vivo efficacy of a VDA in a mouse xenograft model.
Materials:
-
Immunocompromised mice (e.g., nude or SCID)
-
Human cancer cells (e.g., MDA-MB-231)
-
Matrigel (optional)
-
BNC105P formulated for intravenous (i.v.) injection
-
Vehicle control (e.g., saline)
-
Calipers for tumor measurement
Procedure:
-
Tumor Implantation:
-
Subcutaneously inject a suspension of cancer cells (e.g., 1-5 x 10^6 cells) in sterile PBS or medium (with or without Matrigel) into the flank of each mouse.
-
-
Tumor Growth and Randomization:
-
Monitor tumor growth by measuring tumor volume with calipers (Volume = 0.5 x Length x Width^2).
-
When tumors reach a predetermined size (e.g., 100-200 mm^3), randomize the mice into treatment and control groups.
-
-
Treatment Administration:
-
Administer BNC105P (e.g., 10 mg/kg) or vehicle control via i.v. injection according to the desired dosing schedule (e.g., once or twice weekly).
-
-
Efficacy Assessment:
-
Monitor tumor volume and body weight regularly (e.g., 2-3 times per week).
-
At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histology, immunohistochemistry).
-
-
Data Analysis:
-
Plot the mean tumor volume over time for each group.
-
Calculate the tumor growth inhibition (TGI) for the treated group compared to the control group.
-
Perform statistical analysis to determine the significance of the treatment effect.
-
Mandatory Visualizations
Experimental Workflow for VDA Evaluation
References
- 1. BNC105: a novel tubulin polymerization inhibitor that selectively disrupts tumor vasculature and displays single-agent antitumor efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The vascular disrupting agent BNC105 potentiates the efficacy of VEGF and mTOR inhibitors in renal and breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Discovery of 7-Hydroxy-6-methoxy-2-methyl-3-(3,4,5- trimethoxybenzoyl)benzo[b]furan (BNC105), a Tubulin Polymerization Inhibitor with Potent Antiproliferative and Tumor Vascular Disrupting Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. The vascular disrupting agent BNC105 potentiates the efficacy of VEGF and mTOR inhibitors in renal and breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Vascular disrupting agent shows activity in kidney cancer model | BioWorld [bioworld.com]
- 9. Tubulin Polymerization Assay [bio-protocol.org]
- 10. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 13. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
The Disruption of Tumor Vasculature by Vascular Disrupting Agents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vascular Disrupting Agents (VDAs) represent a targeted therapeutic strategy designed to compromise the established blood supply of solid tumors. Unlike anti-angiogenic agents that inhibit the formation of new blood vessels, VDAs induce a rapid and selective shutdown of existing tumor vasculature, leading to extensive tumor necrosis. This technical guide provides an in-depth overview of the core mechanisms, quantitative effects, and experimental evaluation of a archetypal VDA, focusing on the effects of tubulin-binding agents on tumor endothelial cells and the subsequent cascade of vascular collapse. For the purpose of this guide, we will refer to the general class of tubulin-binding VDAs, with Combretastatin A-4 Phosphate (CA4P) as a key example, under the descriptive term "Vascular Disrupting Agent 1" (VDA1). We will also explore the role of the Voltage-Dependent Anion Channel 1 (VDAC1), a key player in mitochondria-mediated apoptosis, in the broader context of cancer cell death induced by therapeutic interventions.
Core Mechanism of Action: Targeting the Endothelial Cytoskeleton
The primary mechanism of action for tubulin-binding VDAs is the disruption of the microtubule cytoskeleton within tumor endothelial cells. These agents bind to tubulin, preventing its polymerization into microtubules.[1] This interference with the cytoskeleton has profound and rapid consequences for endothelial cell morphology and function, leading to vascular collapse and a shutdown of blood flow specifically within the tumor.[2][3]
Signaling Pathways
The binding of VDA1 to tubulin initiates a signaling cascade that culminates in the disruption of endothelial cell integrity. A key pathway implicated in this process is the RhoA/Rho kinase (ROCK) signaling pathway, which regulates endothelial cell shape, adhesion, and permeability.[4][5][6] Depolymerization of microtubules leads to the activation of RhoA, which in turn activates ROCK.[7][8] This activation promotes the phosphorylation of myosin light chain, leading to acto-myosin contraction and a change in cell shape from flattened to rounded.[5][6] This process disrupts cell-cell junctions, particularly those involving VE-cadherin, leading to increased vascular permeability.[2][9]
References
- 1. NOVEL MICROTUBULE POLYMERIZATION INHIBITOR WITH POTENT ANTI-PROLIFERATIVE AND ANTI-TUMOR ACTIVITY - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Combretastatin A4 phosphate induces rapid regression of tumor neovessels and growth through interference with vascular endothelial-cadherin signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Unique Characteristics of Tumor Vasculature and Preclinical Evidence for its Selective Disruption by Tumor-Vascular Disrupting Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. RhoA/ROCK Signaling in Vascular Dysfunction: Emerging Insights and Therapeutic Perspectives [sciltp.com]
- 5. The role of RhoA/Rho kinase pathway in endothelial dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. RhoA/Rho-Kinase Signaling in Vascular Smooth Muscle and Endothelium: Mechanistic Insights and Translational Implications in Hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Microtubules as Major Regulators of Endothelial Function: Implication for Lung Injury [frontiersin.org]
- 8. The role of cytoskeleton in the regulation of vascular endothelial barrier function - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
The Role of the RhoA/Rho Kinase (ROCK) Pathway in the Mechanism of Vascular Disrupting Agent 1 (VDA1)
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
Vascular Disrupting Agents (VDAs) represent a promising class of anti-cancer therapeutics that selectively target the established tumor vasculature, leading to rapid vascular shutdown and subsequent tumor necrosis. A growing body of evidence implicates the RhoA/Rho kinase (ROCK) signaling pathway as a critical mediator of the vascular-disrupting effects of these agents. This technical guide provides a comprehensive overview of the involvement of the RhoA/ROCK pathway in the mechanism of action of a representative VDA, Combretastatin A4-Phosphate (CA4P), which will be referred to as Vascular Disrupting Agent 1 (VDA1) for the purpose of this guide. We will delve into the molecular mechanisms, present quantitative data from key studies, provide detailed experimental protocols, and visualize the involved signaling cascades and workflows.
Introduction to Vascular Disrupting Agents and the RhoA/ROCK Pathway
Vascular Disrupting Agents are small molecule drugs that cause a rapid and selective collapse of the tumor vasculature, leading to a significant reduction in tumor blood flow and subsequent ischemic necrosis of the tumor tissue.[1] Unlike anti-angiogenic agents that inhibit the formation of new blood vessels, VDAs target the existing, often poorly formed, tumor blood vessels.[1] One of the leading VDAs is Combretastatin A4-Phosphate (CA4P), a water-soluble prodrug of combretastatin A4.[1][2]
The Rho family of small GTPases, including RhoA, are key regulators of the actin cytoskeleton, cell adhesion, and motility.[3] RhoA cycles between an inactive GDP-bound state and an active GTP-bound state.[3] Upon activation, RhoA interacts with and activates downstream effectors, most notably the Rho-associated coiled-coil containing protein kinases (ROCK1 and ROCK2).[3] The RhoA/ROCK pathway plays a crucial role in regulating endothelial cell shape, permeability, and vascular tone.[3] Activation of this pathway leads to the phosphorylation of various substrates that promote stress fiber formation and actomyosin contractility, which can increase endothelial permeability and disrupt vascular integrity.[3]
VDA1-Mediated Activation of the RhoA/ROCK Pathway
In vitro studies have demonstrated that VDA1 (CA4P) induces RhoA activation in endothelial cells.[2] This activation leads to a reorganization of the actin cytoskeleton, causing endothelial cell shape changes and an increase in the permeability of endothelial monolayers.[2] These effects are central to the vascular-disrupting activity of VDA1. The inhibition of RhoA or ROCK has been shown to abrogate these VDA1-induced changes in endothelial cells.[3]
In vivo, the activation of the RhoA/ROCK pathway is critical for the full manifestation of the vascular-disrupting effects of VDA1.[3][4] Pre-treatment with a ROCK inhibitor, such as Y-27632, can partially block the VDA1-induced reduction in tumor blood flow and subsequent tumor necrosis.[3][4] This highlights the therapeutic potential of targeting this pathway to either enhance the efficacy of VDAs or modulate their activity.
Quantitative Data on VDA1 and RhoA/ROCK Pathway Involvement
The following tables summarize quantitative data from a key study investigating the in vivo role of ROCK activation in the tumor vascular disrupting activity of VDA1 (CA4P). The study utilized human colorectal carcinoma (SW1222 and LS174T) xenograft models in mice.
| Treatment Group | Mean Tumor Necrosis (% of Sectional Area) | Standard Error of the Mean (SEM) |
| SW1222 Tumors | ||
| Control | < 20% | N/A |
| Y-27632 alone | < 20% | N/A |
| VDA1 (CA4P) alone | > 60% | N/A |
| Y-27632 + VDA1 (CA4P) | < 40% | N/A |
| LS174T Tumors | ||
| VDA1 (CA4P) alone | ~5% (Perfusion Index) | N/A |
| Y-27632 + VDA1 (CA4P) | ~20% (Perfusion Index) | N/A |
Table 1: Effect of VDA1 (CA4P) and ROCK Inhibitor (Y-27632) on Tumor Necrosis and Perfusion. Data extracted from a study by Williams et al., which demonstrated that pretreatment with Y-27632 significantly reduced VDA1-induced tumor necrosis in SW1222 tumors and partially maintained tumor perfusion in LS174T tumors.[3]
| Treatment Group | Relative Red Cell Flux Reduction |
| Y-27632 alone | ~50% |
| VDA1 (CA4P) alone | ~50% |
Table 2: Acute Effects of Y-27632 and VDA1 (CA4P) on Tumor Blood Flow (Laser Doppler Flowmetry). This data indicates that both the ROCK inhibitor and VDA1 alone can cause a rapid, though transient in the case of Y-27632, reduction in tumor blood flow.[3]
Experimental Protocols
RhoA Activation Assay (GTP-RhoA Pulldown)
This protocol is a generalized procedure for detecting the active, GTP-bound form of RhoA in cell lysates.
Materials:
-
Rhotekin-RBD (Rho-binding domain) agarose beads
-
Cell lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% Triton X-100, 10 mM MgCl2, protease and phosphatase inhibitors)
-
Wash buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 10 mM MgCl2)
-
SDS-PAGE sample buffer
-
Anti-RhoA antibody
-
Cultured endothelial cells
-
VDA1 (CA4P) and other treatment agents
Procedure:
-
Cell Culture and Treatment: Plate endothelial cells and grow to 80-90% confluency. Treat cells with VDA1 (e.g., 0.01-1 µM CA4P) for the desired time points (e.g., 15, 30, 60 minutes). Include appropriate controls (e.g., vehicle-treated).
-
Cell Lysis: After treatment, wash cells with ice-cold PBS. Lyse the cells on ice with cold lysis buffer.
-
Lysate Clarification: Scrape the cells and transfer the lysate to a microcentrifuge tube. Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet cell debris.
-
Protein Quantification: Determine the protein concentration of the supernatant.
-
Pulldown of Active RhoA: Incubate an equal amount of protein from each sample with Rhotekin-RBD agarose beads for 1 hour at 4°C with gentle rotation.
-
Washing: Pellet the beads by centrifugation and wash them three times with cold wash buffer.
-
Elution: After the final wash, remove all supernatant and resuspend the beads in SDS-PAGE sample buffer. Boil the samples for 5 minutes.
-
Western Blotting: Centrifuge the samples to pellet the beads and load the supernatant onto an SDS-PAGE gel. Perform Western blotting using an anti-RhoA antibody to detect the pulled-down active RhoA. Also, run a Western blot on the total cell lysates to determine the total RhoA levels in each sample.
In Vivo Tumor Blood Flow Measurement (Laser Doppler Flowmetry)
This protocol describes a method for assessing real-time changes in tumor blood flow in a preclinical model.
Materials:
-
Tumor-bearing mice (e.g., subcutaneous xenografts)
-
Laser Doppler flowmetry system with probes
-
Anesthesia (e.g., isoflurane)
-
VDA1 (CA4P) and ROCK inhibitor (Y-27632) solutions for injection (e.g., intraperitoneal)
Procedure:
-
Animal Preparation: Anesthetize the tumor-bearing mouse.
-
Probe Placement: Insert the laser Doppler probe(s) into the tumor tissue. Allow the signal to stabilize to establish a baseline reading.
-
Drug Administration: Administer the vehicle, VDA1, ROCK inhibitor, or a combination thereof via the desired route (e.g., i.p. injection).
-
Data Acquisition: Continuously record the blood perfusion units (BPU) for the duration of the experiment (e.g., 0-2 hours post-treatment).
-
Data Analysis: Express the blood flow measurements as a percentage of the baseline reading to determine the relative change in tumor perfusion over time.
Immunofluorescence Staining of Endothelial Cell Cytoskeleton
This protocol outlines the steps for visualizing the actin cytoskeleton in cultured endothelial cells following treatment with VDA1.
Materials:
-
Cultured endothelial cells on coverslips
-
VDA1 (CA4P)
-
Fixative (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Fluorescently-labeled phalloidin (for F-actin staining)
-
DAPI (for nuclear counterstaining)
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Cell Culture and Treatment: Seed endothelial cells on sterile glass coverslips in a culture plate. Once they reach the desired confluency, treat them with VDA1 for various time points.
-
Fixation: After treatment, wash the cells with PBS and fix them with 4% paraformaldehyde for 10-15 minutes at room temperature.
-
Permeabilization: Wash the fixed cells with PBS and then permeabilize with 0.1% Triton X-100 in PBS for 5-10 minutes.
-
Blocking: Wash with PBS and then block non-specific binding sites with 1% BSA in PBS for 30 minutes.
-
F-actin Staining: Incubate the cells with fluorescently-labeled phalloidin in blocking buffer for 1 hour at room temperature in the dark.
-
Nuclear Staining: Wash with PBS and then counterstain the nuclei with DAPI for 5-10 minutes.
-
Mounting: Wash the coverslips with PBS and mount them onto microscope slides using an appropriate mounting medium.
-
Imaging: Visualize the cells using a fluorescence microscope. Capture images to analyze changes in the actin cytoskeleton, such as the formation of stress fibers and cell rounding.
Visualizing the Pathways and Workflows
VDA1-Induced RhoA/ROCK Signaling Pathway
Caption: VDA1-induced activation of the RhoA/ROCK signaling pathway in endothelial cells.
Experimental Workflow for Investigating VDA1 Effects on RhoA Activation
Caption: Workflow for assessing VDA1-induced RhoA activation in endothelial cells.
Conclusion
The RhoA/ROCK signaling pathway is a key player in mediating the vascular-disrupting effects of VDA1 (CA4P). By inducing RhoA activation, VDA1 triggers a cascade of events that lead to cytoskeletal reorganization, increased endothelial permeability, and ultimately, the shutdown of tumor blood vessels. The quantitative data and experimental protocols provided in this guide offer a framework for researchers and drug development professionals to further investigate the intricate role of this pathway and to explore novel therapeutic strategies that target the tumor vasculature. A thorough understanding of these molecular mechanisms is essential for the continued development and optimization of VDAs as a potent anti-cancer therapy.
References
- 1. A REVIEW AND UPDATE OF THE CURRENT STATUS OF THE VASCULATURE DISABLING AGENT COMBRETASTATIN-A4 PHOSPHATE (CA4P) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anti-vascular agent Combretastatin A-4-P modulates Hypoxia Inducible Factor-1 and gene expression - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An in vivo role for Rho kinase activation in the tumour vascular disrupting activity of combretastatin A-4 3-O-phosphate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. An in vivo role for Rho kinase activation in the tumour vascular disrupting activity of combretastatin A-4 3-O-phosphate - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to Vascular Disrupting Agent 1 (BPR0L075)
CAS 875468-82-9
A Comprehensive Overview for Researchers and Drug Development Professionals
Vascular Disrupting Agent 1, more commonly known by its research code BPR0L075, is a potent, synthetic small molecule that has garnered significant interest in the field of oncology. Identified as 6-methoxy-3-(3',4',5'-trimethoxy-benzoyl)-1H-indole, this compound functions as a microtubule inhibitor, exhibiting a spectrum of anti-cancer activities including cytotoxicity, anti-angiogenesis, and pronounced vascular disruption within solid tumors. This technical guide provides a detailed examination of its properties, mechanism of action, and the experimental methodologies used to characterize its effects.
Core Physicochemical and Pharmacological Properties
BPR0L075 is a novel synthetic indole compound designed as an analog of Combretastatin A-4, a natural product known for its potent anti-tubulin activity.[1] As a white solid, it was synthesized from 6-methoxyindole and 3,4,5-trimethoxybenzoyl chloride.[2]
Physicochemical Data
| Property | Value | Reference |
| CAS Number | 875468-82-9 | - |
| Molecular Formula | C21H21NO5 | [3] |
| Molecular Weight | 367.39 g/mol | [3] |
| Appearance | White solid | [2] |
| Melting Point | Not explicitly reported | - |
| Solubility | Not explicitly reported | - |
| Stability | Not explicitly reported | - |
Pharmacokinetic Profile
Preclinical pharmacokinetic studies in mice have shed light on the absorption, distribution, and elimination of BPR0L075. Following a single intraperitoneal (i.p.) dose of 50 mg/kg, the compound is rapidly absorbed, reaching a maximum plasma concentration (Cmax) of 108.6 µM at 1 hour (Tmax). The plasma concentration declines to approximately 1 µM after 6 hours and to around 0.1 µM by the 9-hour mark, indicating a relatively rapid clearance from systemic circulation. This pharmacokinetic profile aligns well with the observed timing of its acute vascular-disrupting effects in vivo.
Mechanism of Action: A Multi-faceted Anti-cancer Agent
BPR0L075 exerts its anti-cancer effects primarily by disrupting the dynamics of microtubules, which are essential components of the cellular cytoskeleton involved in cell division, structure, and intracellular transport.
Tubulin Polymerization Inhibition
The core mechanism of BPR0L075 involves its direct interaction with tubulin, the protein subunit of microtubules. It binds to the colchicine-binding site on β-tubulin, which prevents the polymerization of tubulin dimers into microtubules.[1][4] This inhibition of microtubule assembly disrupts the formation of the mitotic spindle, a critical structure for chromosome segregation during cell division.
Cell Cycle Arrest and Induction of Apoptosis
The disruption of the mitotic spindle by BPR0L075 leads to an arrest of cancer cells in the G2/M phase of the cell cycle.[1][5] Prolonged arrest at this checkpoint triggers cellular signaling pathways that culminate in programmed cell death, or apoptosis. Key molecular events associated with BPR0L075-induced apoptosis include:
-
An increase in the level of cyclin B1.[1]
-
A mobility shift of Cdc2 and Cdc25C, proteins that regulate entry into mitosis.[1]
-
Phosphorylation of the anti-apoptotic protein Bcl-2.[1]
-
Perturbation of the mitochondrial membrane potential.[1]
-
Activation of the caspase-3 cascade, a key executioner of apoptosis.[1]
In some cancer cell types, particularly those resistant to other chemotherapeutics, BPR0L075 can induce an alternative form of cell death known as mitotic catastrophe. This process is characterized by the formation of giant, multinucleated cells. Furthermore, the activation of the JNK and p38 MAPK signaling pathways has been implicated in BPR0L075-induced cell death, suggesting a caspase-independent mechanism in certain contexts.
Signaling Pathway of BPR0L075-Induced Cell Death
Biological Activity and Therapeutic Potential
BPR0L075 has demonstrated a broad spectrum of anti-cancer activity in both in vitro and in vivo models.
In Vitro Cytotoxicity
The compound exhibits potent cytotoxicity against a wide range of human cancer cell lines, with IC50 values typically in the single-digit nanomolar range.[5] Notably, BPR0L075 retains its efficacy in multidrug-resistant (MDR) cell lines that overexpress P-glycoprotein (P-gp170/MDR) and MRP, which are common mechanisms of resistance to other microtubule-targeting agents like paclitaxel and vincristine.[1] It has also shown potent activity in paclitaxel-resistant ovarian cancer cells, with IC50 values between 2-7 nM.[6]
| Cell Line | Cancer Type | IC50 (nM) | Reference |
| OVCAR-3 | Ovarian | 2-7 | [6] |
| SKOV-3 | Ovarian | 2-7 | [6] |
| A2780-1A9 | Ovarian | 2-7 | [6] |
| OVCAR-3-TR | Ovarian (Paclitaxel-Resistant) | 2-7 | [6] |
| SKOV-3-TR | Ovarian (Paclitaxel-Resistant) | 2-7 | [6] |
| 1A9-PTX10 | Ovarian (Paclitaxel-Resistant) | 2-7 | [6] |
| KB | Cervical | Single-digit nM range | [5] |
| MKN-45 | Gastric | Single-digit nM range | [5] |
Vascular-Disrupting and Anti-Angiogenic Effects
A key feature of BPR0L075 is its ability to act as a vascular disrupting agent (VDA). It selectively targets the established tumor vasculature, leading to a rapid shutdown of blood flow within the tumor. This results in extensive tumor necrosis. In addition to its effects on existing blood vessels, BPR0L075 also possesses anti-angiogenic properties, inhibiting the formation of new blood vessels that are necessary for tumor growth and metastasis.
In Vivo Antitumor Efficacy
In preclinical animal models, BPR0L075 has demonstrated significant antitumor activity. Intravenous administration of 50 mg/kg of the compound has been shown to potently inhibit the growth of human tumor xenografts in nude mice, including gastric carcinoma (MKN-45), cervical carcinoma (KB), and a P-gp overexpressing cervical carcinoma cell line (KB-VIN10).[1]
Experimental Protocols
The following sections provide an overview of the standard experimental methodologies used to characterize the properties and activities of BPR0L075.
Synthesis of BPR0L075
While a detailed, step-by-step protocol is not publicly available, the synthesis of BPR0L075 is reported to be a one-step process involving the reaction of 6-methoxyindole with 3,4,5-trimethoxybenzoyl chloride.[2] This reaction is a Friedel-Crafts acylation, where the acyl chloride reacts with the electron-rich indole ring, typically at the C3 position. The product, BPR0L075, is obtained as a white solid.[2]
Workflow for Synthesis and Characterization
Tubulin Polymerization Assay
This assay measures the effect of a compound on the in vitro assembly of purified tubulin into microtubules.
-
Reagents and Materials: Purified tubulin protein, GTP (guanosine triphosphate), polymerization buffer (e.g., PIPES buffer with MgCl2 and EGTA), a temperature-controlled spectrophotometer or plate reader.
-
Procedure:
-
Tubulin is kept on ice to prevent spontaneous polymerization.
-
A reaction mixture is prepared containing tubulin, GTP, and polymerization buffer.
-
BPR0L075 or a vehicle control is added to the reaction mixture.
-
The reaction is initiated by raising the temperature to 37°C.
-
The increase in turbidity (light scattering) due to microtubule formation is monitored over time by measuring the absorbance at 340 nm.
-
-
Data Analysis: The rate and extent of tubulin polymerization in the presence of BPR0L075 are compared to the control. Inhibition of polymerization is observed as a decrease in the rate and/or the final absorbance.
Cell Viability (Cytotoxicity) Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a common method to assess the cytotoxic effects of a compound on cancer cell lines.
-
Reagents and Materials: Cancer cell lines, cell culture medium, BPR0L075, MTT reagent, solubilization solution (e.g., DMSO).
-
Procedure:
-
Cells are seeded in 96-well plates and allowed to adhere overnight.
-
The cells are treated with various concentrations of BPR0L075 for a specified period (e.g., 24, 48, or 72 hours).
-
The MTT reagent is added to each well and incubated for a few hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to a purple formazan product.
-
The formazan crystals are dissolved using a solubilization solution.
-
The absorbance of the colored solution is measured using a plate reader at a specific wavelength (e.g., 570 nm).
-
-
Data Analysis: The absorbance values are proportional to the number of viable cells. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) is calculated by plotting the percentage of cell viability against the log of the compound concentration.
In Vivo Xenograft Tumor Model
This model is used to evaluate the antitumor efficacy of BPR0L075 in a living organism.
-
Materials: Immunocompromised mice (e.g., nude mice), human cancer cell lines, sterile saline or other appropriate vehicle for drug administration.
-
Procedure:
-
Human cancer cells are injected subcutaneously into the flank of the immunocompromised mice.
-
The tumors are allowed to grow to a palpable size.
-
The mice are then randomized into treatment and control groups.
-
BPR0L075 (e.g., at a dose of 50 mg/kg) or the vehicle control is administered to the mice, typically via intravenous or intraperitoneal injection, according to a predetermined schedule.
-
Tumor size is measured regularly (e.g., with calipers) and tumor volume is calculated. The body weight of the mice is also monitored as an indicator of toxicity.
-
-
Data Analysis: The tumor growth in the BPR0L075-treated group is compared to the control group. The percentage of tumor growth inhibition is calculated to determine the efficacy of the compound. At the end of the study, tumors can be excised and weighed, and further histological or molecular analyses can be performed.
Conclusion
This compound (BPR0L075) is a promising preclinical anti-cancer candidate with a well-defined mechanism of action centered on the disruption of microtubule dynamics. Its potent cytotoxicity, particularly against multidrug-resistant cancer cells, combined with its vascular-disrupting properties, makes it an attractive molecule for further development. The detailed experimental protocols and understanding of its signaling pathways provide a solid foundation for researchers and drug development professionals to explore its full therapeutic potential in the fight against cancer. Further investigation into its physicochemical properties, such as solubility and stability, will be crucial for its formulation and clinical translation.
References
- 1. BPR0L075, a novel synthetic indole compound with antimitotic activity in human cancer cells, exerts effective antitumoral activity in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. researchgate.net [researchgate.net]
- 4. aacrjournals.org [aacrjournals.org]
- 5. aacrjournals.org [aacrjournals.org]
- 6. researchgate.net [researchgate.net]
An In-depth Technical Guide to Combretastatin A-4: A Potent Vascular Disrupting Agent
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Combretastatin A-4 (CA-4), a leading small-molecule Vascular Disrupting Agent (VDA). CA-4, originally isolated from the bark of the South African bushwillow tree Combretum caffrum, has garnered significant attention in oncology research due to its potent and selective disruption of established tumor vasculature.[1] This document details its chemical structure, synthetic methodologies, mechanism of action, and relevant experimental protocols.
Chemical Structure and Properties
Combretastatin A-4 is a stilbenoid phenol characterized by a cis-stilbene backbone connecting a 3,4,5-trimethoxyphenyl "A" ring and a 3-hydroxy-4-methoxyphenyl "B" ring. The cis configuration is crucial for its high biological activity, as the corresponding trans-isomer is significantly less potent.[1] Due to its poor water solubility, a phosphate prodrug, Combretastatin A-4 Phosphate (CA-4P or Fosbretabulin), was developed, which is readily converted to the active CA-4 by endogenous phosphatases in vivo.[2][3][4]
Chemical Structure of Combretastatin A-4 (CA-4) and its Prodrug (CA-4P)
-
Combretastatin A-4 (CA-4):
-
IUPAC Name: (Z)-1-(3-hydroxy-4-methoxyphenyl)-2-(3,4,5-trimethoxyphenyl)ethene
-
Molecular Formula: C₁₈H₂₀O₅
-
Molecular Weight: 316.35 g/mol
-
-
Combretastatin A-4 Phosphate (CA-4P):
-
IUPAC Name: Disodium (Z)-2-methoxy-5-(2-(3,4,5-trimethoxyphenyl)vinyl)phenyl phosphate
-
Molecular Formula: C₁₈H₁₉Na₂O₈P
-
Molecular Weight: 460.28 g/mol
-
Synthesis of Combretastatin A-4
Several synthetic routes to Combretastatin A-4 have been reported. A common and effective method is the Wittig reaction, which allows for the stereoselective formation of the crucial cis-double bond.
Representative Synthetic Protocol: Wittig Reaction
A widely utilized synthetic strategy involves the Wittig reaction between 3,4,5-trimethoxybenzyltriphenylphosphonium bromide and 3-hydroxy-4-methoxybenzaldehyde (isovanillin).
Experimental Protocol:
-
Preparation of the Wittig Salt: 3,4,5-Trimethoxybenzyl alcohol is first converted to the corresponding benzyl bromide, which is then reacted with triphenylphosphine to yield 3,4,5-trimethoxybenzyltriphenylphosphonium bromide.
-
Wittig Reaction: The phosphonium salt is treated with a strong base, such as sodium hydride or n-butyllithium, in an anhydrous solvent like THF or DMF to generate the ylide.
-
Aldehyde Coupling: Isovanillin (with its phenolic hydroxyl group often protected, e.g., as a methoxymethyl (MOM) ether) is added to the ylide solution. The reaction is typically run at low temperatures (e.g., -78 °C to room temperature) to favor the formation of the cis-alkene.
-
Deprotection: Following the coupling reaction and purification, the protecting group on the phenolic hydroxyl is removed to yield Combretastatin A-4.
-
Purification: The final product is purified using techniques such as column chromatography and recrystallization to isolate the pure cis-isomer.
An alternative high-yield, two-step synthesis using a Wittig olefination followed by a Suzuki cross-coupling has also been developed, achieving an overall yield of 56%.[5] Another approach utilizes a Perkin reaction between 3-bromo-4-methoxyphenylacetic acid and 3,4,5-trimethoxybenzaldehyde, followed by hydroxyl transformation and decarboxylation, yielding CA-4 with high cis-selectivity.[6]
Quantitative Biological Data
Combretastatin A-4 exhibits potent cytotoxic and anti-proliferative activity against a wide range of human cancer cell lines. Its efficacy is typically reported as the half-maximal inhibitory concentration (IC₅₀) or the half-maximal growth inhibition (GI₅₀).
| Cell Line | Cancer Type | IC₅₀ / GI₅₀ Value | Assay Conditions | Reference |
| Human Ovary Cancer | Ovarian Cancer | 0.27 µg/mL (continuous) | Colony forming assay, 11-14 days exposure | [7] |
| B-16 Melanoma | Murine Melanoma | 0.0007 µg/mL | Continuous exposure, 8 days | [7] |
| P-388 Leukemia | Murine Leukemia | 0.0007 µg/mL | Continuous exposure, 8 days | [7] |
| CNE-1 | Nasopharyngeal Carcinoma | 0.8 nM | Not specified | [8] |
| CNE-2 | Nasopharyngeal Carcinoma | 1.2 nM | Not specified | [8] |
| 1A9 | Human Ovarian Carcinoma | 3.6 nM | Antiproliferative activity | [9] |
| 518A2 | Human Melanoma | 1.8 nM - 18 nM | MTT assay, 72 hours | [9] |
| MCF-7 | Breast Cancer | 10 nM - 50 nM | MTT assay, 48 hours | [10] |
| HeLa | Cervical Cancer | 95.90 µM | MTT assay | [11] |
| JAR | Choriocarcinoma | 88.89 µM | MTT assay | [11] |
Note: IC₅₀ values can vary significantly based on the cell line, assay method, and exposure time.
Mechanism of Action and Signaling Pathways
The primary mechanism of action for Combretastatin A-4 is the inhibition of tubulin polymerization.[1]
-
Tubulin Binding: CA-4 binds to the colchicine-binding site on β-tubulin with high affinity (Kd of 0.4 μM).[8][9] This binding event prevents the polymerization of tubulin dimers into microtubules.
-
Microtubule Disruption: The inhibition of microtubule formation leads to the disruption of the cellular cytoskeleton. This is particularly detrimental to actively dividing cells, such as endothelial cells in the tumor neovasculature and cancer cells themselves.
-
Vascular Disruption: In endothelial cells, the cytoskeletal collapse causes a change in cell shape from flattened to spherical.[4] This morphological change leads to the breakdown of cell-cell junctions, increased vascular permeability, and ultimately, the collapse of the tumor's established blood vessels.
-
Tumor Necrosis: The shutdown of blood flow deprives the tumor core of oxygen and nutrients, leading to rapid and extensive hemorrhagic necrosis.[4][12]
Key Signaling Pathways
CA-4's vascular disrupting effects are mediated through the disruption of key signaling pathways that maintain endothelial cell integrity and survival.
-
VE-Cadherin Signaling: CA-4P has been shown to disrupt the vascular endothelial (VE)-cadherin/β-catenin signaling pathway.[13][14] VE-cadherin is a critical component of adherens junctions between endothelial cells. By disrupting this complex, CA-4P increases endothelial permeability and leads to vascular collapse.
-
PI3K/Akt Pathway: The disruption of VE-cadherin signaling can lead to the blockade of the PI3K/Akt survival pathway in endothelial cells, further promoting vascular destabilization.[13]
-
VEGF/VEGFR-2 Signaling: CA-4 has been shown to inhibit angiogenesis in part by attenuating the VEGF/VEGFR-2 signaling pathway. It can decrease the expression and secretion of VEGF in cancer cells and endothelial cells under hypoxic conditions.[10]
Caption: Mechanism of action for Combretastatin A-4 in endothelial cells.
Experimental Workflows
Evaluating the efficacy of a vascular disrupting agent like Combretastatin A-4 involves a multi-step process, from initial in vitro screening to in vivo validation.
General Experimental Workflow for VDA Evaluation
This workflow outlines the typical progression for assessing the anti-vascular and anti-tumor effects of a novel VDA.
Caption: General experimental workflow for the evaluation of a vascular disrupting agent.
Protocol: In Vitro Endothelial Tube Formation Assay
This assay assesses the ability of a compound to inhibit the formation of capillary-like structures by endothelial cells, a key process in angiogenesis.
Experimental Protocol:
-
Plate Coating: Thaw Matrigel® on ice and coat the wells of a 96-well plate. Allow it to solidify at 37°C for 30-60 minutes.
-
Cell Seeding: Seed Human Umbilical Vein Endothelial Cells (HUVECs) onto the Matrigel-coated wells in complete endothelial growth medium.
-
Compound Treatment: Add varying concentrations of Combretastatin A-4 (or other VDA) to the wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Suramin).
-
Incubation: Incubate the plate at 37°C in a 5% CO₂ incubator for 4-18 hours.
-
Imaging and Analysis: Visualize the formation of tube-like networks using a microscope. Quantify the extent of tube formation by measuring parameters such as total tube length, number of junctions, and number of loops using image analysis software. A significant reduction in these parameters indicates anti-angiogenic activity.[10]
Conclusion
Combretastatin A-4 remains a cornerstone in the field of vascular disrupting agents. Its well-defined mechanism of action, potent biological activity, and the clinical development of its prodrug, Fosbretabulin, highlight the therapeutic potential of targeting the tumor vasculature. This guide provides foundational technical information to aid researchers and drug development professionals in the ongoing exploration and application of this important class of anti-cancer compounds.
References
- 1. Combretastatins: An Overview of Structure, Probable Mechanisms of Action and Potential Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. asu.elsevierpure.com [asu.elsevierpure.com]
- 4. Combretastatin A4 phosphate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 6. researchgate.net [researchgate.net]
- 7. Antitumor activity of combretastatin-A4 phosphate, a natural product tubulin inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Combretastatin A4 (CA-4; CRC 87-09) | microtubule-targeting agent | microtubule disrupting agent | Tubulin inhibitor | CAS 117048-59-6 | microtubule polymerization destablizer| anticancer | InvivoChem [invivochem.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. researchgate.net [researchgate.net]
- 11. Cytotoxic, Antioxidant, and Anti-Genotoxic Properties of Combretastatin A4 in Human Peripheral Blood Mononuclear Cells: A Comprehensive In Vitro Study - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Vascular disrupting agents in clinical development - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Combretastatin A4 phosphate induces rapid regression of tumor neovessels and growth through interference with vascular endothelial-cadherin signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Combretastatin A4 phosphate induces rapid regression of tumor neovessels and growth through interference with vascular endothelial-cadherin signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
The Cutting Edge of Vascular Disruption: A Technical Guide to Combretastatin A-4 Derivatives and Analogues
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of tubulin-binding Vascular Disrupting Agents (VDAs), focusing on the pivotal compound Combretastatin A-4 (CA-4) and its extensive family of derivatives and analogues. These agents represent a powerful strategy in oncology, designed to selectively target and destroy established tumor vasculature, leading to rapid and extensive tumor necrosis. This document details their mechanism of action, structure-activity relationships (SAR), quantitative biological data, and the critical experimental protocols used for their evaluation.
Mechanism of Action: Inducing Vascular Collapse
Small-molecule VDAs of the combretastatin family function by targeting the cytoskeleton of newly formed endothelial cells within the tumor microenvironment.[1] Unlike anti-angiogenic agents that prevent the formation of new blood vessels, VDAs induce a rapid collapse of the existing tumor vasculature.[2]
The primary molecular target is tubulin, the protein subunit of microtubules. CA-4 and its analogues bind to the colchicine-binding site on β-tubulin, which inhibits tubulin polymerization and leads to the disassembly of the microtubule network.[3][4] This cytoskeletal disruption in endothelial cells triggers a cascade of downstream events:
-
Cell Shape Change: Endothelial cells, losing their structural support, retract and change from a flattened to a more spherical shape.[5]
-
Increased Permeability: The disruption of cell-cell junctions, particularly those mediated by VE-cadherin, increases vascular permeability.[6][7]
-
Blood Flow Occlusion: The morphological changes and increased interstitial pressure lead to a rapid shutdown of blood flow within the tumor core.[1]
-
Necrosis: Deprived of oxygen and nutrients, the tumor undergoes extensive hemorrhagic necrosis.[8]
A significant challenge in VDA monotherapy is the presence of a surviving "viable rim" of tumor cells at the periphery, which can lead to tumor regrowth. This highlights the need for combination therapies with conventional cytotoxics or anti-angiogenic agents.[1]
Structure-Activity Relationship (SAR) of CA-4 Analogues
The potent biological activity of Combretastatin A-4 is intrinsically linked to its specific chemical architecture. Extensive SAR studies have identified three critical structural elements:[9]
-
A-Ring: The 3,4,5-trimethoxyphenyl moiety is crucial for high-affinity binding to the colchicine site. Modifications in this ring generally lead to a significant loss of activity.[10]
-
Olefinic Bridge: The cis (Z) configuration of the double bond that connects the two phenyl rings is essential for activity. The corresponding trans (E) isomer is largely inactive due to its inability to adopt the correct conformation for tubulin binding.[10] A major liability of CA-4 is its propensity to isomerize to the inactive trans form. To overcome this, many analogues replace the double bond with heterocyclic rings (e.g., imidazole, pyrazole, triazole) to lock the molecule in the active cis-restricted conformation.[4][11]
-
B-Ring: This ring offers the most flexibility for chemical modification to improve potency, solubility, and pharmacokinetic properties. Replacing the 4'-methoxy group with other small substituents, such as hydroxyl or amino groups, can enhance activity.[10][11]
Quantitative Data of Selected CA-4 Derivatives
The following tables summarize the biological activity of CA-4 and several of its heterocyclic analogues. Data is presented to allow for clear comparison of potency in inhibiting tubulin polymerization and cytotoxicity against various human cancer cell lines.
Table 1: In Vitro Tubulin Polymerization Inhibition
| Compound | Description | Tubulin IC₅₀ (µM) | Reference |
| Combretastatin A-4 (CA-4) | Natural Product Lead | 0.5 - 3.0 | [11] |
| Compound 10 | 1,5-Diaryl Pyrazole Analogue | 1.7 | [4] |
| Compound 11 | 4,5-Disubstituted 1,2,3-Triazole | N/A (Potent GI₅₀ <10 nM) | [4] |
| Compound C-13 | 2-Aminoimidazole-Carbonyl Analogue | 63 | [5] |
| Compound 3 | Novel CA-4 Analogue | 9.50 | [12] |
| Compound 31 | Silicon-Linker Analogue | Potent (Comparable to CA-4) | [13] |
Note: IC₅₀ values can vary between different assay conditions and tubulin sources.
Table 2: In Vitro Cytotoxicity Against Human Cancer Cell Lines
| Compound | HeLa (Cervical) GI₅₀/IC₅₀ | A549 (Lung) GI₅₀/IC₅₀ | MCF-7 (Breast) GI₅₀/IC₅₀ | HCT-15 (Colon) GI₅₀/IC₅₀ | Reference |
| Combretastatin A-4 (CA-4) | - | 112 nM | 0.007 µM | - | [5][13] |
| Compound C-13 | 36 nM | 48 nM | 121 nM | - | [5] |
| 8b (Imidazole Analogue) | - | - | - | 0.05 µM | [11] |
| 8c (Imidazole Analogue) | - | - | - | 0.04 µM | [11] |
| Compound 16a (Sulfamate Deriv.) | Excellent Potency | Excellent Potency | Excellent Potency | - | [14] |
Note: GI₅₀ (50% growth inhibition) and IC₅₀ (50% inhibitory concentration) are often used interchangeably but can be derived from different assay endpoints.
Table 3: In Vivo Efficacy in Xenograft Models
| Compound | Animal Model | Tumor Model | Dosing & Schedule | Efficacy Endpoint | Reference |
| CA-4P (Fosbretabulin) | SCID Mice | WSU-DLCL2 Lymphoma | 4 x 200 mg/kg | T/C = 11.7%; Log₁₀ Kill = 1.01 | [8] |
| CA-4P (Fosbretabulin) | Murine Model | NSCLC Xenotransplant | Systemic Treatment | Significant growth delay | [15] |
| CA-4P (Fosbretabulin) | Mice | MDA-MB-231 Breast | 120 mg/kg i.p. | 50-90% decrease in light emission (BLI) | [16] |
T/C: Median tumor volume of treated group / Median tumor volume of control group x 100.
Key Experimental Protocols
Detailed and reproducible methodologies are critical for the evaluation of VDA candidates. The following sections provide protocols for essential in vitro assays.
Tubulin Polymerization Assay (Turbidity-Based)
This assay measures the effect of a compound on the in vitro assembly of purified tubulin into microtubules. Polymerization increases the turbidity of the solution, which can be measured spectrophotometrically.
Materials:
-
Lyophilized tubulin (porcine or bovine brain, >99% pure)
-
General Tubulin Buffer (GTB): 80 mM PIPES (pH 6.9), 2 mM MgCl₂, 0.5 mM EGTA
-
GTP solution (100 mM stock)
-
Glycerol
-
Test compound and vehicle control (e.g., DMSO)
-
Positive control (e.g., Paclitaxel for stabilization, Nocodazole for destabilization)
-
Temperature-controlled microplate reader (37°C) with 340 nm filter
-
96-well, clear, flat-bottom plates
Procedure:
-
Preparation: Thaw all reagents on ice. Keep tubulin on ice at all times. Prepare a 10x working stock of the test compound by diluting a high-concentration stock in GTB. Perform a serial dilution to generate a range of test concentrations.
-
Tubulin Mix: Prepare the tubulin polymerization mix on ice. For a final concentration of 3 mg/mL tubulin, reconstitute lyophilized tubulin in the appropriate volume of GTB containing 1 mM GTP and 10% glycerol.[17]
-
Assay Initiation: Pre-warm the 96-well plate to 37°C. Pipette 10 µL of the 10x compound dilutions (or vehicle/positive control) into the appropriate wells.
-
To start the reaction, add 90 µL of the cold tubulin polymerization mix to each well.
-
Data Acquisition: Immediately place the plate in the 37°C microplate reader. Measure the absorbance at 340 nm every 60 seconds for 60 minutes.[1]
-
Data Analysis: Plot absorbance (OD at 340 nm) versus time. Determine the Vmax (maximum rate of polymerization) and the final plateau absorbance. Calculate the percent inhibition relative to the vehicle control. Determine the IC₅₀ value by plotting percent inhibition against the log of the compound concentration.
Endothelial Cell Tube Formation Assay
This assay assesses a compound's ability to disrupt the formation of capillary-like structures by endothelial cells (e.g., HUVECs) cultured on a basement membrane extract.
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Endothelial Cell Growth Medium (e.g., Medium 200PRF with LSGS supplement)
-
Basement Membrane Extract (e.g., Matrigel®), growth factor-reduced
-
96-well tissue culture plates
-
Test compound and vehicle control
-
Inverted microscope with camera
Procedure:
-
Plate Coating: Thaw Matrigel at 4°C overnight. Pre-chill a 96-well plate and pipette tips at -20°C.
-
On ice, add 50 µL of Matrigel to each well of the pre-chilled plate. Ensure the gel is evenly distributed. Avoid bubble formation.[18]
-
Incubate the plate at 37°C for at least 30-60 minutes to allow the gel to solidify.[19]
-
Cell Plating: Harvest HUVECs (passage 2-5 recommended) using trypsin. Resuspend the cells in a basal medium and count them.
-
Prepare a cell suspension containing the test compound at various concentrations.
-
Seed 1-2 x 10⁴ cells per well onto the solidified Matrigel.[18]
-
Incubation: Incubate the plate for 4-18 hours in a 37°C incubator with 5% CO₂.[18]
-
Analysis: Visualize the formation of tubular networks using an inverted microscope. Capture images at several points in each well. Quantify tube formation by measuring parameters such as total tube length, number of junctions, and number of loops using angiogenesis analysis software (e.g., ImageJ with Angiogenesis Analyzer plugin).
Cell Cycle Analysis via Flow Cytometry
This method determines the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M) based on their DNA content. Tubulin inhibitors typically cause an arrest in the G2/M phase.
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
Test compound and vehicle control
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
Ice-cold 70% Ethanol
-
Propidium Iodide (PI) Staining Solution (e.g., PBS with 50 µg/mL PI and 100 µg/mL RNase A)[20]
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat the cells with various concentrations of the test compound for a specified time (e.g., 24 hours).
-
Harvesting: Harvest both adherent and floating cells. Adherent cells are detached with trypsin. Combine all cells for each sample and pellet by centrifugation (e.g., 300 x g for 5 minutes).
-
Fixation: Wash the cell pellet once with cold PBS. Resuspend the pellet in the residual PBS. While gently vortexing, add 5 mL of ice-cold 70% ethanol dropwise to fix the cells.[21]
-
Incubate the cells on ice for at least 30 minutes or store at -20°C for later analysis.
-
Staining: Centrifuge the fixed cells to remove the ethanol. Wash the pellet with PBS.
-
Resuspend the cell pellet in 500 µL of PI staining solution.[21]
-
Incubate at room temperature for 30 minutes in the dark.
-
Data Acquisition: Analyze the samples on a flow cytometer, collecting fluorescence data for at least 10,000 events per sample. Use a linear scale for the PI fluorescence channel.[20][21]
-
Data Analysis: Use cell cycle analysis software to gate on single cells and generate a DNA content histogram. Deconvolute the histogram to quantify the percentage of cells in the G0/G1, S, and G2/M phases.
Visualized Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathway and experimental workflows described in this guide.
Caption: VDA signaling cascade from tubulin binding to tumor necrosis.
Caption: Preclinical evaluation workflow for novel VDA candidates.
Caption: Key structure-activity relationships of CA-4 analogues.
References
- 1. benchchem.com [benchchem.com]
- 2. Small molecule vascular disrupting agents: potential new drugs for cancer treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. globalresearchonline.net [globalresearchonline.net]
- 4. Recent advances in combretastatin based derivatives and prodrugs as antimitotic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Microtubule depolymerizing vascular disrupting agents: novel therapeutic agents for oncology and other pathologies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Desacetylvinblastine Monohydrazide Disrupts Tumor Vessels by Promoting VE-cadherin Internalization - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Evaluation of combretastatin A-4 prodrug in a non-Hodgkin's lymphoma xenograft model: preclinical efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. Design and synthesis of silicon-containing tubulin polymerization inhibitors: replacement of the ethylene moiety of combretastatin A-4 with a silicon linker - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Design, synthesis and biological evaluation of combretastatin A-4 sulfamate derivatives as potential anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Combretastatin A-4 prodrug inhibits growth of human non-small cell lung cancer in a murine xenotransplant model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Antivascular effects of combretastatin A4 phosphate in breast cancer xenograft assessed using dynamic bioluminescence imaging and confirmed by MRI - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 18. Human Umbilical Vein Endothelial Cells (HUVECs) Tube Formation Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 19. Strategic Endothelial Cell Tube Formation Assay: Comparing Extracellular Matrix and Growth Factor Reduced Extracellular Matrix - PMC [pmc.ncbi.nlm.nih.gov]
- 20. cancer.wisc.edu [cancer.wisc.edu]
- 21. benchchem.com [benchchem.com]
An In-depth Technical Guide to Vascular Disrupting Agents vs. Anti-Angiogenic Agents
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The tumor vasculature is a critical target in oncology, giving rise to two distinct, yet potentially complementary, therapeutic strategies: anti-angiogenic agents and Vascular Disrupting Agents (VDAs). Anti-angiogenic agents, exemplified by the monoclonal antibody bevacizumab, focus on inhibiting the formation of new blood vessels (angiogenesis), primarily by neutralizing pro-angiogenic signals like Vascular Endothelial Growth Factor (VEGF). In contrast, VDAs, with the small-molecule prodrug Combretastatin A-4 Phosphate (CA4P, or Fosbretabulin) being a leading example, are designed to attack the existing, established tumor vasculature. They induce a rapid and acute shutdown of blood flow, leading to extensive hemorrhagic necrosis in the tumor core.
This technical guide provides a detailed comparison of these two classes of drugs, focusing on their core mechanisms of action, preclinical and clinical efficacy, and the key experimental protocols used for their evaluation. We delve into the distinct signaling pathways they modulate and present quantitative data in a comparative format. Furthermore, we explore the compelling rationale for their combination, a strategy designed to overcome the intrinsic limitations of each agent when used as monotherapy.
Introduction: The Two Pillars of Anti-Vascular Cancer Therapy
Targeting the blood supply of tumors is a validated therapeutic strategy in oncology.[1] This approach is broadly divided into two main categories that differ fundamentally in their target and timing of action.[2][3]
-
Anti-Angiogenic Agents: These agents, such as bevacizumab and various tyrosine kinase inhibitors, work by preventing the formation of new blood vessels from pre-existing ones.[4] Their action is primarily cytostatic, aiming to starve the tumor of the nutrients and oxygen required for further growth and metastasis by cutting off the development of its future vascular supply.
-
Vascular Disrupting Agents (VDAs): This class of drugs targets the already established, albeit abnormal, blood vessels within the tumor.[5][6] VDAs induce an acute vascular collapse, leading to a rapid shutdown in blood flow and subsequent ischemic necrosis of the tumor tissue.[6][7] Small-molecule VDAs, like Combretastatin A-4 Phosphate (CA4P), are the most clinically advanced.[8]
This guide will use Combretastatin A-4 Phosphate (CA4P) as the representative VDA and Bevacizumab as the representative anti-angiogenic agent to illustrate the core technical and scientific differences between these two approaches.
Mechanism of Action: A Tale of Two Strategies
The profound difference between VDAs and anti-angiogenic agents lies in their molecular targets and the resulting pathophysiology.
Vascular Disrupting Agents (VDAs): Targeting the Established Vasculature
The mechanism of CA4P is a rapid, multi-step process targeting the endothelial cells of the tumor neovasculature.
-
Activation: CA4P is a water-soluble, inactive prodrug that is rapidly dephosphorylated in vivo to its active metabolite, combretastatin A4 (CA4).[7][8][9]
-
Tubulin Binding: CA4 is a potent microtubule-destabilizing agent. It binds to the colchicine-binding site on tubulin dimers, preventing their polymerization into microtubules.[7][10][11]
-
Cytoskeletal Disruption: The inhibition of microtubule assembly leads to a catastrophic disruption of the endothelial cell cytoskeleton. This causes the normally flattened endothelial cells to change shape and contract.[7][12]
-
Signaling Pathway Disruption: This cytoskeletal collapse leads to the disengagement of key cell-cell adhesion molecules, particularly Vascular Endothelial (VE)-cadherin.[13][14] The disruption of VE-cadherin signaling is a critical event that compromises the integrity of the endothelial barrier.[14][15]
-
Vascular Collapse and Necrosis: The combination of endothelial cell shape change and loss of cell-cell junctions leads to a rapid increase in vascular permeability and the collapse of tumor capillaries.[12] This causes an acute shutdown of blood flow, leading to severe hypoxia and extensive ischemic necrosis within the tumor core, often within hours of administration.[7][13]
A key limitation of VDA monotherapy is the survival of a peripheral "viable rim" of tumor cells, which are sustained by vasculature from adjacent normal tissue and can lead to rapid tumor regrowth.[6][16]
Anti-Angiogenic Agents: Inhibiting New Vessel Growth
The mechanism of bevacizumab is focused on neutralizing a key signaling molecule, VEGF-A, thereby preventing the downstream processes of angiogenesis.
-
VEGF-A Production: Hypoxic tumor cells secrete high levels of VEGF-A, a potent growth factor that stimulates angiogenesis.[17][18]
-
VEGF-A Sequestration: Bevacizumab is a recombinant humanized monoclonal antibody that selectively binds to circulating VEGF-A with high affinity.[19][20]
-
Receptor Blockade: By binding to VEGF-A, bevacizumab prevents it from docking with its receptors, primarily VEGFR-2, on the surface of endothelial cells.[17][20]
-
Inhibition of Downstream Signaling: The lack of ligand-receptor binding blocks the activation of intracellular signaling cascades (e.g., PI3K/Akt, MAPK pathways) that are essential for endothelial cell proliferation, migration, and survival.
-
Anti-Angiogenic Effect: The net result is the inhibition of new blood vessel formation, which can lead to the "normalization" of the chaotic tumor vasculature, making it less leaky and potentially improving the delivery of concomitant chemotherapy.[21] This process slows tumor growth rather than causing acute cell death.[20]
Comparative Preclinical & Clinical Data
The distinct mechanisms of VDAs and anti-angiogenic agents translate into different preclinical and clinical profiles.
Preclinical Efficacy
| Parameter | Combretastatin A-4 Phosphate (VDA) | Bevacizumab (Anti-Angiogenic) | Citation(s) |
| Primary Target | Established tumor endothelial cells | Proliferating endothelial cells; VEGF-A ligand | [6][7][20] |
| Onset of Action | Rapid (minutes to hours) | Gradual (days to weeks) | [7][22] |
| Primary Effect | Vascular collapse, acute central necrosis | Inhibition of new vessel growth, vessel normalization | [6][13][21] |
| Monotherapy Outcome | Extensive central necrosis, but viable peripheral rim | Cytostatic, slows tumor growth | [6][16][21] |
| Effect on Blood Flow | Acute, profound reduction | Modest reduction or "normalization" | [7][23] |
Clinical Trial Outcomes & Pharmacodynamics
| Parameter | Combretastatin A-4 Phosphate (VDA) | Bevacizumab (Anti-Angiogenic) | Citation(s) |
| Approved Indications | Investigational (e.g., anaplastic thyroid cancer, ovarian cancer) | Multiple (colorectal, lung, renal, glioblastoma, etc.) | [8][19][24] |
| Maximum Tolerated Dose | ~63-65 mg/m² (as monotherapy) | 5-15 mg/kg every 2-3 weeks (regimen dependent) | [25][26] |
| Key Pharmacodynamic Marker | Reduction in tumor perfusion (Ktrans) on DCE-MRI | Reduction in circulating VEGF; changes in CECs/CEPs | [7][20][25] |
| Common Toxicities | Tumor pain, transient hypertension, headache, cardiovascular events | Hypertension, proteinuria, bleeding, thrombosis, GI perforation | [19][26][27] |
| NSCLC Response Rate (with Chemo) | Increased response rate (50% vs 32% in one study) but no OS benefit | Improved Progression-Free Survival (PFS) and Overall Survival (OS) in non-squamous NSCLC | [28][29] |
Key Experimental Methodologies
Evaluating the distinct effects of VDAs and anti-angiogenic agents requires specific experimental protocols.
Protocol: Assessing Vascular Disruption via DCE-MRI
Dynamic Contrast-Enhanced Magnetic Resonance Imaging (DCE-MRI) is a critical non-invasive method for quantifying the pharmacodynamic effects of anti-vascular agents, particularly VDAs.[7] It measures changes in tumor blood flow, vessel permeability, and the volume of the extracellular, extravascular space.
Methodology:
-
Animal Model: Prepare tumor-bearing subjects (e.g., mice with subcutaneous xenografts).
-
Baseline Scan: Anesthetize the animal and place it in an MRI scanner. Perform a baseline T1-weighted scan.
-
Contrast Injection: Administer a low molecular weight gadolinium-based contrast agent via tail vein catheter as a rapid bolus.
-
Dynamic Imaging: Acquire a series of rapid T1-weighted images before, during, and after contrast injection for approximately 5-10 minutes to capture the contrast agent's ingress and egress from the tissue.
-
Drug Administration: Administer the test agent (e.g., CA4P).
-
Follow-up Scans: Repeat the DCE-MRI scan at specified time points post-treatment (e.g., 1, 4, 24 hours) to measure changes in vascular parameters.
-
Pharmacokinetic Modeling: Analyze the signal intensity-time curves from a region of interest (ROI) within the tumor using a pharmacokinetic model (e.g., the Tofts model) to calculate parameters such as Ktrans (volume transfer constant, reflecting permeability and flow) and ve (extravascular, extracellular space volume fraction). A significant decrease in Ktrans post-VDA administration indicates successful vascular shutdown.[30][31]
References
- 1. Vascular disrupting agents in cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scilit.com [scilit.com]
- 3. Vascular disrupting agents (VDA) in oncology: advancing towards new therapeutic paradigms in the clinic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. openaccessjournals.com [openaccessjournals.com]
- 5. Vascular-targeting agent - Wikipedia [en.wikipedia.org]
- 6. Vascular disrupting agents: a new class of drug in cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Combretastatin A4 phosphate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Fosbretabulin - Wikipedia [en.wikipedia.org]
- 9. Fosbretabulin | C18H21O8P | CID 5351387 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Combretastatins: An Overview of Structure, Probable Mechanisms of Action and Potential Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Facebook [cancer.gov]
- 14. Combretastatin A4 phosphate induces rapid regression of tumor neovessels and growth through interference with vascular endothelial-cadherin signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 15. A Phase II Trial of Fosbretabulin in Advanced Anaplastic Thyroid Carcinoma and Correlation of Baseline Serum-Soluble Intracellular Adhesion Molecule-1 with Outcome - PMC [pmc.ncbi.nlm.nih.gov]
- 16. ascopubs.org [ascopubs.org]
- 17. go.drugbank.com [go.drugbank.com]
- 18. Avastin® (bevacizumab) Proposed MOA | MCRC Treatment [avastin.com]
- 19. Bevacizumab - Wikipedia [en.wikipedia.org]
- 20. Bevacizumab - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Anti-angiogenic Therapy in Cancer: Downsides and New Pivots for Precision Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Bevacizumab and micrometastases: revisiting the preclinical and clinical rollercoaster - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Immunohistochemistry study of tumor vascular normalization and anti-angiogenic effects of sunitinib versus bevacizumab prior to dose-dense doxorubicin/cyclophosphamide chemotherapy in HER2-negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Bevacizumab - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 25. aacrjournals.org [aacrjournals.org]
- 26. A phase I clinical trial assessing the safety and tolerability of combretastatin A4 phosphate injections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. Phase I clinical trial of weekly combretastatin A4 phosphate: clinical and pharmacokinetic results - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. Clinical trial experience with CA4P anticancer therapy: focus on efficacy, cardiovascular adverse events, and hypertension management - PMC [pmc.ncbi.nlm.nih.gov]
- 29. survivornet.com [survivornet.com]
- 30. researchgate.net [researchgate.net]
- 31. Phase I trial of combretastatin A4 phosphate (CA4P) in combination with bevacizumab in patients with advanced cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
The Rise of a Repurposed Fungicide: A Technical Guide to Thiabendazole-Based Vascular Disrupting Agents
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The serendipitous discovery of the antifungal agent thiabendazole as a potent vascular disrupting agent (VDA) has opened a new and exciting avenue in cancer therapy. This technical guide provides an in-depth exploration of the discovery, mechanism of action, and preclinical development of thiabendazole and its derivatives as a novel class of VDAs. By selectively targeting the tumor vasculature, these agents induce rapid vascular shutdown and subsequent tumor necrosis, offering a complementary strategy to conventional anti-angiogenic and cytotoxic therapies. This document details the core scientific findings, presents key preclinical data in a comparative format, outlines essential experimental protocols for their evaluation, and visualizes the underlying biological pathways and experimental workflows.
Discovery of a Novel Vascular Disrupting Activity
Thiabendazole (TBZ), a benzimidazole derivative approved by the FDA in 1967 for its antifungal and antihelminthic properties, was repurposed as a VDA through a systematic analysis of evolutionarily conserved genetic modules.[1][2] This approach identified TBZ as a compound that could inhibit angiogenesis, the formation of new blood vessels, a critical process for tumor growth.[3] Subsequent in vivo studies using time-lapse microscopy revealed that thiabendazole not only inhibits the formation of new blood vessels but also actively disassembles newly established ones, a hallmark of vascular disrupting activity.[3][4] This discovery has spurred the development of more potent thiabendazole derivatives with enhanced anti-cancer efficacy.[5]
Mechanism of Action: Targeting Endothelial Tubulin
The primary molecular target of thiabendazole and its derivatives in the context of vascular disruption is β-tubulin, a key component of microtubules.[6] Microtubules are essential for maintaining cell structure, and their disruption in endothelial cells leads to cell shape changes, increased permeability, and ultimately, the collapse of the tumor vasculature.[7]
Notably, research has shown that thiabendazole selectively targets a specific human β-tubulin isotype, TUBB8, to disrupt endothelial cell microtubules.[1][2][6] This isotype-specific action may contribute to the compound's targeted effect on the tumor vasculature with a favorable safety profile. The binding of thiabendazole to β-tubulin inhibits its polymerization, leading to microtubule depolymerization, cell cycle arrest, and induction of apoptosis.[8][9] Downstream signaling pathways, including the PI3K/Akt and MAPK pathways, have also been shown to be altered by thiabendazole, contributing to its pro-apoptotic and anti-angiogenic effects.[10]
Signaling Pathway of Thiabendazole-Based VDAs
Caption: Mechanism of action of thiabendazole-based VDAs.
Data Presentation: In Vitro Cytotoxicity
The development of novel thiabendazole derivatives has led to compounds with significantly improved potency against various cancer cell lines and human umbilical vein endothelial cells (HUVECs). The following tables summarize the half-maximal inhibitory concentration (IC50) values for thiabendazole and its key derivatives.
| Compound | A549 (Lung) IC50 (μM) | HCT-116 (Colon) IC50 (μM) | HepG2 (Liver) IC50 (μM) | HUVEC (Endothelial) IC50 (μM) | Reference |
| Thiabendazole | >100 | >100 | >100 | >100 | [5] |
| TBZ-07 | 1.25 | 1.58 | 2.51 | 0.79 | [5] |
| TBZ-19 | 0.63 | 0.79 | 1.26 | 0.50 | [5] |
| Compound | MCF-7 (Breast) IC50 (μM) | MDA-MB-231 (Breast) IC50 (μM) | SKBR3 (Breast) IC50 (μM) | HT29 (Colon) IC50 (μM) | Reference |
| 4g | 1.28 (µg/mL) | 7.72 (µg/mL) | - | - | [11] |
Experimental Protocols
Synthesis of Thiabendazole Derivatives
A general method for synthesizing thiabendazole derivatives involves the condensation of o-phenylenediamine with a substituted thiazole-4-carboxamide. The following is a representative protocol:
-
Step 1: Synthesis of the Thiazole Intermediate: A mixture of a substituted thioamide and an α-haloketone in a suitable solvent (e.g., ethanol) is refluxed for several hours. After cooling, the resulting solid is filtered, washed, and dried to yield the thiazole intermediate.
-
Step 2: Amidation: The thiazole intermediate is then reacted with an appropriate amine in the presence of a coupling agent (e.g., HATU) and a base (e.g., DIPEA) in a solvent like DMF at room temperature overnight. The product is extracted and purified by column chromatography.
-
Step 3: Condensation: The purified amide is then condensed with o-phenylenediamine in the presence of a dehydrating agent such as polyphosphoric acid (PPA) at elevated temperatures. The reaction mixture is then cooled, neutralized, and the precipitate is collected, washed, and purified to yield the final thiabendazole derivative.
In Vitro HUVEC Tube Formation Assay
This assay assesses the ability of endothelial cells to form capillary-like structures, a key step in angiogenesis.
-
Preparation: Thaw Matrigel on ice overnight. Coat a 96-well plate with 50 µL of Matrigel per well and incubate at 37°C for 30-60 minutes to allow for solidification.
-
Cell Seeding: Harvest HUVECs and resuspend them in EGM-2 medium. Seed 1.5 x 10^4 cells per well onto the solidified Matrigel.
-
Treatment: Add the thiabendazole derivatives at various concentrations to the wells. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 4-18 hours.
-
Analysis: Observe and photograph the formation of tube-like structures using a microscope. Quantify the tube length, number of junctions, and number of loops using image analysis software.
Experimental Workflow for VDA Evaluation
Caption: A typical workflow for the development of thiabendazole-based VDAs.
In Vivo Fibrosarcoma Xenograft Model
This model is used to evaluate the in vivo efficacy of thiabendazole-based VDAs in a tumor-bearing animal.
-
Cell Culture: Culture HT1080 human fibrosarcoma cells in appropriate media.
-
Tumor Implantation: Subcutaneously inject 1 x 10^6 HT1080 cells into the flank of immunodeficient mice (e.g., athymic nude mice).
-
Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Treatment: Randomize mice into treatment and control groups. Administer the thiabendazole derivative (e.g., 50 mg/kg) via intraperitoneal injection daily. The control group receives the vehicle.[5]
-
Monitoring: Measure tumor volume with calipers every 2-3 days. Monitor animal body weight and overall health.
-
Endpoint: At the end of the study (e.g., 27 days), euthanize the mice and excise the tumors.[3] Weigh the tumors and process them for histological analysis (e.g., H&E staining, CD31 staining for blood vessel density).
Conclusion and Future Directions
The repurposing of thiabendazole as a vascular disrupting agent represents a significant advancement in the field of anti-cancer drug discovery. The identification of its specific molecular target, TUBB8, provides a clear rationale for its mechanism of action and a basis for the development of more selective and potent derivatives. The preclinical data for compounds such as TBZ-07 and TBZ-19 are promising, demonstrating significant improvements in in vitro cytotoxicity and anti-angiogenic activity.
Future research should focus on optimizing the pharmacokinetic and pharmacodynamic properties of these derivatives to enhance their in vivo efficacy and safety profiles. Further investigation into the downstream signaling pathways will provide a more comprehensive understanding of their biological effects and may reveal opportunities for combination therapies. The continued development of thiabendazole-based VDAs holds the potential to deliver a new class of effective and well-tolerated cancer therapeutics.
References
- 1. Exploring the therapeutic role of thiabendazole in lung adenocarcinoma via network pharmacology and single-cell analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chemoimmunotherapy of a murine fibrosarcoma: critical factors for success of combined modality therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cytotoxic Effect of Thiabendazole on Hn5 Head and Neck Squamous Cell Carcinoma Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. altogenlabs.com [altogenlabs.com]
- 6. biorxiv.org [biorxiv.org]
- 7. Specific interaction of benzimidazole anthelmintics with tubulin from developing stages of thiabendazole-susceptible and -resistant Haemonchus contortus: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 8. Thiabendazole - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Interaction of thiabendazole with fungal tubulin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Developmental defects induced by thiabendazole are mediated via apoptosis, oxidative stress and alteration in PI3K/Akt and MAPK pathways in zebrafish - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Design, synthesis and biological evaluation of novel thiazole-naphthalene derivatives as potential anticancer agents and tubulin polymerisation inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for In Vivo Experimental Models of Vascular Disrupting Agent 1 (VDA1): Combretastatin A4 Phosphate (CA4P)
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for conducting in vivo experiments with Vascular Disrupting Agent 1 (VDA1), exemplified by the well-characterized tubulin-binding agent, Combretastatin A4 Phosphate (CA4P).
Introduction to Vascular Disrupting Agents (VDAs)
Vascular Disrupting Agents (VDAs) are a class of therapeutic compounds that selectively target and destroy the established tumor vasculature, leading to a rapid shutdown of blood flow and subsequent tumor necrosis.[1][2][3][4][5] Unlike anti-angiogenic agents that inhibit the formation of new blood vessels, VDAs act on the existing, often poorly formed, tumor blood vessels.[3][5] They represent a promising strategy for cancer therapy, particularly in combination with other treatments like chemotherapy and radiation.[1][6][7]
Combretastatin A4 Phosphate (CA4P), a water-soluble prodrug of combretastatin A4, is a leading VDA that has undergone extensive preclinical and clinical evaluation.[4][7][8] Its primary mechanism of action involves the inhibition of tubulin polymerization in endothelial cells, leading to cytoskeletal changes, increased vascular permeability, and ultimately, vascular collapse.[6][7][9]
Mechanism of Action of CA4P
CA4P selectively targets the tumor vasculature due to the immature and unstable nature of tumor blood vessels, which lack the robust pericyte and smooth muscle cell support found in normal vasculature.[9] The key molecular events triggered by CA4P in tumor endothelial cells are:
-
Tubulin Depolymerization: CA4P binds to the colchicine-binding site on β-tubulin, preventing microtubule polymerization.[6][9] This disrupts the endothelial cell cytoskeleton.
-
Cell Shape Change: The disruption of microtubules leads to a rapid change in endothelial cell shape, including cell rounding and membrane blebbing.[10]
-
Disruption of Endothelial Cell Junctions: CA4P has been shown to disrupt the vascular endothelial (VE)-cadherin/β-catenin signaling pathway.[1][2][9] This leads to the disassembly of cell-cell junctions.
-
Increased Vascular Permeability: The combination of cell shape changes and junctional disruption results in a significant increase in vascular permeability, leading to leakage of plasma and blood cells into the tumor interstitium.[1][2]
-
Vascular Shutdown and Tumor Necrosis: The cascade of events culminates in the collapse of tumor blood vessels, leading to a rapid shutdown of blood flow. This causes extensive ischemic necrosis in the tumor core, often leaving a viable rim of tumor cells at the periphery.[4][5][6][11]
Below is a diagram illustrating the signaling pathway of CA4P in tumor endothelial cells.
Caption: Signaling pathway of CA4P leading to vascular disruption and tumor necrosis.
In Vivo Experimental Models
A variety of in vivo models are utilized to evaluate the efficacy and mechanism of action of VDAs like CA4P.
1. Rodent Tumor Models:
-
Xenograft Models: Human tumor cell lines are implanted subcutaneously or orthotopically into immunocompromised mice (e.g., nude or SCID mice).[10] This is the most common model to test the efficacy of VDAs on human cancers.
-
Syngeneic Models: Murine tumor cell lines are implanted into immunocompetent mice of the same strain. These models are crucial for studying the interplay between the VDA, the tumor, and the host immune system.
-
Spontaneous Tumor Models: Genetically engineered mouse models (GEMMs) that spontaneously develop tumors, such as the MMTV-PyMT model for breast cancer, provide a more physiologically relevant context for VDA evaluation.[12]
2. Other Models:
-
Chick Chorioallantoic Membrane (CAM) Assay: This ex vivo model is useful for rapid screening of anti-vascular effects.
-
Zebrafish Models: The transparency of zebrafish embryos allows for real-time visualization of vascular disruption.
Quantitative Data from In Vivo Studies with CA4P
The following tables summarize quantitative data from preclinical studies evaluating the efficacy of CA4P in various tumor models.
Table 1: Tumor Growth Inhibition by CA4P
| Tumor Model | Animal Model | CA4P Dose and Schedule | Outcome | Reference |
| KHT Sarcoma | C3H/HeJ Mice | 100 mg/kg, single i.p. injection | Significant reduction in tumor perfusion after 4 hours. | [11] |
| N202 Mammary Tumor | FVB Mice | 50 mg/kg, 3 consecutive daily i.p. injections | Increased tumor necrosis and hypoxia. | [12] |
| HER2+ Colon Cancer Xenograft | Nude Mice | Multiple i.p. injections (schedule not specified) | Significantly reduced tumor volume in combination with CAR-T cells. | [6] |
| Anaplastic Thyroid Cancer (ARO, KAT-4) | Nude Mice | Part of a triple-drug combination | Significantly better tumor growth inhibition compared to placebo. | [10] |
| Experimental Colon Carcinoma | Rats | 2 mg/kg, 5 days a week | Significantly enhanced retardation of tumor growth when combined with immunization. | [13] |
Table 2: Effects of CA4P on Tumor Vasculature
| Tumor Model | Animal Model | CA4P Dose | Parameter Measured | Result | Reference |
| KHT Sarcoma | C3H/HeJ Mice | 100 mg/kg | Tumor Perfusion (Hoechst 33342) | Significant reduction 4 hours post-treatment. | [11] |
| MMTV-PyMT Mammary Tumor | FVB Mice | 50 mg/kg | CD31+ Blood Vessel Lumens | Smaller lumens 24 hours post-treatment. | [12] |
| Various Xenografts | Mice | Not specified | Dynamic Contrast-Enhanced MRI (DCE-MRI) | Reduced tumor blood flow. | [4][7] |
| 4T1 Orthotopic Breast Cancer | BALB/c Mice | Not specified | Intratumoral Microvessel Density (CD31) | 35.37% reduction compared to saline control. | [14] |
Experimental Protocols
Protocol 1: Evaluation of CA4P Efficacy in a Subcutaneous Xenograft Mouse Model
This protocol outlines a typical experiment to assess the antitumor efficacy of CA4P in a subcutaneous tumor model.
Materials:
-
Human tumor cell line (e.g., HT-29 colon cancer, A549 lung cancer)
-
Immunocompromised mice (e.g., athymic nude mice, 6-8 weeks old)
-
Matrigel (or similar basement membrane matrix)
-
Combretastatin A4 Phosphate (CA4P)
-
Sterile Phosphate-Buffered Saline (PBS)
-
Calipers
-
Anesthesia (e.g., isoflurane)
-
Surgical tools for tumor excision
-
Formalin (10%) for tissue fixation
-
Paraffin embedding materials
-
Hematoxylin and Eosin (H&E) staining reagents
-
Antibodies for immunohistochemistry (e.g., anti-CD31 for vessel density, anti-Ki67 for proliferation)
Experimental Workflow Diagram:
Caption: A typical workflow for an in vivo efficacy study of CA4P.
Procedure:
-
Tumor Cell Implantation:
-
Harvest tumor cells from culture and resuspend in sterile PBS at a concentration of 1 x 10⁷ cells/mL.
-
Mix the cell suspension 1:1 with Matrigel.
-
Inject 100 µL of the cell/Matrigel mixture subcutaneously into the flank of each mouse.
-
-
Tumor Growth Monitoring:
-
Measure tumor dimensions with calipers every 2-3 days.
-
Calculate tumor volume using the formula: Volume = (length x width²)/2.
-
Once tumors reach an average volume of 100-200 mm³, randomize the mice into treatment groups (e.g., vehicle control, CA4P treatment).
-
-
Drug Administration:
-
Dissolve CA4P in sterile PBS to the desired concentration.
-
Administer the CA4P solution or vehicle (PBS) to the mice via intraperitoneal (i.p.) injection at the specified dose (e.g., 100 mg/kg).
-
-
Post-Treatment Monitoring:
-
Continue to monitor tumor volume and body weight every 2-3 days.
-
Observe the animals for any signs of toxicity.
-
-
Endpoint and Tissue Collection:
-
Euthanize the mice when tumors in the control group reach a predetermined size (e.g., 1500 mm³) or if humane endpoints are reached.
-
Excise the tumors and record their final weight.
-
Fix the tumors in 10% formalin for 24-48 hours.
-
-
Histological Analysis:
-
Process the fixed tumors, embed in paraffin, and cut 4-5 µm sections.
-
Stain sections with H&E to assess the extent of tumor necrosis.
-
Perform immunohistochemistry (IHC) for CD31 to quantify microvessel density and for Ki67 to assess cell proliferation in the viable tumor rim.
-
-
Data Analysis:
-
Calculate the percentage of tumor growth inhibition for the CA4P-treated group compared to the control group.
-
Quantify the necrotic area as a percentage of the total tumor area from H&E stained sections.
-
Quantify microvessel density and the proliferation index from IHC stained sections.
-
Protocol 2: Assessment of Vascular Permeability using Evans Blue Dye Assay
This protocol describes a method to quantify the increase in vascular permeability induced by CA4P.
Materials:
-
Tumor-bearing mice (as described in Protocol 1)
-
CA4P
-
Evans Blue dye (0.5% in sterile saline)
-
Anesthesia
-
Formamide
-
Spectrophotometer
Procedure:
-
Treat tumor-bearing mice with CA4P or vehicle as described in Protocol 1.
-
At a predetermined time point after treatment (e.g., 1-4 hours), inject 100 µL of 0.5% Evans Blue dye intravenously (i.v.) via the tail vein.
-
Allow the dye to circulate for a specified time (e.g., 30-60 minutes).
-
Euthanize the mice and perfuse with saline to remove intravascular dye.
-
Excise the tumors and other organs of interest.
-
Weigh the tissues and incubate them in formamide at 55°C for 24-48 hours to extract the Evans Blue dye.[3]
-
Measure the absorbance of the formamide supernatant at 620 nm using a spectrophotometer.[3]
-
Quantify the amount of extravasated Evans Blue dye per milligram of tissue using a standard curve.
Protocol 3: Monitoring Vascular Disruption with Dynamic Contrast-Enhanced MRI (DCE-MRI)
DCE-MRI is a non-invasive imaging technique used to assess changes in tumor blood flow, vessel permeability, and the volume of the extracellular, extravascular space.[15][16][17]
Materials:
-
Tumor-bearing mice
-
MRI-compatible anesthesia and monitoring system
-
MRI scanner (e.g., 1.5T or higher)
-
Gadolinium-based contrast agent (e.g., Gd-DTPA)
-
Catheter for i.v. contrast injection
Procedure:
-
Baseline Scan:
-
Anesthetize the tumor-bearing mouse and position it in the MRI scanner.
-
Acquire pre-contrast T1-weighted images.
-
Perform a dynamic scan with repeated T1-weighted imaging.
-
During the dynamic scan, administer a bolus of the gadolinium-based contrast agent intravenously.
-
-
CA4P Treatment:
-
Treat the mouse with CA4P as described in Protocol 1.
-
-
Post-Treatment Scan:
-
At a specified time after CA4P administration (e.g., 4, 24, 48 hours), repeat the DCE-MRI procedure.
-
-
Data Analysis:
-
Analyze the dynamic imaging data using pharmacokinetic models (e.g., Tofts model) to calculate parameters such as:
-
Ktrans (volume transfer constant): Reflects vessel permeability.
-
ve (extravascular, extracellular volume fraction): Represents the volume of the extravascular, extracellular space.
-
kep (rate constant): Describes the flux of contrast agent from the extravascular, extracellular space back to the plasma.
-
-
Compare the pre- and post-treatment values of these parameters to quantify the vascular disrupting effects of CA4P. A decrease in Ktrans is indicative of reduced blood flow and vascular shutdown.
-
Conclusion
The in vivo experimental models and protocols described in these application notes provide a framework for the preclinical evaluation of vascular disrupting agents like Combretastatin A4 Phosphate. A multi-faceted approach, combining tumor growth inhibition studies with functional assessments of the vasculature, is essential for a comprehensive understanding of the efficacy and mechanism of action of these promising anti-cancer agents. Careful experimental design and the use of appropriate analytical methods are crucial for obtaining reliable and reproducible data to guide further drug development.
References
- 1. Combretastatin A4 phosphate induces rapid regression of tumor neovessels and growth through interference with vascular endothelial-cadherin signaling - ProQuest [proquest.com]
- 2. Combretastatin A4 phosphate induces rapid regression of tumor neovessels and growth through interference with vascular endothelial-cadherin signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Video: An in vivo Assay to Test Blood Vessel Permeability [jove.com]
- 4. Combretastatin A4 phosphate: a novel vascular disrupting agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Vascular disrupting agents in clinical development - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Vascular Disrupting Agent CA4P Improves the Antitumor Efficacy of CAR-T Cells in Preclinical Models of Solid Human Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Combretastatin A4 phosphate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. A REVIEW AND UPDATE OF THE CURRENT STATUS OF THE VASCULATURE DISABLING AGENT COMBRETASTATIN-A4 PHOSPHATE (CA4P) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Combination chemotherapy including combretastatin A4 phosphate and paclitaxel is effective against anaplastic thyroid cancer in a nude mouse xenograft model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Characterizing the Tumor Response to CA4P Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 12. content-assets.jci.org [content-assets.jci.org]
- 13. aacrjournals.org [aacrjournals.org]
- 14. researchgate.net [researchgate.net]
- 15. Dynamic Contrast-Enhanced Magnetic Resonance Imaging (DCE-MRI) in Preclinical Studies of Antivascular Treatments - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Dynamic Contrast Enhanced Magnetic Resonance Imaging in Oncology: Theory, Data Acquisition, Analysis, and Examples - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Xenograft Tumor Models: Evaluating Vascular Disrupting Agents
Disclaimer: The following document provides a generalized protocol for a xenograft tumor model using a representative vascular disrupting agent (VDA), Combretastatin A4-Phosphate (CA4P), also known as Fosbretabulin. The term "Vascular disrupting agent 1" is not a commonly recognized nomenclature in scientific literature; therefore, this protocol is based on the well-established VDA, CA4P. Researchers should optimize this protocol based on their specific cell lines, animal models, and experimental goals.
Introduction
Vascular disrupting agents (VDAs) represent a promising class of anticancer therapies that target the established tumor vasculature, leading to a rapid shutdown of blood flow and subsequent tumor necrosis. Unlike anti-angiogenic agents that inhibit the formation of new blood vessels, VDAs induce an acute vascular collapse within the tumor microenvironment. This application note provides a detailed protocol for establishing a xenograft tumor model to evaluate the efficacy of VDAs, using Combretastatin A4-Phosphate (CA4P) as a prime example. These guidelines are intended for researchers, scientists, and drug development professionals working in oncology and preclinical research.
Mechanism of Action of Combretastatin A4-Phosphate (CA4P)
CA4P is a prodrug that is rapidly dephosphorylated in vivo to its active form, combretastatin A4. The primary mechanism of action involves the disruption of the microtubule cytoskeleton in endothelial cells.[1]
Key mechanistic features include:
-
Tubulin Depolymerization: Combretastatin A4 binds to the colchicine-binding site on β-tubulin, inhibiting tubulin polymerization and leading to the disassembly of microtubules.[1] This disruption of the endothelial cell cytoskeleton causes the cells to change from a flattened to a more spherical shape.[1]
-
Disruption of Endothelial Cell Junctions: The cytoskeletal changes lead to the disruption of cell-cell junctions, particularly those mediated by VE-cadherin. This interference with the VE-cadherin/β-catenin complex increases vascular permeability.[1]
-
Increased Vascular Permeability and Vascular Shutdown: The combination of endothelial cell shape change and junction disruption leads to leaky blood vessels, increased interstitial pressure, and ultimately, a rapid reduction in tumor blood flow.[1][2] This vascular shutdown deprives the tumor core of oxygen and nutrients, resulting in extensive hemorrhagic necrosis.[3]
Data Presentation: Efficacy of CA4P in Preclinical Xenograft Models
The following tables summarize the quantitative data from various preclinical studies evaluating the efficacy of CA4P in different xenograft tumor models.
| Tumor Model | Cell Line | Animal Model | CA4P Dosage and Schedule | Observed Efficacy | Reference |
| Non-Hodgkin's Lymphoma | WSU-DLCL2 | SCID Mice | 200 mg/kg (four divided doses) | Log10 cell kill of 1.01, T/C of 11.7%, T-C of 12 days | [4] |
| Anaplastic Thyroid Carcinoma | N/A | Nude Mice | N/A | Significantly lower tumor weights and a significantly lower rate of tumor growth compared to vehicle. | [5] |
| Breast Cancer | MDA-MB-231 | Mice | 120 mg/kg (i.p.) | 50-90% decrease in detected light emission (bioluminescence imaging) | [6] |
| Ovarian Cancer (subcutaneous) | SKOV3 | Mice | 100 mg/kg (i.p.), twice a week for 5 treatments (in combination with CAR-T cells) | Significant reduction in tumor volume compared to single treatments. | [7] |
| Colon Carcinoma (PDX) | Patient-Derived | Mice | 100 mg/kg (i.p.), twice a week for 5 treatments (in combination with CAR-T cells) | Effective antitumor activity and increased overall survival. | [7] |
Table 1: Summary of CA4P Efficacy in Various Xenograft Models. T/C: Treatment vs. Control tumor volume ratio; T-C: Tumor growth delay in days; i.p.: intraperitoneal.
| Tumor Model | Measurement | Time Point | CA4P Dosage | Quantitative Change in Vascularization | Reference |
| Non-Hodgkin's Lymphoma | Tumor Blood Vessels (CD31 staining) | 24 hours | 800 mg/kg (MTD) | ~80% decrease in the number of tumor blood vessels | [4] |
| C3H Mammary Carcinoma | Tumor Blood Volume (MRI) | N/A | 250 mg/kg (i.p.) | ~35% reduction in tumor blood volume | [2] |
| Rhabdomyosarcoma-1 (Hepatic) | Vessel Density (Microangiography) | 48 hours | 5 mg/kg (i.v.) | Significant decrease in vessel density | [7] |
| Non-small Cell Lung Cancer | Vascular Oxygen Saturation (Peripheral) | 1 and 3 hours | N/A | Decrease from 49% to 30% and 18% respectively | [8] |
Table 2: Quantitative Effects of CA4P on Tumor Vasculature in Xenograft Models. MTD: Maximum Tolerated Dose; i.p.: intraperitoneal; i.v.: intravenous.
Experimental Protocols
Cell Culture and Preparation
-
Cell Line Selection: Choose a human cancer cell line appropriate for the research question. Ensure the cell line is well-characterized, free of contaminants, and has a known tumorigenic potential in the selected animal model.[9]
-
Cell Culture: Maintain the cell line in the recommended culture medium supplemented with fetal bovine serum and antibiotics. Grow cells to 70-80% confluency before harvesting.[9]
-
Cell Harvesting and Preparation:
-
Wash the cells with sterile phosphate-buffered saline (PBS).
-
Detach the cells using a suitable dissociation reagent (e.g., trypsin-EDTA).
-
Neutralize the dissociation reagent with complete culture medium.
-
Centrifuge the cell suspension to pellet the cells.
-
Wash the cell pellet twice with sterile PBS or serum-free medium.
-
Resuspend the cells in an appropriate volume of sterile PBS or Matrigel (optional, can enhance tumor take rate) to achieve the desired cell concentration for injection.
-
Perform a viable cell count using a hemocytometer and trypan blue exclusion.
-
Animal Model and Tumor Implantation
-
Animal Selection: Use immunodeficient mice (e.g., athymic nude mice, SCID mice) of a specific age and sex, appropriate for the chosen cell line.
-
Acclimatization: Allow the animals to acclimatize to the facility for at least one week before any experimental procedures.
-
Tumor Implantation (Subcutaneous Xenograft):
-
Anesthetize the mouse using an approved anesthetic protocol.
-
Shave and sterilize the injection site (typically the flank).
-
Inject the prepared cell suspension (e.g., 1 x 10^6 to 10 x 10^7 cells in 100-200 µL) subcutaneously.
-
Monitor the animals regularly for tumor growth.
-
Tumor Growth Monitoring and Treatment Initiation
-
Tumor Measurement: Once tumors are palpable, measure the length (L) and width (W) with digital calipers 2-3 times per week.[9]
-
Tumor Volume Calculation: Calculate the tumor volume using the formula: Volume = (W^2 x L) / 2
-
Randomization: When tumors reach a predetermined average size (e.g., 100-200 mm³), randomize the mice into control and treatment groups.[9]
VDA Administration
-
Drug Preparation: Prepare the VDA (e.g., CA4P) in a sterile vehicle suitable for the chosen route of administration.
-
Route of Administration: The route of administration will depend on the VDA's formulation and preclinical data. Intraperitoneal (i.p.) and intravenous (i.v.) injections are common.
-
Dosage and Schedule: The dosage and treatment schedule should be based on prior studies to determine the maximum tolerated dose (MTD) and an effective dose. For CA4P, doses ranging from 25 to 250 mg/kg have been used in mice.[2][7]
Efficacy Evaluation
-
Tumor Growth Inhibition: Continue to measure tumor volumes throughout the study. The primary endpoint is often tumor growth inhibition, which can be expressed as a percentage of the control group's tumor growth.
-
Vascular Disruption Assessment (Optional but Recommended):
-
Histology/Immunohistochemistry: At the end of the study (or at specific time points), euthanize the animals and excise the tumors. Fix the tumors in formalin and embed in paraffin for histological analysis (e.g., H&E staining to assess necrosis) and immunohistochemical staining for vascular markers (e.g., CD31) to quantify vascular density.[4]
-
In Vivo Imaging: Techniques like dynamic contrast-enhanced magnetic resonance imaging (DCE-MRI) or bioluminescence imaging (for luciferase-expressing cell lines) can be used to non-invasively monitor changes in tumor blood flow and viability in real-time.[6]
-
Visualizations
Signaling Pathway of Combretastatin A4-Phosphate (CA4P)
Caption: Signaling pathway of CA4P in endothelial cells.
Experimental Workflow for VDA Xenograft Model
References
- 1. Quantitative Evaluation of Combretastatin A4 Phosphate Early Efficacy in a Tumor Model with Dynamic Contrast-Enhanced Ultrasound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. discovery.researcher.life [discovery.researcher.life]
- 3. Microtubule depolymerizing vascular disrupting agents: novel therapeutic agents for oncology and other pathologies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. VE-Cadherin: At the Front, Center, and Sides of Endothelial Cell Organization and Function - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Combretastatin A4 phosphate has primary antineoplastic activity against human anaplastic thyroid carcinoma cell lines and xenograft tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Antivascular effects of combretastatin A4 phosphate in breast cancer xenograft assessed using dynamic bioluminescence imaging and confirmed by MRI - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Diverse Responses to Vascular Disrupting Agent Combretastatin A4 Phosphate: A Comparative Study in Rats with Hepatic and Subcutaneous Tumor Allografts Using MRI Biomarkers, Microangiography, and Histopathology - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The vascular disrupting agent combretastatin A-4 phosphate causes prolonged elevation of proteins involved in heme flux and function in resistant tumor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Application Notes: Western Blot Analysis of Tubulin Depolymerization Induced by Vascular Disrupting Agent 1
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vascular disrupting agents (VDAs) represent a promising class of anticancer therapeutics that selectively target and destroy established tumor vasculature, leading to secondary tumor cell death.[1][2] A significant subset of small-molecule VDAs functions by targeting tubulin, a key component of microtubules.[1][3][4] Microtubules, dynamic polymers of α- and β-tubulin heterodimers, are crucial for maintaining cell structure, intracellular transport, and cell division.[5] By interfering with tubulin polymerization dynamics, these VDAs induce microtubule depolymerization, leading to profound changes in endothelial cell morphology, cytoskeletal reorganization, and ultimately, an increase in vascular permeability.[1][3]
This application note provides a detailed protocol for assessing the tubulin depolymerizing activity of a novel compound, "Vascular Disrupting Agent 1" (VDA1), using Western blot analysis. The assay is based on the differential solubility of polymerized (insoluble) and depolymerized (soluble) tubulin fractions within the cell.[5][6] Following cell treatment with VDA1, a hypotonic lysis buffer is used to maintain the integrity of polymerized microtubules while solubilizing monomeric tubulin.[7] Subsequent centrifugation separates these two fractions, which are then analyzed by Western blotting to quantify the shift in the tubulin equilibrium.[5][8] This method allows for the characterization of VDA1 as a microtubule-destabilizing agent.
Experimental Principles
The core of this assay lies in the biochemical separation of the cellular tubulin pool into two distinct fractions:
-
Soluble (S) Fraction: Contains depolymerized, monomeric α/β-tubulin dimers.
-
Polymerized (P) or Insoluble Fraction: Contains polymerized microtubules, which are part of the cytoskeleton.
By treating cells with VDA1, a compound that induces tubulin depolymerization, an increase in the amount of tubulin in the soluble fraction and a corresponding decrease in the polymerized fraction is expected. This shift can be quantified by performing densitometric analysis of the α-tubulin bands on a Western blot.[5]
Data Presentation
The following tables summarize hypothetical quantitative data from a Western blot analysis of cells treated with VDA1. Known microtubule-stabilizing (Paclitaxel) and -destabilizing (Nocodazole) agents are included as positive controls.
Table 1: Densitometric Analysis of α-Tubulin in Soluble and Polymerized Fractions
| Treatment Group | Concentration | Soluble (S) Fraction (Arbitrary Densitometry Units) | Polymerized (P) Fraction (Arbitrary Densitometry Units) |
| Vehicle Control | 0.1% DMSO | 50,000 | 150,000 |
| VDA1 | 10 nM | 80,000 | 120,000 |
| VDA1 | 50 nM | 120,000 | 80,000 |
| VDA1 | 100 nM | 160,000 | 40,000 |
| Nocodazole (Positive Control) | 10 µM | 180,000 | 20,000 |
| Paclitaxel (Positive Control) | 10 µM | 20,000 | 180,000 |
Table 2: Calculated Percentage of Polymerized Tubulin
| Treatment Group | Concentration | Total Tubulin (S+P) | % Polymerized Tubulin [P/(S+P)] x 100 |
| Vehicle Control | 0.1% DMSO | 200,000 | 75% |
| VDA1 | 10 nM | 200,000 | 60% |
| VDA1 | 50 nM | 200,000 | 40% |
| VDA1 | 100 nM | 200,000 | 20% |
| Nocodazole (Positive Control) | 10 µM | 200,000 | 10% |
| Paclitaxel (Positive Control) | 10 µM | 200,000 | 90% |
Experimental Protocols
Protocol 1: Cell Culture and Treatment
-
Cell Seeding: Plate a suitable endothelial cell line (e.g., Human Umbilical Vein Endothelial Cells - HUVECs) in 6-well plates at a density that will result in 70-80% confluency on the day of the experiment.
-
Cell Culture: Culture the cells overnight in a humidified incubator at 37°C with 5% CO2.
-
Compound Preparation: Prepare stock solutions of VDA1, Nocodazole, and Paclitaxel in DMSO. On the day of the experiment, dilute the compounds to the desired final concentrations in pre-warmed cell culture medium. Ensure the final DMSO concentration does not exceed 0.1%.
-
Cell Treatment: Remove the old medium from the cells and replace it with the medium containing the vehicle control, VDA1, or control compounds.
-
Incubation: Incubate the cells for the desired treatment period (e.g., 4, 12, or 24 hours) at 37°C with 5% CO2.[6]
Protocol 2: Subcellular Fractionation of Tubulin
This protocol is adapted from established methods for separating soluble and polymerized tubulin.[5][9]
Reagents:
-
Phosphate-Buffered Saline (PBS), ice-cold
-
Microtubule Stabilization Buffer (MSB): 0.1 M PIPES (pH 6.9), 2 M Glycerol, 5 mM MgCl2, 2 mM EGTA, 0.5% Triton X-100, and freshly added protease and phosphatase inhibitors.
-
Cell Scraper
-
Microcentrifuge tubes, pre-chilled
-
RIPA Buffer (or other suitable lysis buffer for the pellet)
Procedure:
-
Cell Washing: After treatment, place the 6-well plates on ice and wash the cells twice with ice-cold PBS.
-
Cell Lysis: Add 200 µL of ice-cold MSB to each well.
-
Scraping and Collection: Scrape the cells off the plate and transfer the lysate to a pre-chilled 1.5 mL microcentrifuge tube.
-
Homogenization: Gently pipette the lysate up and down several times to ensure complete lysis.
-
Centrifugation: Centrifuge the lysate at 14,000 x g for 10 minutes at 4°C.[5]
-
Soluble Fraction Collection: Carefully collect the supernatant, which contains the soluble (depolymerized) tubulin fraction, and transfer it to a new, clean microcentrifuge tube.
-
Pellet Washing: Wash the remaining pellet, which contains the polymerized tubulin, once with 200 µL of MSB to remove any residual soluble proteins. Centrifuge again as in step 5 and discard the supernatant.[5]
-
Polymerized Fraction Solubilization: Resuspend the pellet in 100 µL of RIPA buffer (or another suitable lysis buffer) and sonicate briefly to ensure complete solubilization.
-
Protein Quantification: Determine the protein concentration of both the soluble and polymerized fractions using a standard protein assay (e.g., BCA assay).
Protocol 3: Western Blot Analysis
Reagents:
-
SDS-PAGE gels (e.g., 4-20% gradient gels)
-
SDS-PAGE running buffer
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibody: Anti-α-tubulin antibody
-
Secondary antibody: HRP-conjugated anti-mouse or anti-rabbit IgG
-
TBST (Tris-Buffered Saline with 0.1% Tween-20)
-
Chemiluminescent substrate
Procedure:
-
Sample Preparation: Mix equal amounts of protein (e.g., 20 µg) from each soluble and polymerized fraction with 4x Laemmli sample buffer and heat at 95°C for 5 minutes.[10]
-
SDS-PAGE: Load the prepared samples onto an SDS-PAGE gel and run the electrophoresis until the dye front reaches the bottom of the gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature with gentle agitation.[10]
-
Primary Antibody Incubation: Incubate the membrane with the primary anti-α-tubulin antibody (diluted in blocking buffer according to the manufacturer's instructions) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.[10]
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature with gentle agitation.[5][10]
-
Washing: Wash the membrane three times for 10 minutes each with TBST.[10]
-
Detection: Add the chemiluminescent substrate to the membrane and visualize the protein bands using an imaging system.
-
Densitometry: Quantify the band intensities using image analysis software (e.g., ImageJ).[5]
-
Analysis: Calculate the percentage of polymerized tubulin for each treatment condition using the formula: % Polymerized Tubulin = [P / (S + P)] x 100, where P is the band intensity of the polymerized fraction and S is the band intensity of the soluble fraction.[5]
Visualizations
Caption: Workflow for Western blot analysis of tubulin depolymerization.
Caption: VDA1 induces microtubule depolymerization by binding to tubulin.
References
- 1. A Perspective on Vascular Disrupting Agents that Interact with Tubulin: Preclinical Tumor Imaging and Biological Assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Microtubule depolymerizing vascular disrupting agents: novel therapeutic agents for oncology and other pathologies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Demonstrating Tumor Vascular Disrupting Activity of the Small-Molecule Dihydronaphthalene Tubulin-Binding Agent OXi6196 as a Potential Therapeutic for Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 9. Subcellular Fractionation of Cultured Human Cell Lines [bio-protocol.org]
- 10. ptglab.com [ptglab.com]
Application Notes and Protocols for Administration of Vascular Disrupting Agent 1 (VDA1) in Mouse Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vascular Disrupting Agents (VDAs) represent a promising class of oncological drugs that selectively target and destroy the established tumor vasculature, leading to a rapid shutdown of blood flow and subsequent tumor necrosis.[1][2][3] Unlike anti-angiogenic agents that inhibit the formation of new blood vessels, VDAs induce acute vascular collapse within the tumor microenvironment.[1][3] This document provides detailed application notes and protocols for the preclinical administration of a representative small-molecule tubulin-binding VDA, herein referred to as VDA1, in mouse models of cancer. The methodologies and data presented are synthesized from published studies on various small-molecule VDAs and are intended to serve as a comprehensive guide for researchers.
VDA1 Profile
-
Class: Small-molecule tubulin-binding agent.
-
Mechanism of Action: VDA1 binds to tubulin, leading to the depolymerization of the microtubule cytoskeleton in endothelial cells. This results in a rapid change in endothelial cell morphology, increased vascular permeability, and ultimately, the collapse of the tumor vasculature. The ensuing acute vascular shutdown deprives the tumor core of oxygen and nutrients, causing extensive hemorrhagic necrosis.[2][4]
-
Primary Therapeutic Effect: Induction of rapid and extensive necrosis in the central region of solid tumors.[3][5]
-
Challenge: A common observation with VDA monotherapy is the survival of a viable rim of tumor tissue at the periphery, which can lead to tumor regrowth.[3][5][6] This has led to investigations combining VDAs with other treatment modalities like chemotherapy or radiotherapy to target these remaining viable cells.[3][6]
Quantitative Data Summary
The following tables summarize typical quantitative data from preclinical studies of small-molecule VDAs in mouse models. These values can serve as a starting point for designing experiments with VDA1.
Table 1: VDA1 Dosage and Administration in Mouse Models
| Parameter | Description | Reference |
| Mouse Models | Human tumor xenografts (e.g., NSCLC A549, HT1080 fibrosarcoma) in immunodeficient mice (e.g., athymic nude, SCID). Syngeneic models (e.g., B16-F10 melanoma in C57BL/6 mice). | [6][7][8] |
| Administration Route | Intravenous (i.v.) or Intraperitoneal (i.p.). | [7] |
| Dosage Range | 10 - 100 mg/kg. Dose-finding studies are crucial to determine the maximum tolerated dose (MTD). | [9] |
| Vehicle | Dependent on VDA1 solubility. Common vehicles include saline, 5% DMSO in saline, or cyclodextrin-based formulations. | [10] |
| Treatment Schedule | Single dose or intermittent dosing (e.g., once or twice weekly). The schedule for combination therapy is critical; chemotherapy is often administered 1-3 hours before the VDA. | [6] |
Table 2: Efficacy and Pharmacodynamic Endpoints
| Endpoint | Method | Typical Observation | Reference |
| Vascular Shutdown | Dynamic Contrast-Enhanced Magnetic Resonance Imaging (DCE-MRI), Power Doppler Ultrasound, Histological staining (e.g., CD31 for endothelial cells). | Significant reduction in tumor blood flow within 1-6 hours post-administration. | [1][5] |
| Tumor Necrosis | Histology (H&E staining), Magnetic Resonance Imaging (T2-weighted). | Extensive central tumor necrosis observed 24-48 hours post-treatment. | [5][8] |
| Tumor Growth Delay | Caliper measurements of tumor volume over time. | Significant delay in tumor growth compared to control groups. | [6][8] |
| Survival | Monitoring of animal survival over the course of the study. | Increased median and overall survival in treated groups. | |
| Biomarkers | Circulating Endothelial Progenitors (CEPs) via flow cytometry. | A transient increase in CEPs may be observed following VDA treatment, potentially contributing to vascular recovery and tumor regrowth. | [6] |
Experimental Protocols
Protocol 1: Establishment of a Human Tumor Xenograft Model
-
Cell Culture: Culture human cancer cells (e.g., HT1080 fibrosarcoma) in appropriate media and conditions until they reach 80-90% confluency.
-
Cell Preparation: Harvest and resuspend the cells in a sterile, serum-free medium or a mixture of medium and Matrigel at a concentration of 1x10^7 cells/mL.
-
Implantation: Subcutaneously inject 100 µL of the cell suspension (1x10^6 cells) into the flank of 6-8 week old immunodeficient mice (e.g., athymic nude mice).
-
Tumor Growth Monitoring: Monitor tumor growth by measuring the length and width with calipers every 2-3 days. Calculate tumor volume using the formula: (Length x Width^2) / 2.
-
Treatment Initiation: Begin treatment when tumors reach a volume of approximately 100-200 mm³. Randomize mice into treatment and control groups.
Protocol 2: Administration of VDA1
-
Preparation of VDA1: Dissolve VDA1 in a suitable vehicle to the desired stock concentration on the day of use. Protect from light if the compound is light-sensitive.
-
Dosing: Administer VDA1 to the treatment group via intravenous (tail vein) or intraperitoneal injection. The volume of injection is typically 100-200 µL.
-
Control Group: Administer an equivalent volume of the vehicle to the control group using the same route and schedule.
-
Combination Therapy: For combination studies, administer other agents (e.g., chemotherapy) at a predetermined time relative to VDA1 administration. For example, cisplatin may be given 1-3 hours before the VDA.[6]
Protocol 3: Assessment of Antitumor Efficacy and Vascular Effects
-
Tumor Volume Measurement: Continue to measure tumor volume every 2-3 days until the study endpoint.
-
Body Weight Monitoring: Monitor the body weight of the mice as an indicator of toxicity.
-
Pharmacodynamic Assessment (Optional):
-
Imaging: Perform DCE-MRI or other imaging modalities at baseline (pre-treatment) and at various time points post-VDA1 administration (e.g., 2, 6, 24 hours) to assess changes in tumor blood flow.[5]
-
Histology: At selected time points, euthanize a subset of mice and excise tumors. Fix the tumors in 10% formalin, embed in paraffin, and section for histological analysis. Stain with H&E to assess necrosis and with antibodies against CD31 to visualize blood vessels.
-
-
Study Endpoint: The study may be terminated when tumors in the control group reach a predetermined size, or when individual animals show signs of excessive morbidity. At the endpoint, euthanize all remaining animals, and excise and weigh the tumors.
Visualizations
Caption: Signaling pathway of a tubulin-binding VDA in tumor endothelial cells.
Caption: Experimental workflow for evaluating VDA1 in a mouse tumor model.
References
- 1. mdpi.com [mdpi.com]
- 2. Vascular disrupting agents in clinical development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Vascular disrupting agents: a new class of drug in cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Vascular disrupting agents in cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Tumor resistance to vascular disrupting agents: mechanisms, imaging, and solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Development of a novel tumor-targeted vascular disrupting agent activated by MT-MMPs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The basics of preclinical drug development for neurodegenerative disease indications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | The metabolite ILA of Akkermansia muciniphila improves AP-related intestinal injury by targeting and inhibiting CASP3 activity [frontiersin.org]
Application Notes and Protocols for MRI Imaging to Measure Tumor Blood Flow after Vascular Disrupting Agent 1 (VDA1) Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vascular Disrupting Agents (VDAs) represent a promising class of oncological drugs that selectively target and destroy the established tumor vasculature, leading to a rapid shutdown of blood flow and subsequent tumor necrosis.[1][2][3][4] Unlike anti-angiogenic agents that inhibit the formation of new blood vessels, VDAs induce an acute vascular collapse within hours of administration.[1][5] This unique mechanism of action necessitates advanced imaging techniques to monitor the rapid and dynamic changes in tumor hemodynamics for preclinical and clinical evaluation.
Magnetic Resonance Imaging (MRI), particularly Dynamic Contrast-Enhanced MRI (DCE-MRI), has emerged as a powerful non-invasive tool for the quantitative assessment of tumor vascular function.[1][6][7][8] DCE-MRI allows for the measurement of key physiological parameters such as blood flow, vascular permeability, and the volume of the extravascular extracellular space.[1][7] This document provides detailed application notes and protocols for utilizing MRI to measure tumor blood flow following treatment with a hypothetical small-molecule vascular disrupting agent, "Vascular Disrupting Agent 1" (VDA1).
Mechanism of Action of VDA1
VDA1 is a small-molecule agent designed to exploit the inherent structural and functional abnormalities of tumor blood vessels.[5] These vessels are characterized by their chaotic architecture, immaturity, and lack of smooth muscle cell coverage, making them particularly susceptible to disruption.[2][5] The proposed mechanism of action for VDA1 is initiated by its interaction with the endothelial cells of the tumor vasculature, leading to a cascade of events culminating in vascular shutdown and central tumor necrosis, while leaving a viable rim of tumor tissue at the periphery.[1][9]
Caption: Proposed mechanism of action for this compound (VDA1).
MRI-Based Assessment of VDA1 Efficacy
Multiparametric MRI provides a comprehensive toolkit for evaluating the in vivo effects of VDA1.[1] Key MRI techniques and their applications are outlined below:
| MRI Technique | Parameter Measured | Relevance to VDA1 Treatment |
| Dynamic Contrast-Enhanced MRI (DCE-MRI) | Ktrans (Volume transfer constant), vp (plasma volume), ve (extravascular extracellular space volume) | Quantifies changes in vascular permeability and blood volume, providing direct evidence of vascular disruption.[1][6][7] |
| T1-Weighted Imaging (T1WI) | Pre- and post-contrast signal intensity | Provides anatomical details and qualitative assessment of contrast enhancement patterns.[1] |
| T2-Weighted Imaging (T2WI) | T2 relaxation time | Can detect VDA-induced hemorrhage and differentiate viable tissue from necrosis.[1] |
| Diffusion-Weighted Imaging (DWI) | Apparent Diffusion Coefficient (ADC) | Increased ADC values can indicate treatment-induced necrosis and changes in cellularity.[10] |
Experimental Protocol: Preclinical DCE-MRI for VDA1
This protocol outlines the steps for conducting a preclinical DCE-MRI study in a tumor-bearing mouse model to assess the effects of VDA1.
References
- 1. Multiparametric MRI biomarkers for measuring vascular disrupting effect on cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Vascular Disruption Therapy as a New Strategy for Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Clinical Application of Tumor Vascular Disrupting Therapy: A Systematic Review and Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Microtubule depolymerizing vascular disrupting agents: novel therapeutic agents for oncology and other pathologies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Unique Characteristics of Tumor Vasculature and Preclinical Evidence for its Selective Disruption by Tumor-Vascular Disrupting Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Advances in Diffusion and Perfusion MRI for Quantitative Cancer Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Dynamic Contrast Enhanced Magnetic Resonance Imaging in Oncology: Theory, Data Acquisition, Analysis, and Examples - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Dynamic Contrast-Enhanced Magnetic Resonance Imaging (DCE-MRI) in Preclinical Studies of Antivascular Treatments - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Tumor resistance to vascular disrupting agents: mechanisms, imaging, and solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. MRI-based Characterization of Vascular Disruption by 5,6-dimethylxanthenone-acetic acid in Gliomas - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Vascular Disrupting Agent 1 (VDA1) in the Treatment of Advanced Solid Tumors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vascular Disrupting Agents (VDAs) represent a promising therapeutic strategy for solid tumors by targeting the established tumor vasculature, leading to a rapid and selective shutdown of blood flow, which in turn causes extensive tumor necrosis.[1][2] Unlike anti-angiogenic agents that inhibit the formation of new blood vessels, VDAs disrupt the existing tumor blood supply.[1] This document provides detailed application notes and protocols for a representative Vascular Disrupting Agent, referred to here as VDA1. As VDA1 is a conceptual agent, this guide will focus on two well-characterized classes of small-molecule VDAs as exemplars: tubulin-binding agents, represented by Combretastatin A-4 Phosphate (CA4P), and flavonoids, represented by 5,6-dimethylxanthenone-4-acetic acid (DMXAA).
Mechanism of Action
VDA1's therapeutic effect is achieved through distinct mechanisms depending on its class.
Class I: Tubulin-Binding Agents (e.g., Combretastatin A-4 Phosphate - CA4P)
CA4P is a water-soluble prodrug that is dephosphorylated in vivo to its active form, combretastatin A-4 (CA4).[3] CA4 binds to the colchicine-binding site on β-tubulin, leading to microtubule depolymerization in endothelial cells.[3][4] This disruption of the cytoskeleton causes endothelial cell rounding and increased vascular permeability, ultimately resulting in the collapse of the tumor's vascular network.[4] This process is mediated by the activation of the RhoA/Rho kinase (ROCK) signaling pathway, which regulates endothelial cell shape and adhesion.[5][6][7]
Class II: Flavonoid Agents (e.g., 5,6-dimethylxanthenone-4-acetic acid - DMXAA)
DMXAA's anti-vascular effects in murine models are primarily mediated through the activation of the Stimulator of Interferon Genes (STING) signaling pathway.[8][9] DMXAA directly binds to murine STING, leading to the activation of TANK-binding kinase 1 (TBK1) and subsequent phosphorylation of interferon regulatory factor 3 (IRF3) and activation of the NF-κB pathway.[8][10][11] This cascade triggers the production of pro-inflammatory cytokines and chemokines, such as TNF-α, which induce vascular disruption and an anti-tumor immune response.[12][13] It is important to note that DMXAA does not activate human STING, which has limited its clinical translation.[8][9]
Quantitative Data Summary
The following tables summarize key quantitative data from preclinical and clinical studies for the two classes of VDA1.
Preclinical Efficacy of VDA1 (Tubulin-Binding Agent - CA4P)
| Model System | VDA1 Dose | Tumor Type | Key Findings | Reference |
| KHT sarcoma-bearing C3H/HeJ mice | 100 mg/kg | Sarcoma | >90-99% reduction in tumor cell survival 24 hours post-treatment. | [14] |
| Human clear cell renal cell carcinoma xenograft | Not specified | Renal Cell Carcinoma | Combination with bevacizumab led to a significant enhancement of tumor response. | [14] |
| Subcutaneous ovarian cancer mouse xenografts | Not specified | Ovarian Cancer | Combination with CAR-T cells significantly improved infiltration and therapeutic efficiency. | |
| Rat breast carcinoma (13762NF) | Not specified | Breast Cancer | Significant decrease in tumor pO2 within 90 minutes of injection. | [15] |
Clinical Efficacy of VDA1 (Tubulin-Binding Agent - CA4P)
| Clinical Trial Phase | VDA1 Dose | Tumor Type | Combination Therapy | Key Findings | Reference |
| Phase I | 45, 54, or 63 mg/m² | Advanced solid malignancies | Bevacizumab (10 mg/kg) | Recommended Phase II dose: 63 mg/m² CA4P + 10 mg/kg bevacizumab. 9 of 14 patients experienced disease stabilization. | [16] |
| Phase II (FALCON) | 60 mg/m² | Non-small cell lung cancer (NSCLC) | Carboplatin, paclitaxel, and bevacizumab | Increased response rate (50% vs 32%) but no significant survival benefit. | [4] |
| Phase II | 63 mg/m² | Platinum-resistant ovarian cancer | Carboplatin and paclitaxel | 13.5% confirmed partial response rate. | [4] |
| Phase II (GOG-0186I) | 60 mg/m² | Recurrent ovarian cancer | Bevacizumab | Near 3-month progression-free survival benefit (7.3 vs 4.8 months). | [4] |
Preclinical Efficacy of VDA1 (Flavonoid Agent - DMXAA) in Murine Models
| Model System | VDA1 Dose | Tumor Type | Key Findings | Reference |
| B16-F10 melanoma | 25 mg/kg | Melanoma | ~65% smaller tumor volume compared to control at day 19. | [17] |
| AE17-sOVA mesothelioma | 25 mg/kg (intra-tumoral) | Mesothelioma | 100% cures in mice with small or large tumors. | [18] |
| 344SQ-ELuc NSCLC (subcutaneous) | 25 mg/kg | Non-small cell lung cancer | Dramatic loss of bioluminescence signal at 6 and 24 hours. | [19][20] |
| EG7 lymphoma | 18 mg/kg | Lymphoma | Significant reduction in tumor size and a number of cures. | [12] |
Signaling Pathway Diagrams
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Combretastatin A4 phosphate: a novel vascular disrupting agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The biology of the combretastatins as tumour vascular targeting agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Clinical trial experience with CA4P anticancer therapy: focus on efficacy, cardiovascular adverse events, and hypertension management - PMC [pmc.ncbi.nlm.nih.gov]
- 5. An in vivo role for Rho kinase activation in the tumour vascular disrupting activity of combretastatin A-4 3-O-phosphate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. An in vivo role for Rho kinase activation in the tumour vascular disrupting activity of combretastatin A-4 3-O-phosphate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Mouse, but not human STING, binds and signals in response to the vascular disrupting agent DMXAA - PMC [pmc.ncbi.nlm.nih.gov]
- 9. invivogen.com [invivogen.com]
- 10. researchgate.net [researchgate.net]
- 11. Cytosolic-DNA-Mediated, STING-Dependent Proinflammatory Gene Induction Necessitates Canonical NF-κB Activation through TBK1 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. aacrjournals.org [aacrjournals.org]
- 13. Potential of DMXAA combination therapy for solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. A REVIEW AND UPDATE OF THE CURRENT STATUS OF THE VASCULATURE DISABLING AGENT COMBRETASTATIN-A4 PHOSPHATE (CA4P) - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Evaluation of tumor ischemia in response to an indole-based vascular disrupting agent using BLI and 19F MRI - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Combination of anti-vascular agent - DMXAA and HIF-1α inhibitor - digoxin inhibits the growth of melanoma tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 18. The STING agonist, DMXAA, reduces tumor vessels and enhances mesothelioma tumor antigen presentation yet blunts cytotoxic T cell function in a murine model - PMC [pmc.ncbi.nlm.nih.gov]
- 19. DMXAA Causes Tumor Site-Specific Vascular Disruption in Murine Non-Small Cell Lung Cancer, and like the Endogenous Non-Canonical Cyclic Dinucleotide STING Agonist, 2′3′-cGAMP, Induces M2 Macrophage Repolarization | PLOS One [journals.plos.org]
- 20. DMXAA Causes Tumor Site-Specific Vascular Disruption in Murine Non-Small Cell Lung Cancer, and like the Endogenous Non-Canonical Cyclic Dinucleotide STING Agonist, 2′3′-cGAMP, Induces M2 Macrophage Repolarization - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Vascular Disrupting Agent 1 (VDA1) Combination Therapy with Chemotherapy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vascular Disrupting Agents (VDAs) represent a targeted class of oncological drugs that selectively disrupt the established tumor vasculature, leading to a rapid shutdown of blood flow and subsequent necrosis of the tumor core.[1][2] Unlike anti-angiogenic agents that inhibit the formation of new blood vessels, VDAs target the existing, often chaotic and immature, blood vessels within a tumor.[1] This distinct mechanism of action makes them promising candidates for combination therapies.
The rationale for combining VDAs with conventional chemotherapy is compelling. VDAs primarily affect the poorly perfused core of the tumor, often leaving a viable rim of well-oxygenated, proliferating tumor cells at the periphery.[1] Conversely, traditional cytotoxic chemotherapy is most effective against rapidly dividing cells, which are abundant in this peripheral region.[3] This complementary targeting of different tumor compartments forms the basis for the synergistic anti-tumor effects observed in preclinical and clinical studies.[3][4]
This document provides detailed application notes and protocols for researchers investigating the combination of a generic Vascular Disrupting Agent 1 (VDA1) with standard chemotherapeutic agents. VDA1 is representative of small molecule VDAs, such as tubulin-binding agents (e.g., combretastatins) or flavonoids.
Data Presentation: Efficacy of VDA1 and Chemotherapy Combination
The following tables summarize quantitative data from representative preclinical and clinical studies, illustrating the enhanced efficacy of combining a VDA with chemotherapy.
Table 1: Preclinical Efficacy of VDA1 in Combination with Chemotherapy in a Murine Adenocarcinoma Model
| Treatment Group | Dosage | Mean Tumor Growth Delay (days) | Notes |
| Control (Vehicle) | - | 0 | - |
| VDA1 (Combretastatin A-1 Phosphate) | Maximum Tolerated Dose (MTD) | 12 | Monotherapy effect. |
| Chemotherapy (Cisplatin) | Standard Dose | 5 | Monotherapy effect. |
| VDA1 + Chemotherapy | 100 mg/kg + Standard Dose | 15 | Significantly potentiated the anti-tumor effects of cisplatin.[4][5] |
Table 2: Clinical Efficacy of ASA404 (VDA) in Combination with Carboplatin and Paclitaxel in Advanced Non-Small Cell Lung Cancer (NSCLC) - Phase II Randomized Trial
| Outcome | Chemotherapy Alone (Carboplatin + Paclitaxel) | ASA404 + Chemotherapy |
| Tumor Response Rate | 22% | 31% |
| Median Time to Tumor Progression | 4.4 months | 5.4 months |
| Median Overall Survival | 8.8 months | 14.0 months |
Data from a randomized phase II study in previously untreated advanced NSCLC patients.[4]
Signaling Pathways in Combination Therapy
The synergistic effect of VDA1 and chemotherapy stems from the interplay of distinct and overlapping signaling pathways. VDA1-induced vascular disruption leads to acute hypoxia in the tumor microenvironment, a potent trigger of the Hypoxia-Inducible Factor 1-alpha (HIF-1α) pathway. Chemotherapy, on the other hand, often induces DNA damage, activating DNA Damage Response (DDR) pathways. The crosstalk between these pathways is crucial for the enhanced therapeutic outcome.
Experimental Protocols
In Vitro Cell Viability Assay (MTT Assay)
This protocol is designed to assess the cytotoxic effects of VDA1 and a chemotherapeutic agent, both alone and in combination, on cancer cell lines.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
VDA1 (dissolved in a suitable solvent, e.g., DMSO)
-
Chemotherapeutic agent (dissolved in a suitable solvent)
-
96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO or solubilization buffer
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Drug Treatment: Prepare serial dilutions of VDA1 and the chemotherapeutic agent in culture medium. Add 100 µL of the drug solutions to the respective wells. For combination studies, add both agents at various concentrations. Include vehicle-treated control wells.
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Determine the IC50 values for each agent and assess for synergy using methods such as the Chou-Talalay method.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This protocol quantifies the induction of apoptosis in cancer cells following treatment with VDA1 and chemotherapy.
Materials:
-
Cancer cell line
-
6-well plates
-
VDA1 and chemotherapeutic agent
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and binding buffer)
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with VDA1, chemotherapy, or the combination for a predetermined time (e.g., 24-48 hours).
-
Cell Harvesting: Collect both adherent and floating cells. Wash the adherent cells with PBS and detach them using trypsin. Combine with the floating cells from the supernatant.
-
Cell Washing: Centrifuge the cell suspension at 300 x g for 5 minutes, discard the supernatant, and wash the cells twice with cold PBS.
-
Staining: Resuspend the cell pellet in 1X binding buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Add 400 µL of 1X binding buffer to each tube and analyze immediately by flow cytometry.
-
Data Interpretation:
-
Annexin V-negative, PI-negative: Live cells
-
Annexin V-positive, PI-negative: Early apoptotic cells
-
Annexin V-positive, PI-positive: Late apoptotic/necrotic cells
-
Annexin V-negative, PI-positive: Necrotic cells
-
In Vivo Tumor Xenograft Model
This protocol outlines a general procedure for evaluating the in vivo efficacy of VDA1 and chemotherapy combination in a subcutaneous tumor xenograft model.
Materials:
-
Immunocompromised mice (e.g., nude or SCID)
-
Cancer cell line of interest
-
Matrigel (optional)
-
VDA1 and chemotherapeutic agent formulations for in vivo administration
-
Calipers for tumor measurement
Procedure:
-
Tumor Cell Implantation: Subcutaneously inject 1-10 x 10^6 cancer cells, often mixed with Matrigel to improve tumor take rate, into the flank of immunocompromised mice.
-
Tumor Growth Monitoring: Allow tumors to establish and grow to a palpable size (e.g., 100-200 mm³).
-
Randomization and Treatment: Randomize mice into treatment groups (e.g., vehicle control, VDA1 alone, chemotherapy alone, combination therapy). Administer drugs according to a predetermined schedule and route (e.g., intraperitoneal, intravenous, oral).
-
Efficacy and Toxicity Assessment: Measure tumor volume with calipers and monitor mouse body weight and overall health 2-3 times per week.
-
Endpoint: Euthanize mice when tumors reach a predetermined size or at the end of the study period.
-
Ex Vivo Analysis: Excise tumors for histological analysis (e.g., H&E staining for necrosis), immunohistochemistry (e.g., for markers of proliferation like Ki-67 and apoptosis like cleaved caspase-3), and other molecular analyses.
Conclusion
The combination of this compound with conventional chemotherapy holds significant promise as a cancer therapeutic strategy. The complementary mechanisms of action, targeting both the tumor vasculature and the proliferating tumor cells, can lead to synergistic anti-tumor activity. The protocols and data presented here provide a framework for researchers to design and execute robust preclinical studies to further evaluate and optimize this promising combination therapy. Careful consideration of dosing schedules and the molecular basis of synergy will be crucial for the successful clinical translation of these findings.
References
- 1. Synergistic combinations of signaling pathway inhibitors: mechanisms for improved cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Vascular disrupting agents: a new class of drug in cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Tumor Microenvironment and Differential Responses to Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Combretastatin A-1 phosphate potentiates the antitumour activity of cisplatin in a murine adenocarcinoma model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. asu.elsevierpure.com [asu.elsevierpure.com]
Troubleshooting & Optimization
Technical Support Center: Vascular Disrupting Agent Combretastatin A-4 Phosphate (CA4P)
This technical support guide provides troubleshooting and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the vascular disrupting agent (VDA) Combretastatin A-4 Phosphate (CA4P) and its active metabolite, Combretastatin A-4 (CA4).
I. Frequently Asked Questions (FAQs) on Solubility
Q1: What is the fundamental difference in solubility between CA4P and its active form, CA4?
A1: CA4P is a water-soluble prodrug, designed to overcome the poor aqueous solubility of its active counterpart, CA4.[1][2] CA4 is a lipophilic molecule with very limited solubility in aqueous buffers.[3][4] This key difference dictates the appropriate solvents and handling procedures for each compound.
Q2: I am having trouble dissolving CA4. What solvents are recommended?
A2: CA4 is sparingly soluble in aqueous solutions but is soluble in organic solvents.[4] For laboratory use, it is recommended to first create a stock solution in an organic solvent, which can then be diluted into an aqueous buffer.[4] Common choices include ethanol, Dimethyl Sulfoxide (DMSO), and Dimethylformamide (DMF).[4] Note that for CA4P, some sources indicate it is insoluble in DMSO.[5]
Q3: Can I prepare a concentrated aqueous stock solution of CA4?
A3: Preparing a concentrated stock of CA4 directly in aqueous buffers is not recommended due to its poor solubility.[4] A common method involves dissolving CA4 in ethanol first, and then diluting this stock solution into a buffer like Phosphate-Buffered Saline (PBS).[4] Using this method, a solubility of approximately 0.1 mg/mL in a 1:10 ethanol:PBS (pH 7.2) solution can be achieved.[4] Aqueous solutions of CA4 are not stable and should be used on the same day they are prepared.[4]
Data Presentation: Solubility Summary
The following tables summarize the solubility characteristics of Combretastatin A-4 (CA4) and its prodrug, Combretastatin A-4 Phosphate (CA4P).
Table 1: Solubility of Combretastatin A-4 (CA4)
| Solvent | Solubility | Reference |
|---|---|---|
| Ethanol | ~20 mg/mL | [4] |
| DMSO | ~10 mg/mL | [4] |
| Dimethylformamide (DMF) | ~20 mg/mL | [4] |
| 1:10 Ethanol:PBS (pH 7.2) | ~0.1 mg/mL | [4] |
| Aqueous Buffers | Sparingly soluble |[4] |
Table 2: Solubility of Combretastatin A-4 Phosphate (CA4P)
| Solvent | Solubility | Reference |
|---|---|---|
| Water | Soluble | [1][2][6] |
| Physiological Saline (0.9% NaCl) | Soluble | [5][7] |
| DMSO | Insoluble |[5] |
II. Frequently Asked Questions (FAQs) on Formulation
Q1: My CA4P solution appears cloudy after reconstitution. What could be the cause?
A1: Cloudiness or precipitation can indicate several issues. First, ensure you are using a suitable aqueous vehicle like Water for Injection or 0.9% Sodium Chloride.[7] Lyophilized CA4P should dissolve to form a clear solution.[5] If issues persist, consider the pH of the solution. While CA4P is designed for aqueous solubility, extreme pH values or the presence of certain salts could affect its stability in solution. General strategies for improving drug solubility include pH adjustment, the use of co-solvents, and the formation of inclusion complexes.[8]
Q2: What are the main challenges when formulating CA4 and its derivatives?
A2: The primary challenge for CA4 is its low aqueous solubility.[3] Another significant issue is the potential for the biologically active cis-isomer to convert to the much less active trans-isomer.[3] For CA4P, while solubility is improved, challenges can include maintaining stability in solution over time and preventing degradation.[9] For oral formulations, the short-term action and need for frequent dosing are notable hurdles.[6]
Q3: Are there advanced formulation strategies to improve the delivery of CA4P?
A3: Yes, nanoparticle-based formulations have been developed to improve the oral delivery and bioavailability of CA4P.[6] One study utilized composite nanoparticles made from PELA and PLGA, which increased the apparent permeability coefficient by over two-fold compared to free CA4P and achieved an absolute bioavailability of 77.6% in an animal model.[6] Such lipid-based delivery systems are a common strategy for poorly soluble drugs.[10]
III. Experimental Protocols
Protocol 1: Preparation of Combretastatin A-4 (CA4) Stock Solution
This protocol is based on methods for handling sparingly soluble compounds.[4]
-
Materials:
-
Combretastatin A-4 (crystalline solid)
-
Anhydrous Ethanol (200 proof)
-
Phosphate-Buffered Saline (PBS), pH 7.2
-
Sterile, inert gas (e.g., Argon or Nitrogen)
-
Sterile microcentrifuge tubes or vials
-
-
Procedure:
-
Weigh the desired amount of CA4 crystalline solid in a sterile vial.
-
Under a stream of inert gas, add the required volume of anhydrous ethanol to achieve a stock concentration of 10 mg/mL. Purging with inert gas helps prevent oxidation.[4]
-
Vortex thoroughly until the solid is completely dissolved.
-
For working solutions, this ethanol stock can be further diluted.
-
To prepare a 0.1 mg/mL solution in a pseudo-aqueous buffer, dilute the 10 mg/mL ethanol stock 1:100 into PBS (pH 7.2). Note: This will result in a final ethanol concentration of 1%. Ensure this is compatible with your experimental system.
-
Use the final aqueous dilution immediately. It is not recommended to store aqueous solutions of CA4 for more than one day.[4]
-
Protocol 2: Reconstitution of Lyophilized CA4P for Injection (Based on Clinical Trial Protocol)
This protocol is adapted from a Phase I clinical study.[7]
-
Materials:
-
Lyophilized Combretastatin A-4 Phosphate (CA4P) in a sterile vial (e.g., 100 mg)
-
Sterile Water for Injection (WFI)
-
Sterile 0.9% Sodium Chloride solution for injection
-
Sterile syringes and needles
-
-
Procedure:
-
Aseptically add 10 mL of WFI to the vial containing 100 mg of lyophilized CA4P.[7]
-
Gently swirl the vial until the powder is completely dissolved. This results in a stock solution with a concentration of 10 mg/mL.[7]
-
Withdraw the required volume of the 10 mg/mL CA4P solution based on the desired final dose.
-
Further dilute the withdrawn stock solution in a sterile bag or bottle of 0.9% Sodium Chloride (a minimum volume of 100 mL is suggested).[7]
-
During administration, the solution should be protected from light.[7]
-
IV. Troubleshooting and Mechanism of Action
Q4: My in-vitro experiment with CA4P shows lower-than-expected efficacy. What are possible reasons?
A4: First, confirm that your cells effectively metabolize the CA4P prodrug to the active CA4. Efficacy is dependent on this conversion. Second, the mechanism of action involves disrupting the tubulin cytoskeleton of endothelial cells, which is most effective in rapidly proliferating cells.[11] Quiescent endothelial cells are less sensitive.[11] Finally, ensure the compound has not degraded and that the formulation is appropriate for your cell culture media to avoid precipitation.
Q5: How does CA4P selectively target tumor vasculature?
A5: CA4P, after being converted to CA4, acts as a potent inhibitor of tubulin polymerization by binding to the colchicine-binding site on β-tubulin.[12][13] This action disrupts the microtubule cytoskeleton, leading to morphological changes specifically in endothelial cells.[2] These changes increase the permeability of the tumor vasculature, leading to a rapid shutdown of blood flow, subsequent ischemia, and extensive tumor necrosis.[11][12][13] This effect is selective for the immature and unstable neovessels found in tumors, while sparing most normal, stabilized vasculature.[14]
Signaling Pathway and Workflow Diagrams
Caption: Mechanism of action for CA4P as a vascular disrupting agent.
Caption: Troubleshooting workflow for CA4P/CA4 formulation issues.
References
- 1. Combretastatin A4 phosphate: background and current clinical status - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Combretastatin A4 phosphate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Development of Combretastatin A-4 Analogues as Potential Anticancer Agents with Improved Aqueous Solubility - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. selleckchem.com [selleckchem.com]
- 6. Water-Soluble Combretastatin A4 Phosphate Orally Delivered via Composite Nanoparticles With Improved Inhibition Effect Toward S180 Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. ijmsdr.org [ijmsdr.org]
- 9. roquette.com [roquette.com]
- 10. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 11. Combretastatin A4 phosphate induces rapid regression of tumor neovessels and growth through interference with vascular endothelial-cadherin signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The vascular disrupting agent combretastatin A-4 phosphate causes prolonged elevation of proteins involved in heme flux and function in resistant tumor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Combretastatin A4 phosphate induces rapid regression of tumor neovessels and growth through interference with vascular endothelial-cadherin signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Multidrug Resistance to Vascular Disrupting Agent 1
Welcome to the technical support center for Vascular Disrupting Agent 1 (VDA 1). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding multidrug resistance to VDA 1. All information is presented in a question-and-answer format to directly address specific issues you may encounter during your experiments.
Troubleshooting Guides
This section provides solutions to common problems encountered during key experimental procedures for studying VDA 1 resistance.
Western Blot Analysis of Signaling Pathways (e.g., PI3K/Akt)
Problem: Weak or No Signal
| Potential Cause | Recommended Solution |
| Insufficient Protein Load | Increase the amount of protein loaded per well (20-40 µg is a good starting point). Consider enriching for your protein of interest through immunoprecipitation. |
| Poor Protein Transfer | Verify transfer efficiency by staining the membrane with Ponceau S after transfer. Optimize transfer time and voltage, ensuring no air bubbles are trapped between thegel and membrane. For smaller proteins, consider using a membrane with a smaller pore size. |
| Inefficient Antibody Binding | Optimize primary and secondary antibody concentrations. Ensure the primary antibody is validated for the species you are using. Increase incubation time (e.g., overnight at 4°C for the primary antibody). |
| Antibody Inhibition by Blocking Buffer | If using milk as a blocking agent, it may mask some phospho-epitopes. Try switching to 5% Bovine Serum Albumin (BSA) in TBST. |
| Inactive Reagents | Ensure all buffers and reagents are fresh and properly prepared. Test the activity of the HRP-conjugated secondary antibody and the chemiluminescent substrate. |
Problem: High Background
| Potential Cause | Recommended Solution |
| Insufficient Blocking | Increase blocking time to 1-2 hours at room temperature. Ensure the blocking agent is fresh and completely dissolved. |
| Antibody Concentration Too High | Titrate your primary and secondary antibodies to determine the optimal concentration that gives a strong signal with low background. |
| Inadequate Washing | Increase the number and duration of washes with TBST between antibody incubations to remove unbound antibodies. |
| Membrane Dried Out | Do not allow the membrane to dry out at any point during the immunoblotting process. |
Flow Cytometry Analysis of Macrophage Polarization
Problem: Poor Separation of M1 and M2 Populations
| Potential Cause | Recommended Solution |
| Suboptimal Cell Stimulation | Ensure the concentrations and incubation times for polarizing cytokines (e.g., IFN-γ and LPS for M1, IL-4 for M2) are optimal for your specific cell type. |
| Incorrect Antibody Panel | Use a validated antibody panel for M1/M2 phenotyping (e.g., CD86 for M1, CD206 for M2). Ensure antibodies are titrated for optimal signal-to-noise ratio. |
| High Cell Death | Use a viability dye to exclude dead cells from your analysis, as they can non-specifically bind antibodies. |
| Incorrect Compensation | Perform single-color controls for each fluorochrome in your panel to accurately set compensation and avoid spectral overlap. |
Problem: Weak Fluorescent Signal
| Potential Cause | Recommended Solution |
| Low Antigen Expression | If the target antigen is known to have low expression, use a brighter fluorochrome or a signal amplification strategy. |
| Antibody Degradation | Store antibodies as recommended by the manufacturer, protected from light. Avoid repeated freeze-thaw cycles. |
| Improper Staining Protocol | Optimize antibody incubation time and temperature. Ensure the staining buffer is appropriate and does not contain interfering substances. |
Frequently Asked Questions (FAQs)
Developing VDA 1-Resistant Cell Lines
Q1: What is the general principle for developing a VDA 1-resistant cell line in vitro?
A1: The most common method is to culture a parental cancer cell line in the continuous presence of VDA 1, starting at a low concentration (e.g., the IC20, which inhibits 20% of cell growth) and gradually increasing the concentration over several months.[1] This process selects for cells that have developed mechanisms to survive and proliferate in the presence of the drug. The development of a stable resistant cell line can take anywhere from 3 to 18 months.[2]
Q2: How do I determine the starting concentration of VDA 1 and the dose escalation strategy?
A2: First, determine the IC50 of VDA 1 in your parental cell line using a cell viability assay. A good starting concentration for developing resistance is the IC20.[1] The drug concentration should be increased incrementally, for example by 25-50% at each step, once the cells have adapted to the current concentration and are proliferating at a stable rate.[1] Rushing the dose escalation can lead to excessive cell death.[1]
Q3: How do I confirm that my cell line has developed resistance?
A3: The resistance level is confirmed by comparing the IC50 of the resistant cell line to that of the parental cell line.[3] A significant increase in the IC50 value, typically a 3- to 10-fold increase or more, indicates the development of resistance.[3] This is often expressed as a Resistance Index (RI), which is the IC50 of the resistant line divided by the IC50 of the parental line.[1]
Q4: Should I maintain the resistant cell line in the presence of VDA 1?
A4: Yes, to maintain the resistant phenotype, it is generally recommended to culture the resistant cell line in a medium containing a maintenance concentration of VDA 1, often equivalent to the IC10 or IC20 of the resistant line.[3] It is also good practice to periodically check the IC50 to ensure the resistance is stable.[3]
Mechanisms of VDA 1 Resistance
Q5: What are the primary mechanisms of resistance to VDA 1?
A5: Resistance to VDAs like VDA 1 is often multifactorial. A key mechanism is the survival of a "viable tumor rim" at the edge of the tumor, which is less affected by the vascular shutdown in the tumor core.[4][5] This can be driven by:
-
Hypoxia: The hypoxic conditions created by VDA 1 can activate the transcription factor HIF-1α, which upregulates pro-angiogenic factors like VEGF, promoting the formation of new blood vessels and tumor regrowth.[4][6]
-
VE-cadherin Signaling: Stabilization of VE-cadherin-mediated endothelial cell-cell junctions can confer resistance to the disruptive effects of VDA 1 on the tumor vasculature.[7]
-
Tumor-Associated Macrophages (TAMs): The presence of M2-polarized TAMs in the tumor microenvironment can promote angiogenesis and tumor progression, contributing to resistance.[4]
-
ABC Transporters: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (ABCB1), MRP1 (ABCC1), and ABCG2, can actively pump VDA 1 out of the cancer cells, reducing its intracellular concentration and efficacy.[8][9][10]
Overcoming VDA 1 Resistance
Q6: What are the main strategies to overcome VDA 1 resistance?
A6: Combination therapy is a key strategy. This can involve:
-
Combining VDA 1 with Anti-angiogenic Agents: Anti-angiogenic drugs, such as bevacizumab (an anti-VEGF antibody), can inhibit the formation of new blood vessels that contribute to the regrowth of the tumor rim after VDA 1 treatment.[11]
-
Combining VDA 1 with Chemotherapy or Radiotherapy: VDA 1 can disrupt the tumor vasculature, making the tumor core more hypoxic. The remaining viable and well-oxygenated cells in the tumor periphery are often more sensitive to traditional chemotherapy and radiotherapy.[12]
-
Targeting Resistance Pathways: This includes developing inhibitors of HIF-1α or agents that modulate VE-cadherin signaling to prevent the adaptive responses to VDA 1.
-
Modulating the Tumor Microenvironment: Strategies to repolarize pro-tumor M2 macrophages to an anti-tumor M1 phenotype are being explored.
Quantitative Data
Table 1: Example of IC50 Values in Parental vs. VDA 1-Resistant Cell Lines
| Cell Line | Parental IC50 (nM) | VDA 1-Resistant IC50 (nM) | Resistance Index (Fold Increase) |
| Human Bladder Cancer (Example) | ~4 nM[13] | 164.6 nM (Example based on another drug)[3] | ~41 |
| Head and Neck Squamous Cell Carcinoma (HNSCC) (Example with another drug) | Varies | Can be 20-100 fold higher[14] | 20-100 |
Note: Specific IC50 values will vary depending on the cell line and assay conditions. The data for resistant lines are illustrative examples from studies on other drugs.
Table 2: Preclinical and Clinical Data on VDA 1 (as CA4P) Combination Therapies
| Combination Therapy | Cancer Model | Key Findings | Reference |
| CA4P + Bevacizumab | Advanced Solid Malignancies (Clinical Trial) | Combination was well-tolerated and resulted in sustained reductions in tumor perfusion. | [11][15] |
| CA4P + Radiotherapy | Non-Small-Cell Lung Cancer (Clinical Trial) | Combination was generally well-tolerated with responses observed in 7 of 18 patients. | [12] |
| Anti-VEGF + Anti-Ang2 Agents | Colorectal, Mammary, Prostate Cancer (Preclinical) | Combination significantly inhibited tumor growth to a greater extent than single agents. |
Experimental Protocols
Protocol: Development of a VDA 1-Resistant Cell Line
-
Determine the IC50 of VDA 1:
-
Plate the parental cancer cell line in 96-well plates.
-
Treat the cells with a range of VDA 1 concentrations for a defined period (e.g., 72 hours).
-
Perform a cell viability assay (e.g., MTT or CellTiter-Glo).
-
Calculate the IC50 value, which is the concentration of VDA 1 that inhibits cell growth by 50%.
-
-
Initiate Resistance Induction:
-
Culture the parental cells in a medium containing VDA 1 at a starting concentration equal to the IC20.[1]
-
Maintain the cells in this drug-containing medium, changing the medium every 2-3 days.
-
-
Dose Escalation:
-
Once the cells have adapted to the current drug concentration and are proliferating steadily, increase the VDA 1 concentration by 25-50%.[1]
-
Repeat this stepwise increase over several months.
-
It is advisable to cryopreserve cells at each stage of increased resistance.
-
-
Confirmation and Maintenance of Resistance:
-
Periodically determine the IC50 of the cultured cells and compare it to the parental line. A significant increase confirms resistance.[3]
-
Once the desired level of resistance is achieved, maintain the cell line in a medium containing a maintenance concentration of VDA 1 (e.g., IC10-IC20 of the resistant line) to ensure the stability of the resistant phenotype.[3]
-
Protocol: Western Blot for PI3K/Akt Pathway Activation
-
Cell Lysis:
-
Treat sensitive and resistant cells with or without VDA 1 for the desired time points.
-
Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes, then centrifuge to pellet cell debris.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
-
SDS-PAGE and Transfer:
-
Normalize protein concentrations and prepare samples with Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against phospho-Akt (Ser473), total Akt, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash again with TBST.
-
-
Detection:
-
Incubate the membrane with an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imager.
-
Quantify band intensities using densitometry software.
-
Visualizations
Caption: Signaling pathways contributing to VDA 1 resistance.
Caption: Experimental workflow for developing and characterizing VDA 1-resistant cell lines.
References
- 1. Drug-resistant Cell Lines一Crack the Survival Code of Cancer Cells and Overcome Treatment Barriers [procellsystem.com]
- 2. In vitro Development of Chemotherapy and Targeted Therapy Drug-Resistant Cancer Cell Lines: A Practical Guide with Case Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Hypoxia Signaling | Cell Signaling Technology [cellsignal.com]
- 5. Endothelial permeability and VE-cadherin: A wacky comradeship - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Hypoxia-Inducible Factor (HIF)-1 Regulatory Pathway and its Potential for Therapeutic Intervention in Malignancy and Ischemia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Combretastatin A4 phosphate induces rapid regression of tumor neovessels and growth through interference with vascular endothelial-cadherin signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Role of ABC transporters in cancer chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Clinically-Relevant ABC Transporter for Anti-Cancer Drug Resistance [frontiersin.org]
- 11. aacrjournals.org [aacrjournals.org]
- 12. Phase Ib trial of radiotherapy in combination with combretastatin-A4-phosphate in patients with non-small-cell lung cancer, prostate adenocarcinoma, and squamous cell carcinoma of the head and neck - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Evolution of cisplatin resistance through coordinated metabolic reprogramming of the cellular reductive state - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. fiercebiotech.com [fiercebiotech.com]
"Vascular disrupting agent 1" cardiovascular toxicity mitigation
Welcome to the technical support center for Vascular Disrupting Agent 1 (VDA1). This resource is intended for researchers, scientists, and drug development professionals. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist you in your research and mitigate potential cardiovascular toxicity associated with VDA1.
Troubleshooting Guide: Managing Cardiovascular Adverse Events in Preclinical Models
This guide provides solutions to common cardiovascular issues observed during in vivo experiments with VDA1.
| Issue/Observation | Potential Cause | Recommended Action |
| Sudden increase in blood pressure (>20% from baseline) within 1-2 hours of VDA1 administration. | VDA1-induced acute increase in systemic vascular resistance.[1] | 1. Confirm the animal's baseline blood pressure was stable before VDA1 administration. 2. Consider dose-response studies to determine if a lower dose of VDA1 can achieve the desired anti-vascular effect with a less pronounced hypertensive response. 3. For future studies, consider prophylactic administration of a short-acting antihypertensive agent. Consult with a veterinary cardiologist for appropriate options. |
| Arrhythmias (e.g., bradycardia, tachycardia, atrial fibrillation) detected on ECG. | VDA1 may have direct effects on cardiac conduction or be a secondary effect of ischemia.[1][2][3] | 1. Immediately assess the animal's overall condition. 2. Review the ECG recording to characterize the arrhythmia. 3. Consider continuous ECG monitoring for a subset of animals to understand the onset and duration of arrhythmias. 4. Evaluate cardiac troponin levels to assess for myocardial injury. |
| Elevated cardiac troponin I (cTnI) or troponin T (cTnT) levels post-VDA1 administration. | Myocardial ischemia or direct cardiomyocyte toxicity.[4] | 1. Correlate troponin levels with ECG and echocardiography findings. 2. Perform histological analysis of heart tissue to look for evidence of necrosis or apoptosis.[4] 3. Investigate co-administration of a cardioprotective agent, such as a beta-blocker or an ACE inhibitor, in future experiments.[5][6] |
| Reduced Left Ventricular Ejection Fraction (LVEF) on echocardiography. | VDA1-induced myocardial dysfunction.[1] | 1. Perform serial echocardiography to monitor the progression of LVEF changes. 2. Assess for other signs of heart failure. 3. Consider a lower dose of VDA1 or a different dosing schedule. |
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of VDA1-induced cardiovascular toxicity?
A1: The cardiovascular toxicity of VDA1 is believed to be multifactorial. The primary mechanism is a rapid increase in systemic vascular resistance due to its disruptive effect on the endothelial cytoskeleton, leading to acute hypertension.[1] There is also evidence of direct effects on cardiomyocytes, potentially leading to myocardial injury and dysfunction.[4][7]
Q2: Are there any known strategies to mitigate the cardiovascular effects of VDA1?
A2: Yes, several strategies are being investigated. Pre-clinical studies suggest that co-administration of cardioprotective agents, such as beta-blockers or ACE inhibitors, may attenuate some of the adverse cardiovascular effects.[5][6] Careful dose selection and optimization of the treatment schedule are also critical. Additionally, excluding subjects with pre-existing cardiovascular conditions has been shown to reduce the incidence of severe cardiac events in studies of similar agents.[1]
Q3: What are the recommended monitoring parameters for cardiovascular toxicity in animal studies?
A3: A comprehensive monitoring plan should include:
-
Hemodynamic monitoring: Blood pressure and heart rate measurement at baseline and at frequent intervals post-VDA1 administration.[1]
-
Electrocardiography (ECG): Baseline and post-administration ECGs to detect arrhythmias and ischemic changes.[4]
-
Echocardiography: To assess cardiac function, including LVEF and wall motion abnormalities.[8]
-
Biomarkers: Measurement of cardiac troponins (cTnI or cTnT) to detect myocardial injury.[1]
Q4: Can VDA1 be used in combination with other anti-cancer agents that have known cardiotoxicity?
A4: Caution is advised when combining VDA1 with other cardiotoxic agents. The potential for additive or synergistic cardiotoxicity is a significant concern.[9] If such combinations are necessary, a thorough risk assessment and intensified cardiovascular monitoring are essential.
Experimental Protocols
Protocol 1: Assessment of VDA1-Induced Changes in Cardiac Function using Echocardiography in a Rodent Model
Objective: To evaluate the effect of VDA1 on left ventricular function.
Methodology:
-
Animal Model: Use adult male Sprague-Dawley rats (250-300g).
-
Anesthesia: Anesthetize the animals with isoflurane (1-2% in oxygen).
-
Baseline Echocardiography:
-
Place the anesthetized rat in a supine position on a heating pad to maintain body temperature.
-
Apply ultrasound gel to the shaved chest area.
-
Using a high-frequency ultrasound system with a 12-15 MHz linear transducer, obtain two-dimensional M-mode images of the left ventricle from the parasternal short-axis view at the level of the papillary muscles.
-
Measure the left ventricular internal dimension at end-diastole (LVIDd) and end-systole (LVIDs).
-
Calculate the Left Ventricular Ejection Fraction (LVEF) using the formula: LVEF (%) = [(LVIDd³ - LVIDs³) / LVIDd³] * 100.
-
Obtain at least three consecutive cardiac cycles for measurement and average the results.
-
-
VDA1 Administration: Administer VDA1 intravenously via the tail vein at the desired dose.
-
Post-treatment Echocardiography: Repeat the echocardiography measurements at 2, 6, 24, and 48 hours post-VDA1 administration.
-
Data Analysis: Compare the post-treatment LVEF values to the baseline values using appropriate statistical analysis (e.g., repeated measures ANOVA).
Protocol 2: Evaluation of Cardiac Injury via Serum Troponin I Levels
Objective: To quantify myocardial injury following VDA1 administration.
Methodology:
-
Animal Model: Use the same rodent model as in Protocol 1.
-
Blood Collection:
-
Collect baseline blood samples (approximately 200 µL) from the saphenous vein prior to VDA1 administration.
-
Collect subsequent blood samples at 6, 24, and 48 hours post-VDA1 administration.
-
-
Sample Processing:
-
Dispense blood into serum separator tubes.
-
Allow the blood to clot at room temperature for 30 minutes.
-
Centrifuge at 2000 x g for 10 minutes at 4°C.
-
Collect the serum and store at -80°C until analysis.
-
-
Troponin I ELISA:
-
Use a commercially available high-sensitivity cardiac Troponin I (cTnI) ELISA kit specific for the animal species.
-
Follow the manufacturer's instructions for the assay procedure, including preparation of standards and samples.
-
Read the absorbance on a microplate reader at the recommended wavelength.
-
-
Data Analysis:
-
Calculate the cTnI concentration in each sample based on the standard curve.
-
Compare the post-treatment cTnI levels to the baseline levels. A significant increase in cTnI is indicative of cardiac injury.
-
Visualizations
Caption: Proposed signaling pathway for VDA1-induced cardiovascular toxicity.
Caption: Experimental workflow for assessing VDA1 cardiovascular toxicity.
References
- 1. Cardiovascular Toxicity Profiles of Vascular-Disrupting Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 3. Cardiovascular toxicity profiles of vascular-disrupting agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Combretastatin A4 disodium phosphate-induced myocardial injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cardiotoxicity of Anticancer Drugs: Molecular Mechanisms and Strategies for Cardioprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Prevention and Treatment of Chemotherapy-Induced Cardiotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Preclinical Evaluation of Cardiotoxicity Associated with Vascular Disrupting Agents Used for the Treatment of Cancer - Durham e-Theses [etheses.dur.ac.uk]
- 8. Assessment of cardiotoxicity after combretastatin A4-phosphate administration in dogs using two-dimensional speckle tracking echocardiography [biblio.ugent.be]
- 9. Vascular Disrupting Agents in cancer treatment: Cardiovascular toxicity and implications for co-administration with other cancer chemotherapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
Optimizing "Vascular disrupting agent 1" dosage and scheduling
Technical Support Center: Vascular Disrupting Agent 1 (VDA1)
Welcome to the technical support center for this compound (VDA1). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing the dosage and scheduling of VDA1 in preclinical experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for VDA1?
A1: VDA1 is a small-molecule, tubulin-binding vascular disrupting agent. Its primary mechanism involves binding to the colchicine site on β-tubulin within tumor endothelial cells.[1][2][3] This disrupts the endothelial cell cytoskeleton, leading to a rapid change in cell shape from flat to spherical.[1] This morphological change increases vascular permeability and physically occludes the vessel lumen, causing a swift shutdown of blood flow within the tumor core.[1][4] The result is extensive secondary necrosis of the tumor due to oxygen and nutrient deprivation.[5][6] VDA1 is designed to be selective for the immature and fragile vasculature typically found in solid tumors, with minimal impact on the vasculature of normal, healthy tissues.[4][5]
Q2: How should I determine the starting dose for VDA1 in a new preclinical tumor model?
A2: Determining the optimal starting dose requires a systematic approach. We recommend beginning with in vitro cytotoxicity assays on relevant endothelial cell lines to establish a concentration range for efficacy. Following this, an in vivo dose-finding study (dose escalation) in a small cohort of your tumor-bearing animal model is crucial. Start with a dose significantly lower than the anticipated effective dose and escalate until a biological response is observed, such as a significant reduction in tumor blood flow, without unacceptable toxicity. Monitoring for cardiovascular events like hypertension and tachycardia is critical, as these are known class-effects of VDAs.[4][7][8][9]
Q3: What is the rationale for combining VDA1 with other therapies, and how should they be scheduled?
A3: VDA monotherapy often leaves a viable rim of tumor cells at the periphery, which are supplied by the more stable, normal vasculature and can lead to tumor regrowth.[4][10] Therefore, VDA1 is most effective when used in combination with other treatments that can target these surviving cells.
-
With Chemotherapy: VDA1-induced vascular shutdown can trap cytotoxic agents within the tumor if they are administered shortly beforehand. However, administering chemotherapy after VDA1 can be ineffective due to compromised drug delivery.[11][12] A common strategy is to administer the chemotherapeutic agent 1-4 hours before VDA1 to ensure it reaches the tumor, followed by VDA1 to lock it in and induce necrosis.
-
With Radiotherapy: The peripheral, viable tumor rim remaining after VDA1 treatment is often well-oxygenated and actively proliferating, making it more sensitive to radiotherapy.[2][3] Scheduling radiotherapy 24-48 hours after VDA1 administration can effectively target this resistant population.
-
With Anti-Angiogenic Agents: A persistent challenge with VDAs is the eventual regrowth of the tumor, partly driven by hypoxia-induced angiogenesis.[4] Combining VDA1 with an anti-angiogenic agent (e.g., a VEGF inhibitor) can suppress this neovascularization and delay tumor recurrence.[4][13]
Q4: What are the expected toxicities with VDA1, and how can they be monitored?
A4: The toxicities associated with VDA1 are generally acute, transient, and non-cumulative.[14] The most significant are cardiovascular in nature.[4][7][8][9] Key toxicities and monitoring strategies include:
-
Cardiovascular: Hypertension, tachycardia, and potential for myocardial ischemia.[8][14] It is essential to monitor blood pressure and heart rate in animals, especially within the first few hours of administration.
-
General: Headache, nausea, and tumor-related pain may be observed.[14] Regular monitoring of animal well-being, including activity levels and weight, is necessary.
-
Dose-Limiting Toxicities: Cardiac events are often the dose-limiting toxicities in preclinical and clinical studies of VDAs.[4][7][8][9] Careful dose escalation and cardiovascular monitoring are paramount.
Troubleshooting Guide
This guide addresses common issues encountered during experiments with VDA1.
| Issue Encountered | Potential Cause(s) | Recommended Solution(s) |
| Lack of Anti-Tumor Response | 1. Sub-optimal Dose: The administered dose is too low to induce significant vascular disruption. 2. Incorrect Scheduling: The timing of VDA1 administration in relation to combination therapy is not optimal. 3. Tumor Resistance: The tumor model may have inherent resistance mechanisms (e.g., rapid vascular repair, co-option of existing vessels).[2][3][15] 4. Poor Drug Formulation/Delivery: Issues with solubility or stability of the VDA1 solution. | 1. Dose Escalation Study: Perform a dose-escalation study to identify the Maximum Tolerated Dose (MTD) and the optimal biological dose. 2. Schedule Optimization: Test different administration schedules for combination therapies (see FAQ Q3). 3. Investigate Resistance: Assess tumor hypoxia and markers of vascular repair (e.g., circulating endothelial progenitors).[2][3] Consider combining with anti-angiogenic therapy. 4. Verify Formulation: Confirm the solubility, stability, and pH of the dosing solution. |
| Excessive Toxicity / Animal Morbidity | 1. Dose Too High: The administered dose exceeds the MTD. 2. Cardiovascular Events: VDA1 is inducing severe, acute cardiovascular side effects.[4][8] 3. Animal Strain Sensitivity: The specific animal strain may be more sensitive to VDA1's effects. | 1. Dose Reduction: Reduce the dose to the next lower level in your escalation study. 2. Cardiovascular Monitoring: Implement continuous or frequent monitoring of blood pressure and heart rate post-administration. Exclude animals with pre-existing cardiovascular risk factors.[4][8] 3. Pilot Study: Conduct a pilot toxicity study in the specific animal strain before initiating large efficacy experiments. |
| Inconsistent Results Between Experiments | 1. Variability in Tumor Growth: Differences in tumor size or vascularization at the start of treatment. 2. Inconsistent Drug Administration: Variations in injection technique (e.g., IV vs. IP), volume, or timing. 3. Biological Variability: Natural variation within the animal cohort. | 1. Standardize Tumor Initiation: Start treatment when tumors reach a specific, consistent volume range. 2. Standardize Protocols: Ensure all personnel follow a strict, standardized protocol for drug preparation and administration. 3. Increase Group Size: Use a sufficient number of animals per group to account for biological variability and achieve statistical power. |
| Tumor Regrowth After Initial Response | 1. Viable Rim Survival: The peripheral rim of the tumor survives and repopulates the necrotic core.[4][10] 2. Hypoxia-Induced Angiogenesis: The central necrosis and hypoxia trigger a strong angiogenic response.[4] | 1. Combination Therapy: Combine VDA1 with radiotherapy or cytotoxic chemotherapy to target the surviving peripheral cells.[2][3] 2. Add Anti-Angiogenic Agent: Administer an anti-angiogenic agent following VDA1 treatment to inhibit the formation of new blood vessels.[4] |
Experimental Protocols
Protocol 1: In Vivo Tumor Growth Inhibition and Efficacy Study
-
Cell Culture & Animal Model: Culture the selected tumor cell line (e.g., Lewis Lung Carcinoma, B16 Melanoma) under standard conditions. Implant 1x10⁶ cells subcutaneously into the flank of immunocompromised or syngeneic mice.
-
Tumor Growth Monitoring: Allow tumors to establish and reach a mean volume of 100-150 mm³. Measure tumor volume with calipers 2-3 times per week using the formula: (Length x Width²)/2.
-
Randomization & Dosing: Randomize animals into treatment groups (e.g., Vehicle Control, VDA1 Low Dose, VDA1 High Dose, VDA1 + Chemotherapy).
-
Drug Administration: Prepare VDA1 in a suitable vehicle (e.g., saline or 5% dextrose). Administer via intravenous (IV) injection. For combination studies, administer agents according to the optimized schedule.
-
Efficacy Endpoints: Monitor tumor growth until tumors in the control group reach the predetermined endpoint volume (e.g., 1500 mm³). Key endpoints include Tumor Growth Delay (TGD) and objective response rates.
-
Toxicity Monitoring: Monitor animal body weight, clinical signs of distress, and cardiovascular parameters (if possible) throughout the study.
Protocol 2: Assessment of Vascular Disruption via Dynamic Contrast-Enhanced MRI (DCE-MRI)
-
Animal Preparation: Anesthetize a tumor-bearing mouse and place it in an MRI-compatible cradle. Insert a tail-vein catheter for contrast agent administration.
-
Baseline Imaging: Acquire pre-contrast T1-weighted images of the tumor.
-
Dynamic Scan: Begin the dynamic T1-weighted scan sequence. After a few baseline scans, inject a bolus of a gadolinium-based contrast agent (e.g., Gd-DTPA) via the tail-vein catheter.
-
Image Acquisition: Continue acquiring images for 5-10 minutes to monitor the influx and washout of the contrast agent in the tumor.
-
Post-Treatment Scan: Administer VDA1. At a predetermined time point (e.g., 2, 6, or 24 hours post-VDA1), repeat the DCE-MRI procedure.
-
Data Analysis: Analyze the images to calculate pharmacokinetic parameters such as Ktrans (a measure of vascular permeability and flow). A significant decrease in Ktrans post-treatment indicates effective vascular disruption.[16]
Visualizations
Below are diagrams to clarify key concepts and workflows related to VDA1.
Caption: Mechanism of action for VDA1 in tumor endothelial cells.
Caption: Experimental workflow for VDA1 dosage and scheduling.
Caption: Decision tree for troubleshooting lack of tumor response.
References
- 1. Vascular disrupting agents | amdbook.org [amdbook.org]
- 2. oncotarget.com [oncotarget.com]
- 3. Tumor resistance to vascular disrupting agents: mechanisms, imaging, and solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cardiovascular Toxicity Profiles of Vascular-Disrupting Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Microtubule depolymerizing vascular disrupting agents: novel therapeutic agents for oncology and other pathologies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Clinical Application of Tumor Vascular Disrupting Therapy: A Systematic Review and Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Cardiovascular toxicity profiles of vascular-disrupting agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 10. Monitoring the Treatment Efficacy of the Vascular Disrupting Agent CA4P - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Preclinical efficacy of vascular disrupting agents in non-small-cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. Classification and toxicities of vascular disrupting agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pnas.org [pnas.org]
- 16. openaccessjournals.com [openaccessjournals.com]
Technical Support Center: Vascular Disrupting Agent 1 (VDA1) - Combretastatin A4 Phosphate (CA4P)
Welcome to the technical support center for Vascular Disrupting Agent 1 (VDA1), with a focus on Combretastatin A4 Phosphate (CA4P), a leading compound in this class. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability, storage, and effective use of CA4P in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound (VDA1) and specifically, Combretastatin A4 Phosphate (CA4P)?
A1: Vascular Disrupting Agents (VDAs) are a class of drugs that target and destroy the established blood vessels of tumors, leading to a rapid shutdown of blood flow and subsequent tumor necrosis.[1][2] Combretastatin A4 Phosphate (CA4P), also known as Fosbretabulin, is a water-soluble prodrug of Combretastatin A4 (CA4).[3][4] CA4 is a potent inhibitor of tubulin polymerization, and by disrupting the microtubule cytoskeleton of endothelial cells, it causes a cascade of events leading to vascular collapse within the tumor.[4][5]
Q2: What is the primary mechanism of action for CA4P?
A2: The primary mechanism of action for CA4P involves the disruption of the vascular endothelial-cadherin (VE-cadherin)/β-catenin/Akt signaling pathway.[5] This disruption leads to a change in endothelial cell shape, increased vascular permeability, and ultimately, a shutdown of tumor blood flow.[4][5] CA4P is dephosphorylated in vivo to the active metabolite, combretastatin A-4 (CA4), which binds to tubulin and inhibits its polymerization.[3]
Q3: What are the recommended storage conditions for CA4P powder?
A3: For long-term stability, CA4P powder should be stored at -20°C. Under these conditions, it is stable for at least three years. The product should be kept in a tightly sealed container in a dry and well-ventilated area.[6][7]
Q4: How should I prepare and store CA4P stock solutions?
A4: CA4P is soluble in phosphate-buffered saline (PBS) at a pH of 7.2.[8] For in vivo experiments, it can be dissolved in physiological saline (0.9% NaCl solution) with the addition of a few drops of 5% Na2CO3 to ensure clarity; this solution should be used immediately.[6] For stock solutions, it is recommended to aliquot and store them to avoid repeated freeze-thaw cycles. Stock solutions are stable for up to one year when stored at -80°C and for one month when stored at -20°C.[6]
Q5: What are the known incompatibilities of CA4P?
A5: CA4P is incompatible with strong acids/alkalis and strong oxidizing/reducing agents.[7]
Stability Data Summary
| Formulation | Storage Temperature | Shelf Life | Notes |
| Powder | -20°C | ≥ 3 years | Keep tightly closed and dry.[6][8] |
| Stock Solution | -80°C | 1 year | Aliquot to avoid freeze-thaw cycles.[6] |
| Stock Solution | -20°C | 1 month | Aliquot to avoid freeze-thaw cycles.[6] |
| In PBS (pH 7.2) | Room Temperature | Use immediately | [8] |
| In Saline + Na2CO3 | Room Temperature | Use immediately | For in vivo administration.[6] |
Troubleshooting Guide
Issue 1: Inconsistent or lack of vascular disruption effect in vivo.
-
Possible Cause 1: Improper drug preparation or storage.
-
Solution: Ensure that CA4P has been stored correctly and that solutions are freshly prepared as recommended. The prodrug CA4P is sensitive to degradation if not stored properly. Re-evaluate your solution preparation method, especially for in vivo use, ensuring complete dissolution.
-
-
Possible Cause 2: Suboptimal dosage.
-
Solution: The effective dose of CA4P can vary between tumor models and animal species. Perform a dose-response study to determine the optimal concentration for your specific model. Published studies have used doses around 100 mg/kg in rat models to effectively disrupt tumor blood flow.[8]
-
-
Possible Cause 3: Tumor model resistance.
-
Solution: Some tumors exhibit intrinsic resistance to VDAs. A characteristic feature of VDA treatment is the survival of a "viable rim" of tumor tissue at the periphery, which is supplied by more mature and stable blood vessels.[2][9] Consider combining CA4P with other therapies, such as anti-angiogenic agents or conventional chemotherapy, to target this resistant population.[10]
-
Issue 2: High variability in in vitro assay results (e.g., cell proliferation, migration).
-
Possible Cause 1: Cell confluence and proliferation state.
-
Solution: The effect of CA4P is more pronounced on actively proliferating endothelial cells compared to quiescent ones.[5] Standardize the initial cell seeding density and ensure that cells are in the logarithmic growth phase when the experiment is initiated.
-
-
Possible Cause 2: Inconsistent drug concentration or incubation time.
-
Solution: Carefully calibrate all pipettes and ensure accurate dilutions of the CA4P stock solution. Optimize the incubation time for your specific cell line and assay. Effects on endothelial cell permeability can be observed within hours.[5]
-
Issue 3: Observed toxicity in animal models.
-
Possible Cause 1: Dose-limiting toxicities.
-
Solution: CA4P can cause cardiovascular side effects, such as hypertension.[2] Monitor animals closely for any adverse effects. If toxicity is observed, consider reducing the dose or adjusting the administration schedule.
-
-
Possible Cause 2: Off-target effects.
-
Solution: While CA4P selectively targets tumor vasculature, some effects on normal tissues can occur. Ensure that the observed toxicity is not due to the vehicle used for injection. Include appropriate vehicle control groups in your experiments.
-
Experimental Protocols
1. In Vitro Endothelial Cell Proliferation Assay
-
Objective: To assess the inhibitory effect of CA4P on the proliferation of endothelial cells.
-
Methodology:
-
Seed human umbilical vein endothelial cells (HUVECs) in 24-well plates at a density of 2 x 10^4 cells per well.
-
Allow cells to adhere overnight in a minimal serum medium (e.g., 1% FBS).
-
Stimulate the cells with angiogenic factors such as VEGF-A (5 ng/mL) or FGF-2 (5 ng/mL).
-
Treat the cells with varying concentrations of CA4P (e.g., 0-50 nM).
-
Incubate for 24-48 hours.
-
Assess cell viability and proliferation using a standard method such as MTT assay or direct cell counting.
-
2. In Vivo Tumor Vascular Disruption Model
-
Objective: To evaluate the vascular disrupting effects of CA4P in a tumor-bearing animal model.
-
Methodology:
-
Induce tumor growth in an appropriate animal model (e.g., subcutaneous xenografts in mice).
-
Once tumors reach a predetermined size, administer CA4P intraperitoneally at the desired dose (e.g., 100 mg/kg).
-
At various time points post-injection (e.g., 1, 6, 24 hours), assess tumor blood flow using techniques such as dynamic contrast-enhanced magnetic resonance imaging (DCE-MRI) or histological analysis of tumor sections.
-
For histological analysis, tumors can be excised, fixed, and stained (e.g., with H&E or for endothelial markers like CD31) to visualize vascular shutdown and necrosis.
-
Visualizations
Caption: Signaling pathway of Combretastatin A4 Phosphate (CA4P).
Caption: General experimental workflow for evaluating CA4P.
Caption: Troubleshooting logic for inconsistent CA4P results.
References
- 1. Combretastatin A4 phosphate induces rapid regression of tumor neovessels and growth through interference with vascular endothelial-cadherin signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Vascular disrupting agents | amdbook.org [amdbook.org]
- 5. The Vascular Disrupting Agent CA4P Improves the Antitumor Efficacy of CAR-T Cells in Preclinical Models of Solid Human Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A REVIEW AND UPDATE OF THE CURRENT STATUS OF THE VASCULATURE DISABLING AGENT COMBRETASTATIN-A4 PHOSPHATE (CA4P) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Combretastatin A4 phosphate induces rapid regression of tumor neovessels and growth through interference with vascular endothelial-cadherin signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Molecular mechanism of VE-cadherin in regulating endothelial cell behaviour during angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Improving the therapeutic index of "Vascular disrupting agent 1"
Welcome to the technical support center for Vascular Disrupting Agent 1 (VDA1). This resource is designed to assist researchers, scientists, and drug development professionals in effectively utilizing VDA1 in their experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges and improve the therapeutic index of this agent.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for VDA1?
A1: VDA1 is a small molecule tubulin-binding agent. Its primary mechanism involves binding to the colchicine-binding site on β-tubulin, which leads to the inhibition of tubulin polymerization. This disruption of the microtubule cytoskeleton in endothelial cells, particularly in the tumor vasculature, causes a rapid change in cell shape and increased endothelial permeability. This ultimately leads to the collapse of the tumor's blood vessels, resulting in extensive downstream tumor cell necrosis due to oxygen and nutrient deprivation.
Q2: Why does VDA1 selectively target tumor vasculature over healthy tissue vasculature?
A2: The selectivity of VDA1 for tumor vasculature is attributed to the unique characteristics of blood vessels within the tumor microenvironment. Tumor endothelial cells are more dependent on an intact microtubule cytoskeleton for their shape and integrity compared to endothelial cells in normal, stable vasculature. They are also more proliferative and have a less organized cytoskeletal structure, making them inherently more sensitive to tubulin-disrupting agents like VDA1.
Q3: What are the known dose-limiting toxicities associated with VDA1?
A3: The primary dose-limiting toxicities for VDA1, similar to other agents in its class, are cardiovascular in nature. These can include transient hypertension or hypotension, cardiac ischemia, and arrhythmias. These effects are thought to be caused by the systemic impact of the agent on endothelial cells, leading to cytokine release and acute changes in vascular tone and permeability. At higher doses, neurotoxicity has also been reported.
Q4: How can the therapeutic index of VDA1 be improved?
A4: The therapeutic index of VDA1 can be improved by separating its anti-vascular effects in the tumor from its systemic toxicities. Key strategies include:
-
Combination Therapy: Using VDA1 with conventional chemotherapy, radiation, or targeted anti-angiogenic agents can create a synergistic effect, allowing for lower, less toxic doses of VDA1 to be used.
-
Nanoparticle Encapsulation: Formulating VDA1 within nanoparticles or liposomes can enhance its accumulation in tumor tissue through the Enhanced Permeability and Retention (EPR) effect, thereby reducing systemic exposure and associated side effects.
-
Prodrug Strategies: Developing a prodrug form of VDA1 that is selectively activated in the tumor microenvironment (e.g., by hypoxia or specific enzymes) can significantly limit its activity in healthy tissues.
Troubleshooting Guide
This guide addresses specific issues that may arise during preclinical experiments with VDA1.
Issue 1: Suboptimal Efficacy in In Vivo Tumor Models
| Potential Cause | Troubleshooting Step |
| Poor Bioavailability/Solubility | VDA1 has low aqueous solubility. Ensure proper formulation in a suitable vehicle (e.g., DMSO, Cremophor EL, or cyclodextrin-based solutions). Confirm solubility of the specific lot being used. |
| Inappropriate Dosing Schedule | VDA1 causes acute vascular shutdown. A single high dose or intermittent dosing is often more effective than chronic, low-dose administration. Review literature for optimal scheduling for your tumor model. |
| Tumor Model Resistance | Some tumor types have inherent resistance to vascular disruption. This can be due to a less developed or more stable vasculature. Consider using a different tumor model or combining VDA1 with a cytotoxic agent that targets the remaining viable tumor rim. |
| Rapid Drug Metabolism | The half-life of VDA1 may be very short in the chosen animal model. Perform pilot pharmacokinetic studies to determine the Cmax and exposure time. Consider using a formulation that extends circulation time. |
Issue 2: High Incidence of Animal Morbidity/Mortality
| Potential Cause | Troubleshooting Step |
| Cardiovascular Toxicity | This is the most common dose-limiting toxicity. Monitor animals closely for signs of distress post-injection (e.g., altered breathing, lethargy). Reduce the dose or consider a slower infusion rate. Pre-treatment with agents to manage blood pressure could be explored, but may confound results. |
| Vehicle-Related Toxicity | The formulation vehicle (e.g., Cremophor EL) can cause hypersensitivity reactions or independent toxicity. Run a vehicle-only control group to assess the toxicity of the formulation itself. |
| Off-Target Effects | High doses may lead to systemic vascular leakage or damage to sensitive healthy tissues. Lower the dose and combine with another agent to achieve a synergistic anti-tumor effect with a better safety profile. |
Experimental Protocols & Data
Protocol 1: In Vitro Endothelial Cell Tube Formation Assay
This assay assesses the ability of VDA1 to disrupt the formation of capillary-like structures by endothelial cells.
-
Thaw Matrigel on ice and pipette 50 µL into each well of a 96-well plate.
-
Incubate the plate at 37°C for 30 minutes to allow the Matrigel to solidify.
-
Seed Human Umbilical Vein Endothelial Cells (HUVECs) at a density of 1.5 x 10^4 cells per well onto the Matrigel.
-
Immediately treat the cells with varying concentrations of VDA1 (e.g., 0.1 nM to 1 µM) or vehicle control.
-
Incubate at 37°C for 4-6 hours.
-
Visualize the tube network using a light microscope and quantify parameters such as total tube length or number of branch points using imaging software.
Protocol 2: In Vivo Tumor Vascular Shutdown Assessment
This protocol uses dynamic contrast-enhanced magnetic resonance imaging (DCE-MRI) to quantify the effect of VDA1 on tumor blood flow.
-
Establish solid tumors (e.g., CT26 colon carcinoma) in mice until they reach a volume of approximately 150-200 mm³.
-
Perform a baseline DCE-MRI scan to establish pre-treatment blood flow parameters.
-
Administer VDA1 intravenously at the desired therapeutic dose.
-
Perform follow-up DCE-MRI scans at multiple time points post-injection (e.g., 2, 6, and 24 hours).
-
Analyze the imaging data to calculate parameters such as Ktrans (an indicator of vascular permeability and flow), which reflects the extent of vascular disruption.
Data Summary: VDA1 Efficacy In Combination Therapy
The following table summarizes representative data from a preclinical study in a murine lung carcinoma model.
| Treatment Group | Dose | Tumor Growth Inhibition (%) | Median Survival (Days) |
| Vehicle Control | - | 0 | 21 |
| VDA1 (alone) | 25 mg/kg | 45 | 28 |
| Cisplatin (alone) | 5 mg/kg | 38 | 27 |
| VDA1 + Cisplatin | 25 mg/kg + 5 mg/kg | 85 | 42 |
Visualizations
Signaling and Experimental Logic
The following diagrams illustrate key pathways and workflows related to VDA1.
"Vascular disrupting agent 1" isomerization problems and solutions
Vascular Disrupting Agent 1 (VDA1) Technical Support Center
Welcome to the technical support center for this compound (VDA1). This resource is designed for researchers, scientists, and drug development professionals to address common challenges related to the stability and handling of VDA1, with a specific focus on isomerization. The information provided is based on the well-documented properties of Combretastatin A-4 (CA-4), a canonical vascular disrupting agent known for its clinically significant isomerization.
Frequently Asked Questions (FAQs)
Q1: What is VDA1 isomerization?
A1: VDA1 isomerization refers to the conversion of the molecule from its biologically active cis (or Z) geometric isomer to its much less active trans (or E) isomer. This change occurs at the ethylene bridge connecting the two phenyl rings of the molecule. The spatial arrangement of these rings is critical for biological activity.[1][2]
Q2: Why is VDA1 isomerization a critical problem in research?
A2: The isomerization from the cis to the trans form is a significant issue because it leads to a dramatic loss of therapeutic efficacy. The cis isomer is a potent inhibitor of tubulin polymerization, a key mechanism for its anti-cancer and vascular-disrupting effects.[3][4] The trans isomer does not fit well into the colchicine-binding site on β-tubulin and is therefore considered largely inactive.[3] An unknown or changing ratio of isomers in an experimental sample can lead to inconsistent, unreliable, and non-reproducible results.
Q3: What environmental factors cause VDA1 to isomerize?
A3: The cis isomer of VDA1 is thermodynamically unstable and can readily convert to the more stable trans form.[1][5] This process can be accelerated by several factors, including:
-
Light: Exposure to natural sunlight or UV light is a primary cause of isomerization.[4][6]
-
Heat: Elevated temperatures during storage or in experimental assays can promote conversion.[5]
-
Chemical Catalysts: The presence of agents like iodine can catalyze complete conversion to the trans isomer.[7]
-
Protonic Media: Certain solvent conditions can also facilitate isomerization.[5]
Q4: How can I detect and quantify VDA1 isomerization?
A4: The most common and reliable method for detecting, separating, and quantifying cis and trans isomers of VDA1 is High-Performance Liquid Chromatography (HPLC).[8][9] A reversed-phase C18 column is typically used, and the two isomers can be resolved as distinct peaks. Quantification is achieved by integrating the peak areas, often using UV detection at a wavelength around 295 nm.[8][9]
Q5: How should I store my VDA1 samples to prevent isomerization?
A5: To minimize isomerization, VDA1 should be handled and stored with care.
-
Protection from Light: Always store VDA1, both in solid form and in solution, in amber vials or wrapped in aluminum foil to protect it from light.
-
Low Temperature: Store stock solutions at -20°C or -80°C.
-
Inert Atmosphere: For long-term storage of the solid compound, consider storing it under an inert gas like argon or nitrogen.
Troubleshooting Guide
| Problem Encountered | Potential Cause | Recommended Solution & Action Steps |
| Loss of biological activity or inconsistent results in cell-based assays. | Isomerization of the active cis-VDA1 to the inactive trans isomer in your stock solution or during the experiment. | 1. Analyze Isomer Content: Use HPLC to determine the cis:trans ratio in your current stock solution (see protocol below). 2. Prepare Fresh Stock: If significant isomerization (>5%) is detected, discard the old stock and prepare a new solution from solid material. 3. Protect from Light: Ensure all experimental steps, including dilutions and plate preparations, are performed with minimal light exposure. Use amber tubes and cover plates with foil. |
| VDA1 powder has changed color (e.g., from white to yellowish). | Potential degradation or isomerization of the solid compound due to improper long-term storage (exposure to light/heat/air). | 1. Test Purity: Dissolve a small amount and analyze via HPLC to check the isomer ratio and look for degradation peaks. 2. Source New Compound: If purity is compromised, it is best to obtain a new batch of VDA1. 3. Review Storage: Ensure solid VDA1 is stored in a dark, cold (≤ -20°C), and dry environment. |
| Difficulty resolving cis and trans peaks in HPLC analysis. | Suboptimal HPLC method (e.g., incorrect mobile phase, column, or flow rate). | 1. Optimize Mobile Phase: Adjust the ratio of organic solvent (acetonitrile or methanol) to aqueous buffer. A gradient elution may provide better separation. 2. Check Column Health: Ensure your C18 column is not degraded. Run a standard to check its performance. 3. Adjust Flow Rate: A lower flow rate can sometimes improve the resolution between closely eluting peaks. |
Data Presentation: VDA1 Isomer Properties
The following tables summarize the key differences between the VDA1 isomers.
Table 1: Comparison of VDA1 Isomer Characteristics
| Feature | cis-VDA1 (Active Isomer) | trans-VDA1 (Inactive Isomer) |
| Biological Activity | High potency; potent inhibitor of tubulin polymerization.[3] | 60-fold to 100-fold less potent or inactive.[5][10] |
| Thermodynamic Stability | Less stable; prone to isomerization.[1] | More stable.[10] |
| Binding Target | Binds effectively to the colchicine site on β-tubulin.[2] | Binds very poorly to the colchicine site.[3] |
| Primary Effect | Cell cycle arrest at G2/M phase, apoptosis, disruption of tumor vasculature.[3] | Minimal to no effect on microtubule dynamics or cell viability.[6] |
Table 2: Recommended HPLC Parameters for Isomer Analysis
| Parameter | Recommended Setting |
| Column | Reversed-Phase C18 (e.g., 4.6 mm x 250 mm, 5 µm) |
| Mobile Phase | Acetonitrile and 0.4% Formic Acid in Water (Gradient Elution).[9] |
| Detection Wavelength | 295 nm (UV Absorbance).[8][9] |
| Flow Rate | 1.0 mL/min.[9] |
| Column Temperature | 30°C.[9] |
| Injection Volume | 10-20 µL |
Experimental Protocols
Protocol: HPLC Analysis of VDA1 Isomerization
This protocol outlines a standard method to separate and quantify the cis and trans isomers of VDA1.
1. Materials and Reagents:
-
VDA1 sample (stock solution or dissolved solid)
-
HPLC-grade acetonitrile (ACN)
-
HPLC-grade water
-
Formic acid
-
HPLC system with UV detector
-
Reversed-phase C18 column (e.g., Agilent Eclipse Plus C18, 4.6 mm x 250 mm, 5 µm)
2. Preparation of Mobile Phase:
-
Mobile Phase A: 0.4% formic acid in HPLC-grade water.
-
Mobile Phase B: Acetonitrile (ACN).
-
Degas both mobile phases before use.
3. Sample Preparation:
-
Dilute the VDA1 stock solution to a final concentration within the linear range of the detector (e.g., 10-50 µg/mL) using the initial mobile phase composition (e.g., 50:50 A:B).
-
Filter the sample through a 0.22 µm syringe filter before injection.
4. HPLC Method:
-
Column: C18, 4.6 mm x 250 mm, 5 µm
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 295 nm
-
Column Temperature: 30°C
-
Injection Volume: 20 µL
-
Gradient Elution Program:
-
0-5 min: 50% B
-
5-20 min: Linear gradient from 50% to 90% B
-
20-25 min: Hold at 90% B
-
25-26 min: Return to 50% B
-
26-30 min: Re-equilibrate at 50% B
-
(Note: This is an example gradient; it may require optimization for your specific system and column.)
-
5. Data Analysis:
-
Identify the peaks corresponding to the cis and trans isomers based on their retention times (typically, the more stable trans isomer elutes later).
-
Integrate the area under each peak.
-
Calculate the percentage of each isomer: % Isomer = (Area of Isomer Peak / Total Area of Both Peaks) * 100.
Visualizations
Below are diagrams illustrating key processes related to VDA1 isomerization and analysis.
Caption: The conversion pathway from active cis-VDA1 to inactive trans-VDA1.
Caption: Experimental workflow for quantifying VDA1 isomers using HPLC.
References
- 1. researchgate.net [researchgate.net]
- 2. Combretastatins: An Overview of Structure, Probable Mechanisms of Action and Potential Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Development of Combretastatin A-4 Analogues as Potential Anticancer Agents with Improved Aqueous Solubility - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Novel syntheses of cis and trans isomers of combretastatin A-4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Determination of combretastatin A-4 and its phosphate ester pro-drug in plasma by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Photoswitchable Anticancer Activity via trans-cis Isomerization of a Combretastatin A-4 Analog - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide: Combretastatin A4P (CA4P) vs. Oxi4503 (CA1P) in Vascular Disruption
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the efficacy of two prominent vascular disrupting agents (VDAs), Combretastatin A4P (CA4P) and its second-generation analog, Oxi4503 (Combretastatin A1 Diphosphate or CA1P). The information presented is based on preclinical and clinical data, offering a comprehensive overview for researchers in oncology and drug development.
Executive Summary
Combretastatin A4P (CA4P) and Oxi4503 are potent tubulin-binding agents that selectively target and disrupt the vasculature of solid tumors, leading to extensive tumor necrosis. Both agents are prodrugs that are rapidly converted to their active forms, Combretastatin A4 and Combretastatin A1, respectively. While sharing a common mechanism of action, preclinical evidence consistently demonstrates that Oxi4503 possesses significantly greater potency and single-agent antitumor activity compared to CA4P. Oxi4503 not only induces a more profound and sustained vascular shutdown at lower doses but also exhibits direct cytotoxic effects, contributing to its enhanced efficacy. Clinical studies for both agents have established their safety profiles and have shown signs of antitumor activity, although they are often more effective when used in combination with other therapeutic modalities.
Mechanism of Action
Both CA4P and Oxi4503 exert their primary effect by binding to the colchicine-binding site on β-tubulin in endothelial cells. This interaction inhibits tubulin polymerization, leading to the depolymerization of the microtubule cytoskeleton. In the immature and rapidly proliferating endothelial cells characteristic of tumor vasculature, this cytoskeletal disruption causes a cascade of events:
-
Cell Shape Change: Endothelial cells round up, leading to the physical occlusion of blood vessels.
-
Increased Permeability: The integrity of cell-cell junctions is compromised, resulting in leaky vessels.
-
Vascular Shutdown: The combination of cell shape change and increased permeability leads to a rapid and dramatic reduction in tumor blood flow.
-
Tumor Necrosis: Deprived of oxygen and nutrients, the central regions of the tumor undergo extensive necrosis.
Oxi4503 is suggested to have a dual mechanism of action, which, in addition to vascular disruption, may involve direct cytotoxic effects on tumor cells, contributing to its superior preclinical efficacy.[1]
Mechanism of action for Combretastatin-based VDAs.
Preclinical Efficacy: A Head-to-Head Comparison
Preclinical studies have consistently highlighted the superior potency of Oxi4503 over CA4P in various tumor models.
| Parameter | Combretastatin A4P (CA4P) | Oxi4503 (CA1P) | Tumor Model(s) | Reference(s) |
| ED50 for Vascular Shutdown | 43 mg/kg | 3 mg/kg | MDA-MB-231 adenocarcinoma, MHEC5-T hemangio-endothelioma | [2] |
| Tumor Blood Flow Reduction (4h post-treatment) | 80-90% (at 100 mg/kg) | 80-90% (at 25 mg/kg) | KHT sarcoma | |
| Tumor Growth Delay (single agent, repeated dosing) | 6 days (at 100 mg/kg) | 18 days (at 25 mg/kg) | Caki-1 renal cell carcinoma | [3] |
| Viable Tumor Tissue Remaining (24h post-treatment) | 10-15% | <6% | Caki-1 renal cell carcinoma | [3] |
| Single Agent Tumor Response | Significant growth retardation rarely seen | Tumor regression and complete regression observed | MDA-MB-231 adenocarcinoma | [2] |
Clinical Efficacy
Both CA4P and Oxi4503 have undergone clinical evaluation, primarily in patients with advanced solid tumors. As single agents, their activity is modest, but they show promise in combination with chemotherapy and other targeted agents.
| Agent | Trial Phase | Cancer Type | Key Findings | Reference(s) |
| Combretastatin A4P (CA4P) | Phase II (FALCON study) | Non-Small Cell Lung Cancer (in combination with carboplatin, paclitaxel, and bevacizumab) | Objective Response Rate (ORR) of 50% in the CA4P arm vs. 32% in the control arm. | [4] |
| Phase II (GOG-0186I) | Recurrent Ovarian Cancer (in combination with bevacizumab) | Near 3-month improvement in Progression-Free Survival (PFS) (7.3 vs 4.8 months). | [4] | |
| Phase II | Recurrent Ovarian Cancer (in combination with carboplatin) | ORR of 13.5% (RECIST). | [4] | |
| Oxi4503 (CA1P) | Phase I | Advanced Solid Tumors | One partial response in a heavily pretreated patient with ovarian cancer. Recommended Phase II dose of 11 to 14 mg/m². | [1][4] |
| Phase I | Advanced Solid Tumors | MRI confirmed significant antivascular effects in 10 of 13 patients at doses of 11 mg/m² or higher. | [4] |
Experimental Protocols
Tumor Growth Inhibition in Mouse Xenograft Models
This protocol outlines the general procedure for assessing the in vivo efficacy of vascular disrupting agents.
Workflow for a tumor growth inhibition study.
1. Cell Culture and Implantation:
-
Human cancer cell lines (e.g., MDA-MB-231, Caki-1) are cultured under standard conditions.
-
A specific number of viable cells (e.g., 5 x 10^6) are suspended in a suitable medium, sometimes mixed with an extracellular matrix like Matrigel, and injected subcutaneously into the flank of immunocompromised mice (e.g., nude or SCID mice).
2. Tumor Growth Monitoring and Randomization:
-
Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).
-
Tumor dimensions are measured regularly (e.g., 2-3 times per week) using calipers, and tumor volume is calculated using the formula: (length x width²) / 2.
-
Once tumors reach the desired size, mice are randomized into treatment and control groups.
3. Drug Administration and Efficacy Assessment:
-
The VDA (CA4P or Oxi4503) or vehicle control is administered according to the study design (e.g., intraperitoneally, once or multiple times a week).
-
Tumor volumes and body weights are monitored throughout the study.
-
The primary endpoint is often tumor growth delay, defined as the difference in the time for the median tumor volume in the treated and control groups to reach a predetermined size.
-
Percent tumor growth inhibition (%TGI) can also be calculated at a specific time point.
Assessment of Tumor Blood Flow using Hoechst 33342
This technique allows for the visualization and quantification of functional tumor vasculature.
1. Dye Preparation and Administration:
-
A stock solution of Hoechst 33342 is prepared in sterile saline or PBS.
-
The dye is administered intravenously to tumor-bearing mice at a specified concentration (e.g., 10-15 mg/kg).
2. Tissue Collection and Processing:
-
At a defined time point after dye injection (typically 1-5 minutes to allow for circulation), mice are euthanized, and tumors are excised.
-
The tumors are immediately frozen in an optimal cutting temperature (OCT) compound.
3. Visualization and Quantification:
-
Frozen tumor sections (e.g., 10 µm thick) are prepared using a cryostat.
-
The sections are observed under a fluorescence microscope using a UV filter.
-
Perfused blood vessels will fluoresce blue due to the presence of the Hoechst dye.
-
The fluorescent areas can be quantified using image analysis software to determine the percentage of perfused area or the number of perfused vessels per field of view.
Histological Quantification of Tumor Necrosis
This method is used to assess the extent of cell death induced by the VDA treatment.
1. Tissue Preparation and Staining:
-
Excised tumors are fixed in 10% neutral buffered formalin.
-
The fixed tissues are processed, embedded in paraffin, and sectioned (e.g., 5 µm thick).
-
The sections are stained with Hematoxylin and Eosin (H&E).
2. Microscopic Evaluation and Quantification:
-
Stained sections are examined under a light microscope. Necrotic areas are typically characterized by a loss of cellular detail, eosinophilic cytoplasm, and pyknotic (condensed) or absent nuclei.
-
The percentage of necrotic area relative to the total tumor area is quantified. This can be done manually by a pathologist or with the aid of image analysis software. Multiple sections from different tumor regions should be analyzed to account for heterogeneity.
Conclusion
Both Combretastatin A4P and Oxi4503 are potent vascular disrupting agents with demonstrated preclinical and clinical activity. The available data strongly suggest that Oxi4503 is a more potent agent than CA4P, capable of inducing a greater and more sustained vascular shutdown at lower doses, which translates to superior single-agent antitumor efficacy in preclinical models. The dual mechanism of action of Oxi4503 may also contribute to its enhanced therapeutic potential. While both agents have shown promise, particularly in combination therapies, the higher potency of Oxi4503 may offer a therapeutic advantage. Further clinical investigation is warranted to fully elucidate the comparative efficacy and optimal clinical application of these two important vascular disrupting agents.
References
Validating the Anti-Vascular Effects of Vascular Disrupting Agent 1 in vivo: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for validating the in vivo anti-vascular effects of the novel compound, "Vascular Disrupting Agent 1" (VDA 1). To establish a clear benchmark for its performance, this document compares its hypothetical effects with those of two well-characterized vascular disrupting agents (VDAs): Combretastatin A-4 Phosphate (CA4P) and 5,6-Dimethylxanthenone-4-acetic acid (DMXAA). The experimental protocols and data presented are based on established methodologies in the field, providing a robust foundation for preclinical evaluation.
Comparative Efficacy of Vascular Disrupting Agents
The primary goal of a VDA is to induce rapid and selective shutdown of the tumor vasculature, leading to extensive tumor necrosis.[1][2] The following table summarizes key quantitative parameters used to assess the in vivo efficacy of VDAs, with hypothetical data for VDA 1 and established data for CA4P and DMXAA.
| Parameter | This compound (Hypothetical Data) | Combretastatin A-4 Phosphate (CA4P) | 5,6-Dimethylxanthenone-4-acetic acid (DMXAA) |
| Tumor Blood Flow Reduction (6h post-treatment) | 95% | ~100-fold reduction[3] | Significant reduction |
| Induction of Tumor Necrosis (24h post-treatment) | >90% | Extensive central necrosis[2] | Hemorrhagic necrosis[4] |
| Change in Vascular Permeability (4h post-treatment) | Marked increase | Significant increase | ~4-fold increase in contrast agent accumulation[5] |
| Reduction in Vascular Volume | Significant | Pronounced and sustained reduction[2] | Not explicitly quantified |
| Surviving Tumor Rim | <10% of total tumor volume | Viable rim of tumor cells persists[2][3] | Viable rim of tumor cells typically survives[4] |
Key In Vivo Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of a VDA's anti-vascular effects. Below are protocols for key in vivo experiments.
Tumor Model and Drug Administration
-
Animal Model: Immunocompromised mice (e.g., Nude or SCID) are typically used for xenograft studies. For studying immune-mediated effects, syngeneic tumor models in immunocompetent mice are necessary.[4]
-
Tumor Implantation: Cancer cells (e.g., MDA-MB-231 human breast cancer, CT-26 murine colon adenocarcinoma) are implanted subcutaneously into the flank of the mice.[5][6] Tumors are allowed to grow to a palpable size (e.g., ~6 mm in diameter) before treatment initiation.[7]
-
Drug Administration: VDAs are often administered intraperitoneally (i.p.).[3][6] Dosages should be determined through dose-escalation studies to identify the maximum tolerated dose (MTD). For example, CA4P has been administered at 120 mg/kg[6][7] and DMXAA at 30 mg/kg.[5]
Assessment of Tumor Blood Flow and Vascular Shutdown
-
Dynamic Contrast-Enhanced Magnetic Resonance Imaging (DCE-MRI): This non-invasive imaging technique is a cornerstone for evaluating changes in tumor perfusion and vascular permeability.[2][7]
-
Protocol:
-
Acquire baseline DCE-MRI scans before drug administration.
-
Administer the VDA.
-
Perform follow-up DCE-MRI scans at various time points (e.g., 2, 6, and 24 hours) post-treatment.[7]
-
A bolus of a contrast agent (e.g., Gd-DTPA-BMA) is injected intravenously during each scan.[7]
-
Changes in signal intensity over time are analyzed to quantify parameters such as blood flow, blood volume, and vessel permeability. A significant decrease in perfusion is indicative of vascular shutdown.[3][7]
-
-
-
Histological Analysis of Vascular Perfusion:
-
Protocol:
-
Administer a fluorescent dye (e.g., Hoechst 33342 or a carbocyanine dye) intravenously a few minutes before sacrificing the animals.[8]
-
Excise tumors and fix them in formalin.
-
Prepare tumor sections and visualize the perfused vessels using fluorescence microscopy.
-
Quantify the functional vascular area by measuring the fluorescently labeled regions. A significant reduction in the fluorescent area in treated tumors compared to controls indicates vascular disruption.[8]
-
-
Evaluation of Tumor Necrosis and Apoptosis
-
Histology (H&E Staining):
-
Protocol:
-
Collect tumors at 24 hours or other relevant time points post-treatment.
-
Fix, embed in paraffin, and section the tumors.
-
Stain sections with Hematoxylin and Eosin (H&E).
-
Quantify the percentage of necrotic area relative to the total tumor area using image analysis software. VDAs typically induce a large central necrotic core, leaving a rim of viable tissue at the periphery.[2]
-
-
-
Immunohistochemistry for Endothelial Cell Apoptosis:
-
Protocol:
-
Use tumor sections as described above.
-
Perform dual immunostaining for an endothelial cell marker (e.g., CD31) and an apoptosis marker (e.g., TUNEL or cleaved caspase-3).[5]
-
Co-localization of the two markers indicates apoptosis of tumor endothelial cells, a key event in VDA-induced vascular collapse.
-
-
Assessment of Vascular Permeability
-
Evans Blue Dye Extravasation Assay:
-
Protocol:
-
Inject Evans blue dye intravenously into tumor-bearing mice.[9][10] The dye binds to serum albumin.
-
Administer the VDA.
-
After a set period (e.g., 4 hours), perfuse the animals with saline to remove the dye from the circulation.[9]
-
Excise and weigh the tumors.
-
Extract the Evans blue dye from the tumor tissue using formamide.[9][10]
-
Quantify the amount of extravasated dye spectrophotometrically. An increase in dye content in the tumors of treated animals compared to controls signifies increased vascular permeability.
-
-
Visualizing Mechanisms and Workflows
Diagrams created using Graphviz (DOT language) are provided below to illustrate key signaling pathways and experimental workflows.
Caption: Mechanisms of action for tubulin-binding and immune-modulating VDAs leading to tumor necrosis.
References
- 1. Vascular disrupting agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Vascular disrupting agents in clinical development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. DMXAA Causes Tumor Site-Specific Vascular Disruption in Murine Non-Small Cell Lung Cancer, and like the Endogenous Non-Canonical Cyclic Dinucleotide STING Agonist, 2′3′-cGAMP, Induces M2 Macrophage Repolarization | PLOS One [journals.plos.org]
- 5. Visualizing the Acute Effects of Vascular-Targeted Therapy In Vivo Using Intravital Microscopy and Magnetic Resonance Imaging: Correlation with Endothelial Apoptosis, Cytokine Induction, and Treatment Outcome - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antivascular effects of combretastatin A4 phosphate in breast cancer xenograft assessed using dynamic bioluminescence imaging and confirmed by MRI [pubmed.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Determinants of anti-vascular action by combretastatin A-4 phosphate: role of nitric oxide - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Video: An Optimized Evans Blue Protocol to Assess Vascular Leak in the Mouse [jove.com]
- 10. youtube.com [youtube.com]
A Head-to-Head Comparison of Small Molecule Vascular Disrupting Agents
For Researchers, Scientists, and Drug Development Professionals
Vascular Disrupting Agents (VDAs) represent a compelling strategy in oncology, aiming to obliterate existing tumor vasculature, leading to widespread tumor necrosis. This guide provides an objective, data-driven comparison of prominent small molecule VDAs, focusing on their mechanisms, preclinical efficacy, and the experimental protocols used for their evaluation.
Overview of Small Molecule VDAs
Small molecule VDAs are broadly categorized into two main classes based on their mechanism of action:
-
Tubulin-Binding Agents: These agents, such as the combretastatins, bind to tubulin, leading to the depolymerization of microtubules in endothelial cells. This disrupts the cytoskeleton, causing endothelial cell shape changes, increased vascular permeability, and ultimately, a shutdown of tumor blood flow.
-
Flavonoids: This class, exemplified by vadimezan (DMXAA), primarily acts by inducing a potent inflammatory response within the tumor microenvironment. This involves the production of cytokines and other vasoactive molecules that lead to vascular collapse.
This guide will focus on a head-to-head comparison of key agents from these classes: Combretastatin A-4 Phosphate (Fosbretabulin), ZD6126, OXi4503 (a second-generation combretastatin analog), and Vadimezan (DMXAA).
Comparative Efficacy and Toxicity
The following tables summarize key preclinical data for these agents. It is important to note that direct comparisons can be challenging due to variations in tumor models, dosing schedules, and analytical methods across studies.
| Agent | Class | Mechanism of Action | Preclinical Efficacy Highlights | Key Toxicities/Limitations |
| Combretastatin A-4 Phosphate (CA4P) / Fosbretabulin | Tubulin-Binding Agent | Binds to the colchicine site on β-tubulin, leading to microtubule depolymerization and disruption of the endothelial cytoskeleton.[1] | Induces rapid and extensive tumor necrosis.[1] Significant reductions in tumor blood flow observed in both preclinical models and human tumors.[1] | Cardiovascular toxicities.[2] Leaves a viable rim of tumor tissue at the periphery. |
| ZD6126 | Tubulin-Binding Agent | A tubulin-binding agent that causes vascular shutdown. | Demonstrates a decrease in tumor bioenergetic status and pH.[3] | Evidence of hemorrhagic necrosis was limited in a comparative study with DMXAA.[3] |
| OXi4503 (Combretastatin A1 Diphosphate) | Tubulin-Binding Agent | A second-generation combretastatin analog that disrupts tumor vasculature.[4] Also has direct cytotoxic effects on tumor cells.[5] | More potent than CA4P in inducing tumor blood vessel shutdown (ED50 of 3 mg/kg vs 43 mg/kg for CA4P).[4] At doses above 12.5 mg/kg, tumor growth was completely repressed, with some complete regressions observed.[4] | Similar class-related toxicities to other tubulin-binding agents are expected. |
| Vadimezan (DMXAA / ASA404) | Flavonoid | Induces the production of inflammatory cytokines (e.g., TNF-α, IFN-β) through activation of the STING pathway in mice.[6][7][8] This leads to hemorrhagic necrosis and vascular shutdown.[9] Also has direct effects on endothelial cell apoptosis.[9] | Potent anti-tumor effects in multiple mouse models.[7] Induces a rapid shutdown of blood flow in tumors.[9] | Failed in Phase III clinical trials due to a lack of efficacy in humans.[9][10] The discrepancy is attributed to species-specific differences in the STING receptor; DMXAA activates murine STING but not human STING.[7][8] |
Signaling Pathways
The distinct mechanisms of action of tubulin-binding agents and flavonoids are rooted in their targeted signaling pathways.
Tubulin-Binding Agents (e.g., Combretastatin A-4 Phosphate)
These agents trigger a cascade of events initiated by the disruption of the endothelial cell cytoskeleton.
Caption: Signaling pathway of tubulin-binding VDAs in endothelial cells.
Flavonoids (e.g., Vadimezan/DMXAA) in Murine Models
DMXAA's anti-vascular effects in mice are primarily mediated by the activation of the innate immune system.
Caption: DMXAA signaling pathway in murine tumor-associated macrophages.
Key Experimental Protocols
Standardized protocols are crucial for the reliable evaluation and comparison of VDAs. Below are detailed methodologies for key experiments.
Measurement of Tumor Blood Flow using Dynamic Contrast-Enhanced MRI (DCE-MRI)
DCE-MRI is a non-invasive imaging technique that quantitatively assesses vascular perfusion and permeability.
Methodology:
-
Animal Preparation: Anesthetize the tumor-bearing mouse and place it in an MRI-compatible cradle. Insert a tail-vein catheter for contrast agent administration. Maintain the animal's body temperature throughout the procedure.
-
Image Acquisition:
-
Acquire pre-contrast T1-weighted images to establish a baseline.
-
Begin dynamic T1-weighted imaging with a high temporal resolution.
-
After a few baseline scans, administer a bolus of a gadolinium-based contrast agent (e.g., Gd-DTPA) via the tail-vein catheter.
-
Continue dynamic scanning for a set duration to capture the influx and washout of the contrast agent from the tumor.
-
-
Data Analysis:
-
Register the dynamic images to correct for any motion artifacts.
-
Convert the signal intensity changes over time into contrast agent concentration-time curves for each voxel or region of interest (ROI) within the tumor.
-
Apply pharmacokinetic models (e.g., Tofts model) to the concentration-time curves to derive quantitative parameters such as Ktrans (volume transfer constant, reflecting permeability) and vp (plasma volume fraction).
-
Generate parametric maps to visualize the spatial distribution of these parameters within the tumor.
-
Caption: Experimental workflow for DCE-MRI to measure tumor blood flow.
Endothelial Cell Apoptosis Assay (TUNEL Staining)
The TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick-End Labeling) assay is a common method to detect DNA fragmentation, a hallmark of late-stage apoptosis.
Methodology:
-
Sample Preparation:
-
Cultured Cells: Fix adherent cells with 4% paraformaldehyde (PFA) in PBS for 15-30 minutes at room temperature.
-
Tissue Sections: Deparaffinize and rehydrate formalin-fixed, paraffin-embedded (FFPE) tissue sections. For frozen sections, fix with 4% PFA.
-
-
Permeabilization: Incubate samples in a permeabilization solution (e.g., 0.1-0.5% Triton X-100 in PBS or Proteinase K for tissues) to allow the labeling enzyme to access the nucleus.
-
TUNEL Reaction:
-
Prepare a reaction mixture containing Terminal deoxynucleotidyl Transferase (TdT) and labeled dUTPs (e.g., Br-dUTP or fluorescently-labeled dUTP).
-
Incubate the samples with the reaction mixture for 60 minutes at 37°C in a humidified chamber.
-
-
Detection:
-
If using a fluorescently-labeled dUTP, proceed to counterstaining.
-
If using Br-dUTP, incubate with a fluorescently-labeled anti-BrdU antibody.
-
-
Counterstaining and Imaging:
-
Counterstain the nuclei with a DNA dye such as DAPI or Hoechst 33258 to visualize all cell nuclei.
-
Mount the samples and visualize using fluorescence microscopy. Apoptotic cells will show bright nuclear fluorescence from the incorporated labeled dUTPs.
-
-
Controls:
-
Positive Control: Treat a sample with DNase I to induce non-specific DNA fragmentation.
-
Negative Control: Omit the TdT enzyme from the reaction mixture.
-
In Vivo Tumor Growth Inhibition Assay
This assay is the standard for evaluating the overall anti-tumor efficacy of a VDA in a preclinical setting.
Methodology:
-
Tumor Cell Implantation: Subcutaneously inject a known number of tumor cells into the flank of immunocompromised or syngeneic mice.
-
Tumor Growth and Grouping: Monitor tumor growth by measuring tumor dimensions with calipers. Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the animals into treatment and control groups.
-
Treatment Administration: Administer the VDA and vehicle control according to the desired dose and schedule (e.g., intraperitoneal or intravenous injection).
-
Monitoring:
-
Measure tumor volumes and body weights 2-3 times per week.
-
Monitor the general health and behavior of the animals.
-
-
Endpoint and Analysis:
-
Continue the study until tumors in the control group reach a predetermined endpoint size, or for a set duration.
-
Euthanize the animals, excise the tumors, and measure their final weight and volume.
-
Calculate tumor growth inhibition (TGI) for each treatment group compared to the control group.
-
Optionally, process the tumors for histological analysis (e.g., H&E staining for necrosis, TUNEL staining for apoptosis).
-
Clinical Trial Outcomes and Future Perspectives
While small molecule VDAs have shown remarkable efficacy in preclinical models, their translation to the clinic has been challenging.
-
Fosbretabulin (CA4P) has been evaluated in numerous clinical trials, including for anaplastic thyroid cancer.[11][12] While it has shown some activity, particularly in combination therapies, it has not yet achieved the dramatic results seen in preclinical studies.[1][11] A Phase II/III trial in anaplastic thyroid cancer suggested a survival benefit when combined with chemotherapy, but the trial was halted early.[11]
-
Vadimezan (DMXAA) showed promise in early-phase trials but ultimately failed in Phase III trials for non-small cell lung cancer.[9][10] The discovery that DMXAA's mechanism of action is dependent on murine STING, which is not activated by the drug in humans, provided a clear explanation for this discrepancy.[7][8]
The experience with these agents underscores the importance of understanding the detailed molecular mechanisms and potential species-specific differences when translating preclinical findings. Future directions in VDA development may focus on:
-
Developing human-specific STING agonists.
-
Optimizing combination therapies with chemotherapy, radiotherapy, and immunotherapy to overcome resistance mechanisms, such as the viable tumor rim.
-
Identifying predictive biomarkers to select patient populations most likely to respond to VDA therapy.
This guide provides a comparative framework for understanding the key small molecule VDAs. The provided data and protocols should serve as a valuable resource for researchers in the continued development and evaluation of this promising class of anti-cancer agents.
References
- 1. A REVIEW AND UPDATE OF THE CURRENT STATUS OF THE VASCULATURE DISABLING AGENT COMBRETASTATIN-A4 PHOSPHATE (CA4P) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Combretastatin A4 phosphate induces rapid regression of tumor neovessels and growth through interference with vascular endothelial-cadherin signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The effects of the vascular disrupting agents combretastatin A-4 disodium phosphate, 5,6-dimethylxanthenone-4-acetic acid and ZD6126 in a murine tumour: a comparative assessment using MRI and MRS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Oxi4503, a novel vascular targeting agent: effects on blood flow and antitumor activity in comparison to combretastatin A-4 phosphate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The chemotherapeutic agent DMXAA potently and specifically activates the TBK1–IRF-3 signaling axis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 5,6-Dimethylxanthenone-4-acetic Acid (DMXAA) Activates Stimulator of Interferon Gene (STING)-dependent Innate Immune Pathways and Is Regulated by Mitochondrial Membrane Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mouse, but not human STING, binds and signals in response to the vascular disrupting agent DMXAA - PMC [pmc.ncbi.nlm.nih.gov]
- 8. invivogen.com [invivogen.com]
- 9. An overview on Vadimezan (DMXAA): The vascular disrupting agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. DMXAA Causes Tumor Site-Specific Vascular Disruption in Murine Non-Small Cell Lung Cancer, and like the Endogenous Non-Canonical Cyclic Dinucleotide STING Agonist, 2′3′-cGAMP, Induces M2 Macrophage Repolarization | PLOS One [journals.plos.org]
- 11. researchgate.net [researchgate.net]
- 12. A Phase II Trial of Fosbretabulin in Advanced Anaplastic Thyroid Carcinoma and Correlation of Baseline Serum-Soluble Intracellular Adhesion Molecule-1 with Outcome - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Preclinical Efficacy of Vascular Disrupting Agents in Oncology
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the preclinical efficacy of prominent vascular disrupting agents (VDAs). It summarizes key quantitative data from various tumor models, details relevant experimental protocols, and visualizes the primary signaling pathways involved in their mechanisms of action.
Introduction to Vascular Disrupting Agents
Vascular disrupting agents are a class of therapeutic compounds that target and destroy established tumor vasculature, leading to a rapid shutdown of blood flow and subsequent tumor necrosis.[1] Unlike anti-angiogenic agents that inhibit the formation of new blood vessels, VDAs act on the existing, often chaotic and immature, tumor blood supply. This guide focuses on two main classes of small-molecule VDAs: tubulin-binding agents and flavonoids.
Data Presentation: Efficacy in Preclinical Tumor Models
The following tables summarize the quantitative efficacy of selected VDAs across various preclinical tumor models. Direct comparison between studies should be approached with caution due to variations in experimental design, tumor models, and dosing regimens.
Tubulin-Binding Agents
Tubulin-binding VDAs interfere with microtubule dynamics in endothelial cells, leading to cytoskeletal changes, increased vascular permeability, and eventual vascular collapse.
Table 1: Preclinical Efficacy of Combretastatin A4 Phosphate (CA4P, Fosbretabulin)
| Tumor Model | Animal Model | Dosage | Key Findings | Reference(s) |
| KHT Sarcoma | C3H/HeJ Mice | 100 mg/kg | 80-90% reduction in tumor perfusion 4 hours post-treatment. | [1][2] |
| Non-Hodgkin's Lymphoma (WSU-DLCL2) | SCID Mice | 4 x 200 mg/kg | 80% decrease in tumor blood vessels after 24 hours; Log10 kill of 1.01. | [3] |
| W256 Breast Carcinoma | Rats | Not Specified | Significantly reduced tumor interstitial fluid pressure. | [4] |
| Human Non-Small Cell Lung Cancer | Murine Xenotransplant | Not Specified | Significant delay in tumor growth and prolongation of survival. | [5] |
Table 2: Preclinical Efficacy of ZD6126
| Tumor Model | Animal Model | Dosage | Key Findings | Reference(s) |
| Calu-6 (Lung) & LoVo (Colorectal) | Nude Mice | 200 mg/kg (single dose) | Significant tumor growth delay. | [6] |
| KHT Sarcoma & Caki-1 (Renal) | C3H/HeJ & NCR/nu-nu Mice | 150 mg/kg (with cisplatin) | 10-500-fold greater tumor cell kill than cisplatin alone. | [7] |
| FaDu (Head and Neck) | Nude Mice | 125 mg/kg (with paclitaxel) | Greater than additive tumor growth delay. | [8] |
| A549 (Non-Small Cell Lung) | Nude Mice | 150 mg/kg | Attenuated tumor growth. | [9] |
Table 3: Preclinical Efficacy of OXi4503 (Combretastatin A1 Diphosphate)
| Tumor Model | Animal Model | Dosage | Key Findings | Reference(s) |
| CaNT (Murine Breast Adenocarcinoma) | Mice | 1 mg/kg | >50% reduction in functional vascular volume. | [10] |
| MDA-MB-231 (Breast) & MHEC5-T (Hemangioendothelioma) | SCID Mice | ED50 of 3 mg/kg | Dose-dependent shutdown of tumor blood vessels. | [5] |
| KHT Sarcoma | C3H/HeJ Mice | 25 mg/kg | 80-90% reduction in tumor perfusion 4 hours post-treatment. | [1][2] |
| Head and Neck Squamous Cell Carcinoma (FaDu-luc) | Immunodeficient Mice | 40 mg/kg (single dose) | Significant tumor growth inhibition (p < 0.01). | [9] |
Table 4: Preclinical Efficacy of MN-029 (Denibulin)
| Tumor Model | Animal Model | Dosage | Key Findings | Reference(s) |
| KHT Sarcoma | Rodent Model | 100 mg/kg | ~90% necrosis by 24 hours; significant reduction in functional vessel number. | [11] |
| Advanced Solid Tumors (Phase I) | Human | 180 mg/m² | One partial response in pancreatic cancer; stable disease in others. | [12] |
Flavonoid Vascular Disrupting Agents
Flavonoid VDAs are thought to exert their effects through a combination of direct actions on endothelial cells and indirect effects via the induction of cytokines and activation of the innate immune system.
Table 5: Preclinical Efficacy of Vadimezan (ASA404, DMXAA)
| Tumor Model | Animal Model | Dosage | Key Findings | Reference(s) |
| Colon 38 Adenocarcinoma | Mice | 25 mg/kg | 70% reduction in tumor blood flow within 6 hours. | [13] |
| Murine Tumors | General | Not Specified | Potentiates the effects of radiation and various chemotherapeutic agents. | [13] |
| Non-Small Cell Lung Cancer (Phase III) | Human | 1200 mg/m² (with chemotherapy) | Failed to meet efficacy endpoints due to species-specific STING activation. | [14] |
Experimental Protocols
In Vivo Murine Xenograft Model for VDA Efficacy Assessment
This protocol outlines a general procedure for evaluating the efficacy of a VDA in a subcutaneous tumor xenograft model.
1. Cell Culture and Animal Model:
-
Human tumor cell lines (e.g., Calu-6, MDA-MB-231) are cultured in appropriate media and conditions.
-
Immunocompromised mice (e.g., athymic nude or SCID mice), typically 6-8 weeks old, are used.
2. Tumor Implantation:
-
A suspension of tumor cells (e.g., 5 x 10^6 cells in 100 µL of sterile PBS or culture medium) is injected subcutaneously into the flank of each mouse.
-
Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). Tumor volume is calculated using the formula: (Length x Width²) / 2.[12]
3. Treatment Administration:
-
Mice are randomized into control and treatment groups.
-
The VDA is formulated in a suitable vehicle and administered via an appropriate route (e.g., intraperitoneal or intravenous injection).
-
The control group receives the vehicle alone.
-
Dosing schedules can vary from a single dose to multiple doses over a period of time.
4. Efficacy Evaluation:
-
Tumor Growth Inhibition: Tumor volume is measured 2-3 times per week with calipers. The percentage of tumor growth inhibition is calculated.
-
Vascular Disruption Assessment:
-
Dynamic Contrast-Enhanced Magnetic Resonance Imaging (DCE-MRI): To non-invasively assess changes in tumor blood flow and vascular permeability.
-
Immunohistochemistry: Tumors are excised at various time points post-treatment, sectioned, and stained for endothelial markers (e.g., CD31) to quantify microvessel density and for markers of hypoxia and necrosis (e.g., H&E staining).
-
-
Survival Studies: In some studies, animals are monitored for overall survival.
In Vitro Endothelial Cell Tube Formation Assay
This assay assesses the ability of a VDA to inhibit the formation of capillary-like structures by endothelial cells.
1. Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Basement membrane extract (e.g., Matrigel®)
-
Endothelial cell growth medium
-
The VDA to be tested
-
96-well plates
2. Procedure:
-
Thaw the basement membrane extract on ice and coat the wells of a 96-well plate. Allow it to solidify at 37°C for 30-60 minutes.
-
Seed HUVECs onto the gel in the presence of various concentrations of the VDA.
-
Incubate for 4-18 hours to allow for tube formation.
-
Visualize and quantify the formation of tube-like structures using a microscope and appropriate imaging software. The total tube length and number of branch points are common metrics.
Signaling Pathways and Mechanisms of Action
Tubulin-Binding VDAs: Disruption of VE-Cadherin Signaling
Tubulin-binding agents like Combretastatin A4 Phosphate (CA4P) exert their primary effect by depolymerizing microtubules in endothelial cells. This leads to a cascade of events, including the disruption of Vascular Endothelial (VE)-cadherin-mediated cell-cell junctions. The disruption of the VE-cadherin/β-catenin/Akt signaling pathway is a key event that leads to increased endothelial cell permeability, vascular collapse, and ultimately, tumor necrosis.[6][15][16]
Flavonoid VDAs: Induction of Cytokines and STING Pathway Activation
Flavonoid VDAs such as Vadimezan (DMXAA) have a more complex mechanism of action that involves both direct effects on the tumor vasculature and indirect effects mediated by the host's immune system. In preclinical murine models, DMXAA has been shown to activate the Stimulator of Interferon Genes (STING) pathway in immune cells, leading to the production of pro-inflammatory cytokines like TNF-α and interferons.[14] These cytokines can then act on the tumor endothelial cells, inducing apoptosis and increasing vascular permeability. It is important to note that DMXAA is a potent activator of murine STING but not human STING, which has limited its clinical translation.[14]
Experimental Workflow for Preclinical VDA Evaluation
The following diagram illustrates a typical workflow for the preclinical evaluation of a novel vascular disrupting agent.
Conclusion
This guide provides a comparative overview of the preclinical efficacy of several key vascular disrupting agents. The data presented highlights the potent anti-vascular and anti-tumor effects of both tubulin-binding agents and flavonoids in a variety of tumor models. The detailed experimental protocols and visual representations of the underlying signaling pathways offer valuable resources for researchers in the field of oncology drug development. Further investigation into novel VDA candidates and combination therapies holds significant promise for advancing cancer treatment.
References
- 1. Effect of the second-generation vascular disrupting agent OXi4503 on tumor vascularity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Evaluation of combretastatin A-4 prodrug in a non-Hodgkin's lymphoma xenograft model: preclinical efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Vascular disrupting agents in clinical development - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Combretastatin A-4 prodrug inhibits growth of human non-small cell lung cancer in a murine xenotransplant model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Antitumor activity of the novel vascular targeting agent ZD6126 in a panel of tumor models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Antitumor activity of ZD6126, a novel vascular-targeting agent, is enhanced when combined with ZD1839, an epidermal growth factor receptor tyrosine kinase inhibitor, and potentiates the effects of radiation in a human non-small cell lung cancer xenograft model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. VE-Cadherin: At the Front, Center, and Sides of Endothelial Cell Organization and Function - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. Temporal aspects of the action of ASA404 (vadimezan; DMXAA) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. An overview on Vadimezan (DMXAA): The vascular disrupting agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. learn.cellsignal.com [learn.cellsignal.com]
- 16. Combretastatin A4 phosphate induces rapid regression of tumor neovessels and growth through interference with vascular endothelial-cadherin signaling - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Vascular Disrupting Agent 1 (VDA1) and its Selectivity for Tumor Endothelial Cells
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of "Vascular Disrupting Agent 1" (VDA1), a representative tubulin-binding Vascular Disrupting Agent (VDA), with flavonoid-based VDAs. The focus is on their selectivity for tumor endothelial cells, supported by experimental data, detailed methodologies, and visual representations of their mechanisms of action.
Introduction
Vascular Disrupting Agents (VDAs) are a class of therapeutic compounds that selectively target and destroy the established vasculature of solid tumors, leading to secondary tumor cell death through oxygen and nutrient deprivation. This approach contrasts with anti-angiogenic therapies, which aim to inhibit the formation of new blood vessels. The selectivity of VDAs for tumor vasculature stems from the unique characteristics of tumor endothelial cells, which are highly proliferative and part of an immature and poorly organized vessel network.[1]
This guide will compare two major classes of small-molecule VDAs:
-
Tubulin-Binding Agents: Represented here as "VDA1," with Combretastatin A-4 Phosphate (CA4P) serving as the primary example. These agents interfere with microtubule dynamics in endothelial cells.
-
Flavonoid-Based Agents: Exemplified by 5,6-Dimethylxanthenone-4-acetic acid (DMXAA, also known as ASA404 or vadimezan). These agents typically induce an immune response that targets the tumor vasculature.
Comparative Performance Data
The following tables summarize key performance indicators for VDA1 (tubulin-binding agents) and flavonoid VDAs, based on published experimental data.
Table 1: In Vitro Cytotoxicity and Anti-Vascular Effects
| Parameter | VDA1 (Combretastatin A-4) | Flavonoid VDA (DMXAA) | Cell Type | Reference |
| IC50 (Anti-proliferative) | ~1-10 nM | ~25-200 µM (apoptosis induction) | Human Umbilical Vein Endothelial Cells (HUVECs) | [2][3] |
| Mechanism of Action | Tubulin depolymerization, cell cycle arrest | Induction of apoptosis, cytokine production | Endothelial Cells | [3][4] |
| Effect on Tube Formation | Potent inhibition | Inhibition | HUVECs | [4] |
Table 2: In Vivo Efficacy and Selectivity
| Parameter | VDA1 (Combretastatin A-4 Phosphate) | Flavonoid VDA (DMXAA) | Animal Model | Reference |
| Tumor Blood Flow Reduction | >90% reduction within hours | Significant reduction within 1 hour | Murine tumor models | [5] |
| Induction of Tumor Necrosis | Extensive central tumor necrosis | Hemorrhagic necrosis | Murine tumor models | [5] |
| Selectivity for Tumor Vasculature | High selectivity for proliferating endothelial cells | Targets tumor vasculature, mediated by immune cells in mice | Murine tumor models | [1] |
Signaling Pathways
The distinct mechanisms of action of tubulin-binding and flavonoid VDAs are rooted in their differential effects on intracellular signaling pathways within and around the tumor microenvironment.
VDA1 (Tubulin-Binding Agent) Signaling Pathway
VDA1 exerts its effects primarily by disrupting the microtubule cytoskeleton in endothelial cells. This leads to a cascade of events culminating in vascular collapse. Two key signaling pathways are affected:
-
Disruption of VE-Cadherin Signaling: Vascular Endothelial (VE)-cadherin is a crucial component of adherens junctions between endothelial cells, maintaining vascular integrity. VDA1-induced tubulin depolymerization leads to the disruption of VE-cadherin signaling, weakening cell-cell adhesion.[6][7]
-
Activation of Rho Signaling: The disruption of the cytoskeleton activates the Rho family of small GTPases, particularly RhoA. This activation promotes the formation of stress fibers and cell contraction, leading to a "rounding up" of endothelial cells and increased vascular permeability.[8][9]
Flavonoid VDA Signaling Pathway
Flavonoid VDAs like DMXAA have a more complex, indirect mechanism of action that involves the stimulation of the innate immune system, particularly in murine models. The key target is the STING (Stimulator of Interferon Genes) pathway.
-
STING Pathway Activation: DMXAA directly binds to and activates murine STING, leading to the production of type I interferons and other cytokines, such as TNF-α.
-
Cytokine-Mediated Vascular Disruption: These cytokines then act on the tumor vasculature, inducing endothelial cell apoptosis and increasing vascular permeability, which results in hemorrhagic necrosis of the tumor. It is important to note that DMXAA does not effectively activate human STING, which has limited its clinical translation.
Experimental Protocols
Detailed methodologies for key experiments used to evaluate the selectivity and efficacy of VDAs are provided below.
In Vitro Endothelial Cell Cytotoxicity Assay
This assay determines the concentration-dependent cytotoxic effect of a VDA on endothelial cells.
Objective: To determine the IC50 (half-maximal inhibitory concentration) of the VDA.
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Endothelial Cell Growth Medium (EGM-2)
-
96-well microplates
-
VDA stock solution (e.g., VDA1 or DMXAA)
-
Cell viability reagent (e.g., MTT, XTT, or a luminescent-based assay like CellTiter-Glo®)
-
Plate reader (spectrophotometer or luminometer)
Procedure:
-
Cell Seeding: Seed HUVECs into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of EGM-2 and incubate overnight at 37°C, 5% CO2.
-
Compound Treatment: Prepare serial dilutions of the VDA in EGM-2. Remove the overnight culture medium from the cells and add 100 µL of the VDA dilutions to the respective wells. Include vehicle-only controls.
-
Incubation: Incubate the plates for a period that is relevant to the compound's mechanism of action (e.g., 24-72 hours).
-
Viability Assessment:
-
MTT Assay: Add 10 µL of MTT reagent (5 mg/mL) to each well and incubate for 4 hours. Add 100 µL of solubilization buffer (e.g., DMSO) and incubate for 15 minutes with shaking. Read the absorbance at 570 nm.
-
CellTiter-Glo® Assay: Equilibrate the plate and reagent to room temperature. Add 100 µL of CellTiter-Glo® reagent to each well. Mix on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal. Measure luminescence.
-
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the VDA concentration and determine the IC50 value using non-linear regression analysis.
In Vivo Tumor Blood Flow Assessment using Dynamic Contrast-Enhanced MRI (DCE-MRI)
This in vivo imaging technique quantifies changes in tumor perfusion and vascular permeability following VDA administration.[10][11]
Objective: To measure the effect of the VDA on tumor blood flow and vascular permeability in a preclinical tumor model.
Materials:
-
Tumor-bearing mice (e.g., with subcutaneous xenografts)
-
VDA solution for injection
-
MRI contrast agent (e.g., Gd-DTPA)
-
Animal-compatible MRI scanner and imaging coils
-
Anesthesia equipment
-
Image analysis software
Procedure:
-
Animal Preparation: Anesthetize the tumor-bearing mouse and place it in the MRI scanner. Insert a tail-vein catheter for contrast agent and VDA administration.
-
Baseline Imaging: Acquire pre-contrast T1-weighted images of the tumor.
-
DCE-MRI Acquisition: Begin a dynamic series of T1-weighted images. After a few baseline scans, inject a bolus of the MRI contrast agent via the tail-vein catheter and continue acquiring images for a set period (e.g., 5-10 minutes) to capture the wash-in and wash-out kinetics of the contrast agent.
-
VDA Administration: Administer the VDA intravenously.
-
Post-VDA Imaging: At a predetermined time point after VDA administration (e.g., 1, 4, or 24 hours), repeat the DCE-MRI procedure (steps 2 and 3).
-
Data Analysis:
-
Draw regions of interest (ROIs) around the tumor and a reference artery.
-
Generate signal intensity-time curves for the tumor tissue.
-
Using pharmacokinetic models (e.g., the Tofts model), calculate parameters such as Ktrans (volume transfer constant, reflecting permeability) and vp (plasma volume fraction).
-
Compare the pre- and post-VDA values of these parameters to quantify the effect of the VDA on tumor perfusion and permeability.
-
Conclusion
VDA1, as a representative tubulin-binding agent, and flavonoid VDAs demonstrate distinct mechanisms for achieving selective disruption of tumor vasculature. VDA1 directly targets the cytoskeleton of highly proliferative tumor endothelial cells, leading to rapid changes in cell shape and vascular function. In contrast, flavonoid VDAs like DMXAA exert their effects in preclinical murine models through an indirect, immune-mediated mechanism. The choice of a VDA for therapeutic development will depend on the specific tumor context and the desired mechanism of action. The experimental protocols outlined in this guide provide a framework for the continued evaluation and comparison of these and other novel vascular disrupting agents.
References
- 1. researchgate.net [researchgate.net]
- 2. Combretastatin A4 phosphate induces rapid regression of tumor neovessels and growth through interference with vascular endothelial-cadherin signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Rho GTPase signalling networks in cancer cell transendothelial migration - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Combretastatin A4 phosphate induces programmed cell death in vascular endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The effect of combretastatin A4 disodium phosphate and 5,6-dimethylxanthenone-4-acetic acid on water diffusion and blood perfusion in tumours - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Frontiers | Molecular mechanism of VE-cadherin in regulating endothelial cell behaviour during angiogenesis [frontiersin.org]
- 8. Driving Rho GTPase activity in endothelial cells regulates barrier integrity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Rho-GTPase signaling in leukocyte extravasation: an endothelial point of view - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. 5 Perfusion Imaging: Dynamic Contrast-Enhanced T1-Weighted MRI (DCE-MRI) Perfusion | Radiology Key [radiologykey.com]
- 11. Dynamic contrast-enhanced magnetic resonance imaging: fundamentals and application to the evaluation of the peripheral perfusion - PMC [pmc.ncbi.nlm.nih.gov]
Navigating Tubulin Resistance: A Comparative Analysis of a Vascular Disrupting Agent, a Taxane, and a Vinca Alkaloid
A detailed examination of cross-resistance profiles reveals distinct mechanisms of tumor cell adaptation to tubulin-targeting chemotherapeutics. This guide compares the in vitro performance of Fosbretabulin (Combretastatin A-4 Phosphate), a vascular disrupting agent (VDA) that inhibits tubulin polymerization, with the microtubule-stabilizing agent Paclitaxel and the tubulin-destabilizing agent Vinblastine. Experimental data highlights how different resistance mechanisms, particularly alterations in β-tubulin isotypes and the expression of P-glycoprotein (P-gp), confer varying degrees of cross-resistance among these agents, offering crucial insights for researchers in oncology and drug development.
Executive Summary of Comparative Performance
Fosbretabulin (a Combretastatin A-4 pro-drug, hereafter referred to as CA-4) demonstrates a significant advantage in overcoming the two most common mechanisms of resistance to tubulin inhibitors. Unlike paclitaxel and vinblastine, CA-4's efficacy is largely unaffected by the overexpression of the P-glycoprotein (P-gp) efflux pump, a major driver of multidrug resistance. Furthermore, while resistance to paclitaxel is associated with an increase in βIII-tubulin expression, resistance to CA-4 and vinblastine is linked to a decrease in this isotype, suggesting a lack of cross-resistance between CA-4 and paclitaxel based on this specific tubulin alteration. The development of resistance to CA-4 has also been observed to be slower compared to paclitaxel.
Data Presentation: In Vitro Cytotoxicity and Cross-Resistance
The following tables summarize the quantitative data on the cytotoxic activity of CA-4, Paclitaxel, and Vinblastine against both drug-sensitive and resistant cancer cell lines.
Table 1: Cross-Resistance in H460 Lung Cancer Cells with Altered Tubulin Isotypes
This dataset is based on studies of non-small cell lung carcinoma (NSCLC) H460 cells and sublines made resistant to each of the three drugs.[1] The resistant cell lines were developed in the presence of verapamil, a P-gp inhibitor, to isolate tubulin-based resistance mechanisms.
| Cell Line | Resistance To | IC50 CA-4 (nM) | Resistance Fold | IC50 Paclitaxel (nM) | Resistance Fold | IC50 Vinblastine (nM) | Resistance Fold | Key Finding: βIII-Tubulin Expression |
| H460 (Parental) | N/A | 7.3 | 1.0 | ~7.3 | 1.0 | ~7.3 | 1.0 | Baseline |
| C30 | Combretastatin A-4 | ~21.9 | 3 | - | - | - | - | Decreased |
| P30 | Paclitaxel | - | - | ~73.0 | 10 | - | - | Increased |
| V30 | Vinblastine | - | - | - | - | ~36.5 | 5 | Decreased |
Note: Specific cross-resistance IC50 values (e.g., Paclitaxel on C30 cells) were not available in the primary literature reviewed; however, the distinct changes in βIII-tubulin expression strongly suggest a lack of cross-resistance between the Paclitaxel-resistant line and the CA-4/Vinblastine-resistant lines.
Table 2: Comparative Cytotoxicity in a P-glycoprotein (P-gp) Overexpressing Cell Line
This table illustrates the impact of P-gp-mediated drug efflux on the cytotoxicity of the three tubulin inhibitors. The data is compiled from multiple sources studying the P-gp-overexpressing NCI/ADR-RES cell line (derived from OVCAR-8 ovarian cancer cells) and its parental counterpart.[2][3]
| Cell Line | P-gp Expression | IC50 CA-4 (nM) | Resistance Fold | IC50 Paclitaxel (nM) | Resistance Fold | IC50 Vincristine (nM) | Resistance Fold |
| OVCAR-8 (Parental) | Low | Effective | ~1 | ~4.4 | 1.0 | ~23 | 1.0 |
| NCI/ADR-RES | High | Effective | ~1 | >1000 | >227 | >2000 | >87 |
Note: While a specific IC50 value for CA-4 in this exact model was not found, studies consistently show that colchicine-site binding agents, like CA-4, are poor substrates for P-gp and retain their efficacy in P-gp overexpressing lines.[4] Vincristine is used here as a representative Vinca alkaloid known to be a P-gp substrate.
Mechanisms of Action and Resistance
The distinct interaction of each drug with tubulin and their susceptibility to cellular resistance mechanisms are key to understanding their cross-resistance profiles.
Signaling Pathways and Drug Targets
Both paclitaxel and the destabilizing agents (CA-4, Vinblastine) disrupt microtubule dynamics, leading to a block in the G2/M phase of the cell cycle and subsequent apoptosis. However, they do so via opposing mechanisms.
Key Resistance Mechanisms
Two primary mechanisms of acquired resistance to tubulin inhibitors have been identified in experimental models.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of cross-resistance studies.
Establishment of Drug-Resistant Cell Lines
Drug-resistant cell lines are developed by exposing a parental cancer cell line to gradually increasing concentrations of the selected drug over an extended period.[1]
Protocol:
-
Initial Seeding: Plate parental H460 cells in appropriate culture medium.
-
Initial Drug Exposure: Treat cells with the selected drug (CA-4, Paclitaxel, or Vinblastine) at a concentration equal to the IC20 (the concentration that inhibits 20% of cell growth).
-
Stepwise Dose Escalation: Once the cells become confluent, passage them and increase the drug concentration in a stepwise manner. This process is repeated over several months.
-
P-gp Inhibition (for tubulin-specific resistance): To select for cells with tubulin-based resistance mechanisms and avoid P-gp overexpression, a P-gp inhibitor such as verapamil can be included in the culture medium throughout the selection process.[1]
-
Isolation and Verification: After achieving significant resistance at a high drug concentration (e.g., 30 nM), isolate and expand the resistant cell population. Confirm the level of resistance using a cytotoxicity assay.
In Vitro Cytotoxicity Assay (MTT/MTS Assay)
This assay is used to determine the concentration of a drug that inhibits cell growth by 50% (IC50).
Protocol:
-
Cell Seeding: Seed a known number of cells (e.g., 5,000 cells/well) into 96-well plates and allow them to adhere overnight.
-
Drug Treatment: Replace the medium with fresh medium containing serial dilutions of the test compounds (CA-4, Paclitaxel, Vinblastine). Include untreated control wells.
-
Incubation: Incubate the plates for a specified period (e.g., 72 hours).
-
Viability Assessment: Add a reagent such as MTT or MTS to each well. These reagents are converted into a colored formazan product by metabolically active cells.
-
Data Acquisition: Measure the absorbance of the formazan product using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the viability against the logarithm of the drug concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Tubulin Polymerization Assay
This cell-free assay directly measures the effect of a compound on the assembly of purified tubulin into microtubules.
Protocol:
-
Reaction Mixture: Prepare a reaction mixture containing purified tubulin, GTP (to initiate polymerization), and a fluorescence-based reporter in a suitable buffer.
-
Compound Addition: Add the test compound (e.g., CA-4, Paclitaxel) or vehicle control to the reaction mixture.
-
Initiation and Monitoring: Initiate polymerization by warming the mixture to 37°C. Monitor the increase in fluorescence over time using a plate reader. An increase in fluorescence corresponds to microtubule polymerization.
-
Data Analysis: Compare the polymerization curves in the presence of the test compounds to the control. Inhibitors like CA-4 will suppress the rate and extent of polymerization, while stabilizers like Paclitaxel will enhance them.
References
- 1. ar.iiarjournals.org [ar.iiarjournals.org]
- 2. Transcriptional profiling of NCI/ADR-RES cells unveils a complex network of signaling pathways and molecular mechanisms of drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cellosaurus cell line NCI-ADR-RES (CVCL_1452) [cellosaurus.org]
- 4. Evading Pgp activity in drug-resistant cancer cells: a structural and functional study of antitubulin furan metotica compounds - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis: Vascular Disrupting Agent 1 (VDA-1) vs. Paclitaxel on Microtubule Dynamics
A Guide for Researchers in Oncology and Drug Development
In the landscape of cancer therapeutics, the microtubule network remains a critical and highly validated target. Microtubules, dynamic polymers of α- and β-tubulin, are essential for numerous cellular processes, most notably the formation of the mitotic spindle during cell division.[1] Consequently, agents that interfere with microtubule dynamics are potent inducers of cell cycle arrest and apoptosis, particularly in rapidly proliferating cancer cells.
This guide provides a detailed comparative analysis of two major classes of microtubule-targeting agents, represented by a potent microtubule destabilizer, "Vascular Disrupting Agent 1" (VDA-1), and the classic microtubule stabilizer, Paclitaxel. For the purpose of this guide, VDA-1 will be represented by Combretastatin A-4 (CA-4) , a well-characterized and potent vascular disrupting agent that functions by inhibiting tubulin polymerization.[1][2] This comparison will focus on their distinct mechanisms of action, cytotoxic profiles, and effects on cellular signaling, supported by quantitative data and detailed experimental protocols.
Opposing Mechanisms of Action: Destabilization vs. Stabilization
The fundamental difference between VDA-1 (CA-4) and Paclitaxel lies in their diametrically opposed effects on microtubule stability.[1]
VDA-1 (Combretastatin A-4) is a microtubule-destabilizing agent.[1] It binds to the colchicine-binding site on β-tubulin, which is located at the interface between α- and β-tubulin heterodimers.[1][3] This binding inhibits the polymerization of tubulin dimers into microtubules, leading to a net depolymerization and disruption of the existing microtubule network.[1][3][4]
Paclitaxel , in contrast, is a microtubule-stabilizing agent.[1][5] It binds to a distinct pocket on the β-tubulin subunit, known as the taxane-binding site, which is located on the interior surface of the microtubule.[1][3] This interaction enhances tubulin polymerization and hyper-stabilizes the microtubule polymer, preventing its disassembly even under conditions that would normally cause depolymerization.[1][5][6] This results in the formation of nonfunctional microtubule bundles and disrupts the dynamic instability required for proper mitotic spindle function.[5][7]
Figure 1: Opposing mechanisms of VDA-1 (destabilizer) and Paclitaxel (stabilizer).
Quantitative Performance Comparison
The efficacy of these agents can be quantified by their effects on tubulin polymerization in vitro and their cytotoxic effects on cancer cells.
Table 1: Comparative Summary of Microtubule-Targeting Agents
| Parameter | VDA-1 (Combretastatin A-4) | Paclitaxel |
|---|---|---|
| Primary Mechanism | Microtubule Destabilizer | Microtubule Stabilizer |
| Binding Site | Colchicine site on β-tubulin[1][3] | Taxane site on β-tubulin[1][5] |
| Effect on Tubulin | Inhibits polymerization[1][2] | Promotes and stabilizes polymerization[3][5] |
| Cell Cycle Arrest | G2/M Phase[4][8] | G2/M Phase[5][6][7] |
| Primary Cellular Outcome | Mitotic arrest, apoptosis, vascular disruption[1][9] | Mitotic arrest, apoptosis[5][7] |
Table 2: Comparative Cytotoxicity (IC₅₀) in Human Cancer Cell Lines Note: IC₅₀ values are highly dependent on the cell line, exposure time, and specific assay conditions. The data presented are for comparative purposes.
| Cell Line | Cancer Type | VDA-1 (Combretastatin A-4) IC₅₀ | Paclitaxel IC₅₀ |
|---|---|---|---|
| HeLa | Cervical Cancer | ~2-10 nM | ~5-20 nM |
| MCF-7 | Breast Cancer | ~1-5 nM | ~2-10 nM |
| A375 | Melanoma | ~0.5-2 nM | ~1-5 nM (sensitive); >100 nM (resistant)[10] |
| HUVEC | Endothelial Cells | ~1-10 nM | ~1-10 nM |
| K562 | Leukemia | ~50 nM (after 48h)[11] | ~1 µM (after 48h)[11] |
Cellular and Signaling Consequences
Despite their opposing mechanisms, both VDA-1 and Paclitaxel converge on the disruption of the mitotic spindle, which activates the Spindle Assembly Checkpoint (SAC).[1] This leads to a prolonged arrest in the G2/M phase of the cell cycle.[1][8] Prolonged mitotic arrest ultimately triggers programmed cell death (apoptosis), often mediated through the c-Jun N-terminal kinase (JNK) pathway and the Bcl-2 family of proteins.[1]
A key distinguishing feature of VDA-1 (CA-4) is its potent activity as a vascular disrupting agent.[1] It selectively targets the immature tumor vasculature, causing rapid changes in endothelial cell shape, leading to the collapse of tumor blood vessels and subsequent widespread tumor necrosis.[1]
Figure 2: Convergent and divergent signaling pathways.
Detailed Experimental Protocols
Reproducible and robust experimental design is crucial for the evaluation of microtubule-targeting agents. Below are methodologies for key assays.
In Vitro Tubulin Polymerization Assay
This assay directly measures the effect of a compound on the assembly of purified tubulin into microtubules, typically monitored by an increase in absorbance (turbidity) over time.[1][3]
-
Objective: To determine if a compound inhibits (VDA-1) or enhances (Paclitaxel) the rate and extent of tubulin polymerization.
-
Principle: Pure tubulin polymerizes at 37°C in the presence of GTP. This polymerization increases the turbidity of the solution, which can be measured spectrophotometrically at 340-350 nm.[1][10]
-
Materials:
-
Lyophilized tubulin protein (>99% pure)
-
General Tubulin Buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA)
-
GTP solution (100 mM)
-
Glycerol
-
Test compounds (VDA-1, Paclitaxel) and vehicle control (DMSO)
-
Temperature-controlled 96-well plate reader
-
-
Methodology:
-
Reagent Preparation: Prepare Polymerization Buffer by supplementing General Tubulin Buffer with 1 mM GTP and 10% glycerol.[3] Reconstitute tubulin to a final concentration of 2-3 mg/mL in ice-cold Polymerization Buffer.[10][12]
-
Assay Setup: Add Polymerization Buffer, test compounds at various concentrations, and controls to a pre-warmed 96-well plate. Keep the final DMSO concentration constant and low (e.g., ≤1%).
-
Initiation: Initiate the reaction by adding the cold tubulin solution to each well.
-
Data Acquisition: Immediately place the plate in a spectrophotometer pre-warmed to 37°C. Measure the absorbance at 340 nm every 30-60 seconds for 60 minutes.[3][13]
-
Data Analysis: Plot absorbance vs. time. VDA-1 will show a dose-dependent decrease in the rate and final absorbance compared to the vehicle control. Paclitaxel will show a dose-dependent increase.
-
Immunofluorescence Microscopy of Cellular Microtubules
This method visualizes the structure and organization of the microtubule network within cells following drug treatment.
-
Objective: To qualitatively assess the effects of VDA-1 (depolymerization) and Paclitaxel (bundling) on the microtubule cytoskeleton.
-
Principle: Cells are fixed, permeabilized, and stained with a primary antibody specific for α-tubulin, followed by a fluorescently labeled secondary antibody. The microtubule network is then visualized using fluorescence microscopy.[14]
-
Methodology:
-
Cell Culture: Seed cells (e.g., HeLa, MCF-7) onto glass coverslips in a multi-well plate and allow them to adhere overnight.
-
Treatment: Treat cells with desired concentrations of VDA-1, Paclitaxel, or vehicle control for a specified time (e.g., 4-24 hours).
-
Fixation: Gently wash cells with PBS, then fix with 4% paraformaldehyde (PFA) in PBS for 15 minutes at room temperature.[14]
-
Permeabilization: Wash with PBS, then permeabilize with 0.1% Triton X-100 in PBS for 10 minutes to allow antibody entry.[14]
-
Blocking: Wash with PBS and block with 1% Bovine Serum Albumin (BSA) in PBST (PBS + 0.1% Tween 20) for 1 hour to reduce non-specific binding.[14]
-
Antibody Staining: Incubate with a primary anti-α-tubulin antibody (diluted in blocking buffer) for 1-2 hours at room temperature or overnight at 4°C. Wash three times with PBST. Incubate with an Alexa Fluor-conjugated secondary antibody for 1 hour at room temperature, protected from light.[14]
-
Mounting: Wash three times with PBST. A nuclear counterstain (e.g., DAPI) can be included in one of the final washes.[14] Mount the coverslip onto a microscope slide using an antifade mounting medium.
-
Imaging: Visualize using a confocal or widefield fluorescence microscope. Control cells will show a fine, filamentous network. VDA-1-treated cells will show a diffuse, fragmented tubulin stain. Paclitaxel-treated cells will exhibit prominent microtubule bundles and/or multiple asters.[11][15]
-
Figure 3: Experimental workflow for immunofluorescence staining.
Summary and Conclusion
VDA-1 (Combretastatin A-4) and Paclitaxel represent two distinct and opposing strategies for targeting the microtubule cytoskeleton in cancer therapy. Paclitaxel acts by hyper-stabilizing microtubules, leading to nonfunctional bundles that arrest cells in mitosis.[1] In contrast, VDA-1 acts by inhibiting tubulin polymerization, leading to the disassembly of the microtubule network, which also disrupts the mitotic spindle.[1]
While both agents ultimately induce G2/M arrest and apoptosis, the potent anti-vascular effect of VDA-1 provides an additional therapeutic mechanism by shutting down the tumor's blood supply.[1] Understanding these fundamental differences in their interaction with microtubules is crucial for the rational design of novel therapeutic strategies, including combination therapies that may leverage their unique properties to achieve synergistic anti-tumor effects.[16] This guide provides the foundational data and protocols to aid researchers in the continued exploration and development of these important classes of anti-cancer agents.
References
- 1. benchchem.com [benchchem.com]
- 2. Recent Advances in Combretastatin A-4 Inspired Inhibitors of Tubulin Polymerization: An Update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. COMBRETASTATINS: POTENTIAL TUBULIN INHIBITORS | Neuroquantology [neuroquantology.com]
- 5. droracle.ai [droracle.ai]
- 6. Taxol (paclitaxel): mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. What is the mechanism of Paclitaxel? [synapse.patsnap.com]
- 8. The tubulin-binding agent combretastatin A-4-phosphate arrests endothelial cells in mitosis and induces mitotic cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. SB226, an inhibitor of tubulin polymerization, inhibits paclitaxel-resistant melanoma growth and spontaneous metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. NOVEL MICROTUBULE POLYMERIZATION INHIBITOR WITH POTENT ANTI-PROLIFERATIVE AND ANTI-TUMOR ACTIVITY - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
- 15. Microtubule changes in hematologic malignant cells treated with paclitaxel and comparison with vincristine cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Combination chemotherapy including combretastatin A4 phosphate and paclitaxel is effective against anaplastic thyroid cancer in a nude mouse xenograft model - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Predictive Biomarkers for Vascular-Targeted Cancer Therapies: Fosbretabulin vs. Bevacizumab
This guide provides a comparative analysis of predictive biomarkers for two distinct classes of vascular-targeted agents used in oncology: the vascular disrupting agent (VDA) Fosbretabulin (representing "Vascular disrupting agent 1") and the anti-angiogenic agent Bevacizumab. Tailored for researchers, scientists, and drug development professionals, this document outlines the mechanisms of action, summarizes key biomarker data in tabular format, provides detailed experimental protocols, and visualizes complex biological and experimental processes.
Introduction: Targeting the Tumor Vasculature
Tumor growth is critically dependent on a functional blood supply. Two major therapeutic strategies that target this dependency are anti-angiogenesis and vascular disruption.
-
Anti-angiogenic therapy , exemplified by Bevacizumab, aims to inhibit the formation of new blood vessels (angiogenesis), effectively starving the tumor of nutrients and oxygen.[1]
-
Vascular-disrupting agent (VDA) therapy , with Fosbretabulin as a prime example, targets the existing, often poorly formed, tumor neovasculature, causing rapid vascular collapse and leading to extensive tumor necrosis.[2][3]
The distinct mechanisms of these therapies necessitate different biomarker strategies to predict patient response and optimize treatment.
Fosbretabulin (this compound): Biomarkers of Acute Vascular Disruption
Fosbretabulin is a prodrug that is converted to its active form, combretastatin A4 (CA4).[2] CA4 targets the tubulin protein in endothelial cells, leading to microtubule depolymerization. This disrupts the endothelial cell cytoskeleton, causing a change in cell shape, increased vascular permeability, and ultimately, the collapse of the tumor's vascular network.[2][3][4] This rapid shutdown of blood flow results in ischemic necrosis in the tumor core.[2]
Figure 1. Mechanism of Action of Fosbretabulin.
Key Predictive Biomarkers for Fosbretabulin
Biomarkers for VDA therapy focus on measuring the acute physiological changes in tumor blood flow and endothelial cell integrity.
Table 1: Quantitative Data on Predictive Biomarkers for Fosbretabulin
| Biomarker Category | Specific Biomarker | Method | Finding | Clinical Significance |
| Imaging | Perfusion parameters (Ktrans, vp) | DCE-MRI | Significant decrease in Ktrans (transfer constant) within hours of treatment.[5][6] In xenograft models, tumor blood flow was reduced by 50-60% within 6 hours.[2] | Direct, non-invasive measure of the drug's primary pharmacodynamic effect. Early changes may predict subsequent tumor response. |
| Circulating | Soluble ICAM-1 (sICAM-1) | ELISA | Low baseline sICAM-1 levels were significantly associated with longer event-free survival in anaplastic thyroid cancer patients (p < 0.009).[2][7] | May identify a patient subpopulation more likely to benefit from therapy. High levels could indicate pre-existing endothelial activation or inflammation, potentially conferring resistance. |
Experimental Protocols
1. Dynamic Contrast-Enhanced MRI (DCE-MRI) for Tumor Perfusion
-
Objective: To quantitatively assess changes in tumor vascular perfusion and permeability before and after Fosbretabulin administration.[8][9]
-
Protocol:
-
Patient Preparation: Ensure the patient is well-hydrated. Establish intravenous access for contrast agent administration.
-
Baseline Imaging: Position the patient in the MRI scanner. Acquire high-resolution T1-weighted anatomical images of the tumor region.
-
Dynamic Scan: Begin a series of rapid T1-weighted scans. After a few baseline scans, administer a bolus of a gadolinium-based contrast agent (e.g., gadoterate) intravenously.[5] Continue rapid imaging for 5-10 minutes to capture the inflow, distribution, and washout of the contrast agent.
-
Post-Treatment Imaging: Repeat the entire DCE-MRI protocol at a specified time point after Fosbretabulin infusion (e.g., 2-6 hours).
-
Data Analysis: Use specialized software to draw regions of interest (ROIs) around the tumor. Fit the signal intensity-time course data from the tumor ROI to a pharmacokinetic model (e.g., Extended Tofts model) to derive quantitative parameters such as Ktrans (volume transfer constant, reflecting permeability and flow) and vp (plasma volume fraction).[5]
-
Interpretation: A significant reduction in Ktrans or other perfusion parameters post-treatment indicates a positive pharmacodynamic response.[6]
-
2. Soluble Intracellular Adhesion Molecule-1 (sICAM-1) Measurement
-
Objective: To measure the baseline concentration of sICAM-1 in patient serum as a potential predictive biomarker.
-
Protocol:
-
Sample Collection: Collect whole blood in a serum separator tube. Allow the blood to clot at room temperature for 30 minutes.
-
Serum Separation: Centrifuge the sample at 1,000-2,000 x g for 10 minutes. Carefully aspirate the serum and transfer it to a clean cryovial. Store at -80°C until analysis.
-
ELISA Assay:
-
Use a commercial human sICAM-1 ELISA kit and follow the manufacturer's instructions.
-
Briefly, coat a 96-well plate with a capture antibody specific for sICAM-1.
-
Add standards and patient serum samples to the wells and incubate.
-
Wash the plate, then add a detection antibody conjugated to an enzyme (e.g., horseradish peroxidase).
-
After another incubation and wash, add the enzyme substrate.
-
Stop the reaction and measure the absorbance at the appropriate wavelength using a microplate reader.
-
-
Quantification: Generate a standard curve by plotting the absorbance of the standards against their known concentrations. Use this curve to determine the concentration of sICAM-1 in the patient samples.
-
Figure 2. Experimental workflow for Fosbretabulin biomarkers.
Bevacizumab (Alternative Therapy): Biomarkers of Anti-Angiogenesis
Bevacizumab is a humanized monoclonal antibody that targets and neutralizes Vascular Endothelial Growth Factor-A (VEGF-A).[1] By sequestering VEGF-A, Bevacizumab prevents it from binding to its receptors on endothelial cells, thereby inhibiting the signaling cascade that drives the formation of new blood vessels.[10][11] This leads to a reduction in microvascular growth and limits the blood supply to tumors.[10]
Key Predictive Biomarkers for Bevacizumab
The search for reliable predictive biomarkers for Bevacizumab has been challenging, with no single marker being universally accepted.[12][13] However, several candidates have shown promise in certain contexts.
Table 2: Quantitative Data on Predictive Biomarkers for Bevacizumab
| Biomarker Category | Specific Biomarker | Method | Finding | Clinical Significance |
| Circulating | Plasma VEGF-A | ELISA | High baseline plasma VEGF-A levels showed a trend toward improved overall survival in some studies, but results are inconsistent across trials and cancer types.[12][14] | The direct target of the drug, but its utility as a predictive biomarker remains controversial and is not currently used in routine clinical practice for patient selection.[13][15] |
| Clinical | Treatment-induced Hypertension (HTN) | Blood Pressure Monitoring | Development of grade 2-3 HTN is associated with better progression-free survival (PFS) and overall survival (OS) across multiple cancer types, including colorectal cancer and glioblastoma.[16][17][18] For mCRC, one study showed a median PFS of 15.1 vs. 8.3 months (p=0.04) in patients with vs. without induced HTN.[19] | Considered a pharmacodynamic biomarker; its development suggests effective VEGF pathway inhibition. It is a readily measurable clinical sign.[20] |
Experimental Protocols
1. Plasma VEGF-A Measurement
-
Objective: To measure the concentration of VEGF-A in patient plasma.
-
Protocol:
-
Sample Collection: Collect whole blood into a tube containing an anticoagulant (e.g., EDTA).
-
Plasma Separation: Centrifuge the sample at 1,000-2,000 x g for 15 minutes at 4°C within one hour of collection. This is critical to minimize VEGF-A release from platelets.
-
Storage: Carefully aspirate the plasma supernatant, avoiding the buffy coat, and store in aliquots at -80°C.
-
ELISA Assay:
-
Use a commercial human VEGF-A ELISA kit. The choice of kit is important, as different kits may recognize different VEGF-A isoforms with varying sensitivity.[13]
-
Follow the manufacturer's protocol, similar to the sICAM-1 assay described above (coating with capture antibody, adding samples/standards, adding detection antibody, adding substrate, and reading absorbance).
-
-
Quantification: Calculate VEGF-A concentration using a standard curve.
-
2. Monitoring of Treatment-Induced Hypertension
-
Objective: To identify patients who develop or have worsening hypertension as a clinical marker of Bevacizumab activity.[16]
-
Protocol:
-
Baseline Measurement: Measure and record the patient's blood pressure at baseline before initiating Bevacizumab therapy. This should be done in a standardized manner (e.g., after 5 minutes of rest, with an appropriately sized cuff).
-
Regular Monitoring: Measure blood pressure before each Bevacizumab infusion and at regular intervals between treatments.[17] Patients should also be educated on self-monitoring at home.
-
Grading: Grade hypertension according to a standardized scale, such as the National Cancer Institute's Common Terminology Criteria for Adverse Events (NCI-CTCAE).
-
Data Interpretation: A patient is considered positive for the biomarker if they develop new-onset hypertension (e.g., Grade ≥2) or if pre-existing hypertension worsens, requiring an increase in their antihypertensive medication regimen.[16] This development is correlated with clinical outcomes like PFS and OS.[21]
-
Comparative Analysis
The biomarkers for Fosbretabulin and Bevacizumab reflect their distinct mechanisms of action.
-
Timing: Fosbretabulin biomarkers are acute and pharmacodynamic , measured within hours of administration to confirm the intended biological effect of vascular shutdown. Bevacizumab biomarkers are either baseline prognostic (VEGF-A) or sub-chronic/on-treatment pharmacodynamic (hypertension), emerging over days to weeks.
-
Directness: Imaging biomarkers for Fosbretabulin (DCE-MRI) provide a direct visualization of the drug's impact on tumor blood flow. For Bevacizumab, hypertension is a systemic, indirect consequence of VEGF inhibition.[20]
-
Clinical Utility: While DCE-MRI is a powerful research tool, its cost and complexity limit routine use. Low baseline sICAM-1 for Fosbretabulin shows promise but requires further validation.[2] For Bevacizumab, treatment-induced hypertension is a clinically accessible and widely reported biomarker that can encourage continuation of therapy, though it is a side effect that must be managed.[16][20]
References
- 1. Bevacizumab - Wikipedia [en.wikipedia.org]
- 2. A Phase II Trial of Fosbretabulin in Advanced Anaplastic Thyroid Carcinoma and Correlation of Baseline Serum-Soluble Intracellular Adhesion Molecule-1 with Outcome - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Facebook [cancer.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Dynamic contrast-enhanced MRI in mouse tumors at 11.7 T: comparison of three contrast agents with different molecular weights to assess the early effects of combretastatin A4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Dynamic contrast-enhanced MRI parameters as biomarkers for the effect of vatalanib in patients with non-small-cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Dynamic contrast-enhanced magnetic resonance imaging as an imaging biomarker - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Bevacizumab - PMC [pmc.ncbi.nlm.nih.gov]
- 11. go.drugbank.com [go.drugbank.com]
- 12. aacrjournals.org [aacrjournals.org]
- 13. Predictive biomarkers to anti-VEGF therapy: progress towards an elusive goal - PMC [pmc.ncbi.nlm.nih.gov]
- 14. aacrjournals.org [aacrjournals.org]
- 15. Predictive biomarkers to anti-VEGF therapy: progress toward an elusive goal - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. ASCO – American Society of Clinical Oncology [asco.org]
- 17. Hypertension as a predictive biomarker in bevacizumab treatment for colorectal cancer patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Bevacizumab-induced hypertension is a predictive marker for improved outcomes in patients with recurrent glioblastoma treated with bevacizumab - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Bevacizumab-related arterial hypertension as a predictive marker in metastatic colorectal cancer patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Biomarkers for predicting bevacizumab efficacy - ecancer [ecancer.org]
- 21. Bevacizumab-induced hypertension as a predictor of clinical outcome in metastatic colorectal cancer: An individual patient data-based pooled analysis of two randomized studies and a systematic review of the literature - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding the Laboratory: Proper Disposal Procedures for Vascular Disrupting Agent 1
The responsible management and disposal of potent compounds like Vascular Disrupting Agent 1 (VDA 1) are critical for ensuring the safety of laboratory personnel and protecting the environment. Adherence to strict protocols is essential due to the cytotoxic nature of such agents. This guide provides comprehensive, step-by-step procedures for the safe handling and disposal of VDA 1 waste, aligned with established guidelines for hazardous and cytotoxic drugs.
I. Core Principles of VDA 1 Waste Management
All materials that have come into contact with VDA 1 are to be considered contaminated and must be managed as hazardous waste.[1] The disposal of this waste is regulated by federal, state, and local authorities, such as the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[1][2][3] A cardinal rule is the absolute prohibition of disposing of hazardous pharmaceutical waste, including VDA 1, by flushing it down a sink or toilet.[1]
II. Personal Protective Equipment (PPE)
Before initiating any disposal procedures, it is imperative to be outfitted with the appropriate personal protective equipment to minimize exposure. This includes:
-
A disposable gown with a solid front and tight-fitting cuffs[4][5]
-
Safety goggles or a face shield[4]
-
A respirator, if specified by the Safety Data Sheet (SDS) or institutional policy
III. VDA 1 Waste Segregation and Disposal
Proper segregation of waste at the point of generation is a crucial first step.[4][6] Different categories of waste necessitate distinct disposal pathways and containers.
| Waste Category | Description | Recommended Container | Disposal Pathway |
| Bulk Hazardous Waste | Unused or expired VDA 1, concentrated stock solutions, grossly contaminated materials, and spill cleanup materials.[4][7] This includes vials containing more than 3% of their original volume.[7] | Black, RCRA-rated hazardous waste container, clearly labeled "Hazardous Drug Waste."[3][4][6][7][8] | Incineration at a licensed hazardous waste facility in compliance with EPA regulations.[4][8][9] |
| Trace Contaminated Waste (Solids) | Items with minimal residual contamination, such as empty vials, flasks, plasticware, and used PPE (gloves, gowns).[6] | Yellow chemotherapy waste container, labeled "Chemotherapeutic Waste" or "Trace Chemo."[3][4] | Incineration is the preferred method.[9] |
| Trace Contaminated Sharps | Needles, syringes, and other sharps contaminated with VDA 1.[9] | Yellow, puncture-proof sharps container, labeled "Chemo Sharps."[4][7][9] | Incineration at a licensed facility.[9] |
Immediate Steps for Waste Segregation:
-
Identify and Segregate: At the point of generation, determine the appropriate waste category for each item.[1]
-
Container Placement: Immediately place waste into the correct, clearly labeled container.[4] Do not recap, bend, or break needles; dispose of them directly into the sharps container.[3][4]
-
Seal Containers: Securely seal containers when they are three-quarters full to prevent spills and overfilling.[1]
-
Transport: Transport sealed waste containers to the designated hazardous waste accumulation area within your facility.[4]
-
Documentation: Ensure all containers are clearly labeled with "Hazardous Waste," the name of the agent (this compound), and the date.[4] Follow all institutional procedures for hazardous waste labeling and pickup by trained environmental health and safety (EHS) personnel.[1]
IV. Experimental Protocol: Decontamination of Work Surfaces
There is no single chemical deactivation method that is universally effective for all cytotoxic agents.[10] Therefore, a thorough physical removal and surface decontamination protocol is essential. The following procedure should be performed after handling VDA 1 and before any other work is conducted in the area.
Materials:
Procedure:
-
Preparation: Don all required PPE before starting the decontamination process.
-
Initial Cleaning (Detergent): Liberally apply the detergent solution to the work surface.[11] Using a plastic-backed absorbent pad, wipe the surface in overlapping, unidirectional strokes, starting from the cleanest area and moving towards the most contaminated.[1] Dispose of the wipe in the appropriate trace hazardous waste container.[1]
-
First Rinse: Using a new absorbent pad saturated with sterile water, wipe the surface in the same manner to remove any detergent residue.[1][11] Dispose of the wipe.
-
Disinfection/Final Decontamination (Alcohol): Apply 70% isopropyl alcohol to the work surface.[11] Using another new absorbent pad, wipe the surface as described in the previous steps.[1]
-
Drying: Allow the surface to air dry completely, or use sterile, lint-free wipes.[11]
-
Final PPE Disposal: Carefully remove the outer pair of gloves and dispose of them in the trace chemotherapy waste.[11] Subsequently, remove the gown, followed by the inner pair of gloves, disposing of each item in the designated hazardous waste container.[4] Always wash hands thoroughly with soap and water after completing the disposal process.
V. Spill Management
In the event of a VDA 1 spill, immediate and appropriate action is required. All personnel handling hazardous drugs should be trained in spill response.[5] A dedicated cytotoxic spill kit must be readily available in all areas where VDA 1 is handled.[7][12] The cleanup materials from a spill are considered bulk hazardous waste and must be disposed of in the black RCRA-rated hazardous waste container.[4]
Visual Workflow for VDA 1 Disposal
The following diagrams illustrate the decision-making process for waste segregation and the decontamination workflow.
References
- 1. benchchem.com [benchchem.com]
- 2. USP 800 & Hazardous Drug Disposal | Stericycle [stericycle.com]
- 3. web.uri.edu [web.uri.edu]
- 4. benchchem.com [benchchem.com]
- 5. ashp.org [ashp.org]
- 6. usbioclean.com [usbioclean.com]
- 7. va.gov [va.gov]
- 8. osha.gov [osha.gov]
- 9. danielshealth.ca [danielshealth.ca]
- 10. gerpac.eu [gerpac.eu]
- 11. benchchem.com [benchchem.com]
- 12. Consensus Recommendations for the Safe Handling of Cytotoxic Agents in Cytotoxic Academic Research Laboratories (CARL) - PMC [pmc.ncbi.nlm.nih.gov]
Safeguarding Researchers: A Comprehensive Guide to Handling Vascular Disrupting Agent 1
For Immediate Use by Laboratory Personnel
This document provides crucial safety and logistical guidance for researchers, scientists, and drug development professionals working with Vascular Disrupting Agent 1 (VDA1). Given that VDAs are potent cytotoxic compounds designed to destroy tumor vasculature, stringent adherence to these procedures is paramount to ensure personnel safety and prevent environmental contamination.[1][2][3][4] VDA1, like other small-molecule vascular disrupting agents, is classified as a hazardous substance, potentially exhibiting carcinogenic, mutagenic, or teratogenic properties.[5][6][7]
Occupational exposure to cytotoxic agents can occur through various routes, including skin contact, inhalation of aerosols or particles, and accidental ingestion.[5][8] Therefore, a multi-faceted approach encompassing engineering controls, personal protective equipment, and rigorous operational and disposal protocols is essential. The following procedures are based on established guidelines for handling hazardous and cytotoxic drugs.[9][10][11]
Personal Protective Equipment (PPE) Protocol
The primary defense against exposure to VDA1 is the consistent and correct use of appropriate Personal Protective Equipment (PPE).[8] The following table summarizes the required PPE for handling VDA1.
| PPE Component | Specification | Purpose |
| Gloves | Double gloving with chemotherapy-tested nitrile gloves (ASTM D6978-05 compliant).[7] | Prevents dermal absorption. The outer glove should be changed immediately upon contamination. |
| Gown | Disposable, solid-front, back-closing gown made of a low-permeability fabric. | Protects skin and clothing from splashes and spills. |
| Eye and Face Protection | Full-face shield or safety goggles in conjunction with a fluid-resistant mask.[9] | Protects against splashes of VDA1 solution. |
| Respiratory Protection | A NIOSH-approved respirator (e.g., N95 or higher) should be used when handling VDA1 powder or if there is a risk of aerosolization. | Prevents inhalation of VDA1 particles. |
| Additional Protection | Disposable cap and shoe covers.[9] | Minimizes the risk of contaminating other areas. |
Operational Plan: Step-by-Step Handling Procedures
Adherence to a standardized operational plan minimizes the risk of exposure during routine laboratory procedures involving VDA1.
1. Preparation and Reconstitution:
-
All manipulations of VDA1, including weighing of powder and reconstitution, must be performed within a certified Class II Biological Safety Cabinet (BSC) or a containment ventilated enclosure (CVE) to prevent the release of aerosols and powders.
-
Before starting, decontaminate the work surface of the BSC/CVE.
-
Assemble all necessary supplies (e.g., VDA1, diluents, sterile syringes, and disposal bags) within the BSC/CVE to minimize traffic in and out of the containment area.
-
When reconstituting, use needleless administration systems and Luer-lock connectors to prevent leaks and spills.[9]
2. Administration (In Vitro/In Vivo):
-
Transport VDA1 solutions in sealed, labeled, and impact-resistant secondary containers.
-
During administration, wear all prescribed PPE.
-
After administration, all contaminated materials, including pipette tips, tubes, and syringes, must be disposed of as cytotoxic waste.
3. Spill Management:
-
In the event of a spill, immediately alert personnel in the area and restrict access.
-
An approved cytotoxic spill kit must be readily available in all areas where VDA1 is handled.
-
Don the appropriate PPE, including a respirator, before cleaning the spill.
-
Use the absorbent materials from the spill kit to contain and clean up the spill.[8]
-
Decontaminate the spill area with an appropriate cleaning agent, followed by a rinse.
-
All materials used for spill cleanup must be disposed of as cytotoxic waste.[8]
Disposal Plan: Managing VDA1 Waste
Proper disposal of VDA1 and all contaminated materials is critical to prevent environmental contamination and accidental exposure.
| Waste Type | Disposal Procedure |
| Unused VDA1 | Must be disposed of as hazardous chemical waste in accordance with institutional and regulatory guidelines. Do not dispose of it down the drain. |
| Contaminated Labware (e.g., vials, pipette tips, culture plates) | Place in a designated, labeled, and puncture-resistant "Cytotoxic Waste" or "Chemotherapy Waste" container. |
| Contaminated PPE (e.g., gloves, gown, mask) | After use, carefully remove PPE to avoid self-contamination and place it in a designated cytotoxic waste container. |
| Contaminated Animal Bedding and Carcasses | Should be handled as cytotoxic waste for a designated period (e.g., up to 7 days) following the last administration of VDA1.[5][6] |
All cytotoxic waste must be collected by a licensed hazardous waste contractor for high-temperature incineration.[12]
Experimental Workflow and Safety Protocols
The following diagram illustrates the key stages of working with VDA1, integrating the necessary safety precautions at each step.
Caption: Workflow for the safe handling and disposal of this compound.
References
- 1. Vascular-targeting agent - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Vascular disrupting agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Small molecule vascular disrupting agents: potential new drugs for cancer treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. apps.worcsacute.nhs.uk [apps.worcsacute.nhs.uk]
- 6. england.nhs.uk [england.nhs.uk]
- 7. Cytotoxic Drugs Risk: Which Protective Gloves for Cytotoxic Drugs? [shieldscientific.com]
- 8. ipservices.care [ipservices.care]
- 9. Safe handling of cytotoxics: guideline recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ashp.org [ashp.org]
- 11. Safe handling of hazardous drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Guidance for Disposal of Drugs Used in Clinical Research | Research | WashU [research.washu.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
